molecular formula C9H10ClNO2 B1311018 (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate CAS No. 43189-43-1

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Cat. No.: B1311018
CAS No.: 43189-43-1
M. Wt: 199.63 g/mol
InChI Key: WEWZTDMEYWXSRG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-2-amino-2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWZTDMEYWXSRG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427718
Record name Methyl (2R)-amino(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-43-1
Record name Methyl (2R)-amino(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43189-43-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Introduction

This compound is a chiral molecule of significant interest in the pharmaceutical industry. As a derivative of phenylglycine, it serves as a crucial building block, or synthon, for the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is pivotal to the biological activity and safety profile of the final drug product. Therefore, the precise and accurate characterization of its physical properties is not merely a procedural formality but a cornerstone of quality control, ensuring the identity, purity, and consistency of the material used in drug development and manufacturing.

This guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 43189-43-1). It moves beyond a simple recitation of values to detail the state-of-the-art methodologies for their determination, offering insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's physicochemical profile.

Physicochemical Data Summary

The fundamental physical and chemical properties of this compound are summarized below. These values represent a baseline for material specification and are subject to verification through the rigorous experimental protocols detailed in the subsequent sections.

PropertyValueSource(s)
Chemical Structure
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]
Appearance White to off-white solid[3][4]
CAS Number 43189-43-1[1]
Boiling Point 312.8 °C at 760 mmHg[1]
Density 1.258 g/cm³[1]
Flash Point 143 °C[1]
Solubility Data on the parent acid suggests solubility in aqueous solutions with pH adjustment.[3][5]

Part 1: Thermal Properties and Purity Assessment via Differential Scanning Calorimetry (DSC)

The melting point of a crystalline solid is a critical indicator of its identity and purity. While traditional capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) offers superior quantitative data, revealing not only the melting temperature but also information about polymorphism, purity, and thermal stability.[6][7]

Causality of Method Selection: Why DSC?

DSC is the preferred method in pharmaceutical analysis for several reasons. It measures the heat flow required to change the temperature of a sample relative to a reference.[8] This allows for the detection of subtle thermal events, such as glass transitions or polymorphic transformations, that are invisible to the naked eye.[7] For purity analysis, the Van't Hoff equation can be applied to the shape of the melting endotherm; impurities typically depress and broaden the melting range, an effect that DSC can quantify with high precision.[8][9]

Experimental Protocol: Melting Point and Purity by DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards (m.p. 156.6 °C).[9] This ensures the accuracy of the measured thermal events.

  • Sample Preparation: Accurately weigh 2-3 mg of this compound into an aluminum DSC pan. The sample should be a fine, homogeneous powder to ensure uniform heat transfer. Gently pulverize if necessary.[6]

  • Experimental Conditions:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.[9]

    • Set the thermal program to ramp from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 200 °C) at a controlled heating rate of 2-10 °C/min.[6][9] A slower heating rate often provides better resolution of thermal events.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak representing the melting of the substance.

    • The melt onset temperature , defined as the intersection of the baseline with the leading edge of the peak, is taken as the melting point.[6] This is a more reliable value than the peak maximum, which can be influenced by the heating rate.

    • Integrate the area under the peak to determine the heat of fusion (ΔHfus).[8]

    • Utilize the instrument's software to perform a purity analysis based on the Van't Hoff model, which analyzes the shape of the melting peak.[9]

Workflow Visualization: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Interpretation A Weigh 2-3 mg of Sample B Seal in Aluminum Pan A->B D Run Sample: Heat at 10°C/min under N2 B->D C Calibrate with Indium Standard C->D E Generate Thermogram D->E F Determine Onset Temp (Melting Point) E->F G Calculate Purity (Van't Hoff) E->G

Caption: Workflow for DSC analysis of melting point and purity.

Part 2: Chiral Identity and Purity Assessment

As a chiral compound, the most defining physical property of this compound is its interaction with plane-polarized light. This is characterized by its specific rotation and, more definitively, by its enantiomeric purity.

Specific Rotation by Polarimetry

Specific rotation is an intrinsic property of a chiral substance and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of 1 g/mL concentration in a 1-decimeter path length tube.[10][11]

Causality of Method Selection: Why Polarimetry?

Polarimetry is a foundational technique for characterizing chiral molecules.[12] The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation provide a primary confirmation of the compound's chiral identity. While it cannot determine the amount of the other enantiomer with high accuracy (a limitation addressed by chiral HPLC), it is an essential, rapid check for verifying that the correct enantiomer has been synthesized.

Experimental Protocol: Specific Rotation Measurement
  • Solution Preparation: Prepare a solution of this compound of a precisely known concentration (c), typically in the range of 0.5 to 1.0 g/100 mL, using a suitable solvent (e.g., methanol or ethanol). Ensure the solid is fully dissolved.

  • Instrument Setup:

    • Turn on the polarimeter and the sodium lamp light source (D-line, λ = 589 nm). Allow the lamp to warm up and stabilize.[10]

    • Calibrate the instrument by measuring the rotation of a blank (the pure solvent) and setting this value to zero.

  • Measurement:

    • Rinse and fill the polarimeter cell (with a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.

    • Place the cell in the instrument and record the observed optical rotation (α) in degrees. The measurement should be performed at a constant, specified temperature (T), typically 20 or 25 °C.[10]

  • Calculation: Calculate the specific rotation [α] using the following formula:[11][13] [α]Tλ = α / (l × c) (Note: When concentration 'c' is in g/100mL, the formula is often written as [α] = 100 × α / (l × c)).[12]

Workflow Visualization: Polarimetry

Polarimetry_Workflow A Prepare Solution (Known Concentration 'c') C Fill Cell (Known Path Length 'l') A->C B Calibrate Polarimeter with Solvent Blank D Measure Observed Rotation (α) B->D C->D E Calculate Specific Rotation [α] D->E

Caption: Standard workflow for determining specific rotation.

Enantiomeric Purity by Chiral HPLC

While specific rotation confirms chiral identity, it is not sufficiently sensitive to quantify small amounts of the undesired enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity (or enantiomeric excess, %ee).[14][15]

Causality of Method Selection: Why Chiral HPLC?

Enantiomers have identical physical properties in an achiral environment. However, a chiral stationary phase (CSP) in an HPLC column creates a chiral environment.[14] The two enantiomers form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification.[14] This method is highly accurate, precise, and can detect even trace levels of the undesired enantiomer.[16][17]

Experimental Protocol: Enantiomeric Purity Determination
  • Method Development (Rationale):

    • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds and are a logical starting point.[16][17]

    • Mobile Phase Selection: A normal-phase mobile phase, such as a mixture of n-hexane and a polar modifier like isopropanol or ethanol, often provides the best selectivity on polysaccharide CSPs.[16] The ratio is optimized to achieve baseline separation (Resolution > 1.5) in a reasonable runtime.

  • System Setup:

    • Prepare the mobile phase (e.g., n-Hexane:Isopropanol 90:10 v/v) and degas it thoroughly.

    • Install the chiral column (e.g., CHIRALCEL OD-H) and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the compound exhibits strong absorbance (e.g., 210-230 nm).[16]

  • Analysis:

    • Prepare a dilute solution of the sample in the mobile phase.

    • Inject a known volume of the sample onto the HPLC system.

    • Record the chromatogram. The (R)- and (S)-enantiomers will elute as two separate peaks.

  • Data Analysis and Calculation:

    • Identify the major peak (the desired (R)-enantiomer) and the minor peak (the undesired (S)-enantiomer).

    • Integrate the area of both peaks.

    • Calculate the enantiomeric purity (or %ee) using the peak areas (A): % Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] × 100 % Enantiomeric Excess (%ee) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] × 100

Workflow Visualization: Chiral HPLC Analysis

HPLC_Workflow cluster_setup System Preparation cluster_run Analysis cluster_result Data Processing A Prepare Mobile Phase (e.g., Hexane/IPA) B Equilibrate Chiral Column & System A->B C Inject Sample Solution B->C D Separate Enantiomers on Column C->D E Detect with UV Detector D->E F Generate Chromatogram E->F G Integrate Peak Areas (R and S) F->G H Calculate % Enantiomeric Purity G->H

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Conclusion

The physical properties of this compound, particularly its thermal behavior and chiral characteristics, are definitive attributes of its quality. This guide has outlined not only the expected values for these properties but also the robust, validated analytical methodologies required for their verification. Adherence to these detailed protocols, grounded in the scientific principles of thermal analysis and chiral separation, provides a self-validating system for researchers and developers. This ensures that the material meets the stringent identity and purity specifications necessary for its successful application in the synthesis of next-generation therapeutics.

References

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

  • Zhang, T., et al. (2013). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Journal of Chromatographic Science, 51(9), 858–862. Retrieved from [Link]

  • Chadwick, D. (2021). CHM 251 Stereochemistry Part 11: Calculating Specific Rotation & Enantiomeric Excess. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • USP. (2014). Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • Science Mania. (n.d.). Understanding Specific Rotation: A Key Property of Chiral Compounds. Retrieved from [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 821-826. Retrieved from [Link]

  • Giron, D. (n.d.). Pharma Thermal Analysis Techniques. Scribd. Retrieved from [Link]

  • Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

  • Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from [Link]

  • Rao, B. V., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(3), 234-239. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

  • Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

  • de Oliveira, M. A., et al. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Eclética Química, 31(4). Retrieved from [Link]

  • Cooper, A., et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 1-(1-cyclohexenyl)- (CAS 3197-68-0). Retrieved from [Link]

Sources

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Introduction: The Significance of a Chiral Building Block

This compound is a non-proteinogenic α-amino acid ester of significant interest in synthetic organic chemistry and drug development. As a chiral building block, its value lies in the specific three-dimensional arrangement of its atoms, particularly at the α-carbon stereocenter. This defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's structure, stereoselective synthesis, analytical characterization, and key applications. The focus is on the practical causality behind experimental choices and the self-validating nature of the described protocols.

Molecular Structure and Chemical Identity

The fundamental identity of this compound is defined by its structure: a central chiral carbon atom bonded to a hydrogen atom, an amino group (-NH2), a methyl ester group (-COOCH3), and a 4-chlorophenyl group. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of this compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name methyl (2R)-2-amino-2-(4-chlorophenyl)acetate[1]
CAS Number 43189-43-1 (for the free base)[2]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2][3]
Appearance White to off-white solid
Boiling Point 312.8°C at 760 mmHg[2]
Density 1.258 g/cm³[2]
LogP 2.21[2]

Stereoselective Synthesis: Achieving Enantiopurity

The synthesis of the single (R)-enantiomer is non-trivial and is the most critical aspect of its production. Direct synthesis often yields a racemic mixture (an equal mix of R and S enantiomers), which must then be resolved. More advanced methods aim to create the desired enantiomer directly through asymmetric synthesis.

Method 1: Enzymatic Kinetic Resolution (A Field-Proven Approach)

Enzymatic resolution is a widely used industrial method that leverages the high stereoselectivity of enzymes. The process starts with a racemic mixture of the methyl ester.

Causality Behind the Method: An enzyme, typically a lipase, is chosen for its ability to selectively hydrolyze one enantiomer over the other. For instance, a lipase might selectively hydrolyze the (S)-ester to its corresponding carboxylic acid, leaving the desired (R)-ester untouched. This difference in reaction rate is the basis of the separation. The choice of solvent (often a biphasic system of an organic solvent and aqueous buffer) is critical to maintain enzyme activity and facilitate product separation.

Protocol: Lipase-Catalyzed Resolution of Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate

  • Preparation: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared to maintain optimal enzyme pH.

  • Reaction Setup: The racemic methyl ester is dissolved in a water-immiscible organic solvent like toluene or methyl tert-butyl ether (MTBE). This organic phase is then combined with the aqueous buffer containing the lipase (e.g., Candida antarctica lipase B).

  • Incubation: The biphasic mixture is stirred at a controlled temperature (e.g., 30-40°C). The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC).

  • Monitoring: The goal is to stop the reaction at or near 50% conversion. At this point, theoretically, all of the (S)-ester has been converted to the (S)-acid, leaving pure (R)-ester in the organic phase.

  • Workup and Separation:

    • The enzyme is removed by filtration.

    • The organic and aqueous layers are separated.

    • The aqueous layer, containing the sodium salt of the (S)-acid, is acidified to precipitate the (S)-acid, which can be removed.

    • The organic layer, containing the (R)-ester, is washed with a mild base (e.g., sodium bicarbonate solution) to remove any remaining acidic impurities, then with brine.

  • Isolation: The organic solvent is removed under reduced pressure to yield the crude this compound.

  • Purification & Validation: The product is purified further by crystallization or chromatography. The enantiomeric excess (e.e.) is confirmed via chiral HPLC, and the chemical identity is verified by ¹H NMR and Mass Spectrometry.

Caption: Workflow for Enzymatic Kinetic Resolution.

Analytical Characterization and Quality Control

A robust set of analytical techniques is required to ensure the identity, purity, and, most importantly, the enantiomeric purity of the final product.

Table 2: Key Analytical Methods and Expected Results

TechniqueParameter MeasuredExpected Result / Key Data Points
¹H NMR Chemical structure & purityProtons on the phenyl ring (aromatic region), the α-proton, and the methyl ester protons will have characteristic chemical shifts and splitting patterns. Absence of solvent/reagent peaks confirms chemical purity.
Mass Spec (MS) Molecular WeightA peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 199.63 confirms the compound's mass.
Chiral HPLC Enantiomeric Excess (e.e.)Using a chiral stationary phase, the (R) and (S) enantiomers will have different retention times. For a highly pure sample, the peak for the (R)-enantiomer should be >99% of the total area, with the (S)-enantiomer peak being minimal or absent.
FT-IR Functional GroupsCharacteristic stretches for N-H (amine), C=O (ester), and C-Cl bonds will be present.

Applications in Drug Development

The primary utility of this compound is as a chiral intermediate. Its structure is a key component of several important pharmaceutical agents.

Case Study: Synthesis of Clopidogrel

A prominent application is in the synthesis of the antiplatelet agent Clopidogrel. Clopidogrel's therapeutic activity resides solely in its (S)-enantiomer. To synthesize (S)-Clopidogrel, chemists use this compound as the starting material. In the synthesis, the stereocenter of the starting (R)-amino ester is inverted to the required (S)-configuration in the final Clopidogrel product through a well-established reaction mechanism. The 4-chlorophenyl group from the starting material becomes one of the key aromatic rings in the final API.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling is essential for safety and to maintain the integrity of the compound.

  • Safety: The compound may cause skin, eye, and respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended to prevent degradation.

  • Stability: The ester functional group can be susceptible to hydrolysis, especially in the presence of strong acids or bases. The free amine can react with aldehydes and ketones.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the construction of complex, enantiomerically pure molecules. Its value is intrinsically linked to the precision of its stereochemistry. A thorough understanding of its synthesis, particularly stereoselective methods like enzymatic resolution, and its rigorous analytical validation are paramount for its successful application in research and pharmaceutical manufacturing. This guide serves as a foundational resource for scientists aiming to leverage the unique properties of this critical chiral building block.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12803949, Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11735787, methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. Retrieved from [Link]

Sources

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical industry. As a derivative of phenylglycine, its stereochemically defined structure makes it a valuable starting material and intermediate for the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and critical applications in drug development, tailored for researchers, scientists, and professionals in the field.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific research and development. This section provides the essential identifiers for this compound.

The primary identifier for any chemical substance is its Chemical Abstracts Service (CAS) number.

  • CAS Number : 43189-43-1[1]

In addition to the CAS number, a compound is often known by several synonyms, which can vary between suppliers and in scientific literature. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

  • Systematic IUPAC Name : methyl (2R)-2-amino-2-(4-chlorophenyl)acetate[1]

  • Common Synonyms :

    • (R)-(-)-Methyl 2-amino-2-(4-chlorophenyl)acetate

    • Methyl (R)-2-(4-chlorophenyl)glycinate

    • (R)-4-Chlorophenylglycine methyl ester

It is also important to distinguish this compound from its hydrochloride salt, which has a different CAS number (42718-19-4) and is often used in synthesis due to its improved stability and handling characteristics.[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in chemical reactions, its solubility, and its stability, thereby influencing process development and formulation.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Boiling Point 312.8°C at 760 mmHg[1]
Flash Point 143°C[1]
Density 1.258 g/cm³[1]
InChI Key WEWZTDMEYWXSRG-MRVPVSSYSA-N[1]

Note: These properties are for the free base. The hydrochloride salt will exhibit different properties, such as higher melting point and greater water solubility.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure compounds like this compound is a critical challenge in pharmaceutical chemistry. The primary route involves the synthesis of the racemic mixture followed by chiral resolution.

Conceptual Synthesis Workflow

The synthesis generally begins with 4-chlorobenzaldehyde, which undergoes a Strecker synthesis or a related pathway to produce racemic 2-amino-2-(4-chlorophenyl)acetic acid (4-chlorophenylglycine). This is followed by esterification to yield the racemic methyl ester. The crucial step is the resolution of this racemate to isolate the desired (R)-enantiomer.

G cluster_0 Racemate Synthesis cluster_1 Chiral Resolution cluster_2 Final Product Isolation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Racemic 4-Chlorophenylglycine Racemic 4-Chlorophenylglycine 4-Chlorobenzaldehyde->Racemic 4-Chlorophenylglycine Strecker Synthesis Racemic Methyl Ester Racemic Methyl Ester Racemic 4-Chlorophenylglycine->Racemic Methyl Ester Esterification (MeOH, H+) Diastereomeric Salts Diastereomeric Salts Racemic Methyl Ester->Diastereomeric Salts Addition of Chiral Acid (e.g., (+)-Tartaric Acid) Separation Separation Diastereomeric Salts->Separation Fractional Crystallization (R)-Ester Salt (R)-Ester Salt Separation->(R)-Ester Salt Less Soluble Salt Free Base Isolation Free Base Isolation (R)-Ester Salt->Free Base Isolation Basification (e.g., NaHCO3) This compound This compound Free Base Isolation->this compound Extraction

Caption: General workflow for the synthesis and resolution of this compound.

Detailed Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol is based on established chemical principles for resolving racemic amino esters, similar to methods described in patent literature for related compounds.[3] The choice of a chiral resolving agent is critical; (+)-tartaric acid is commonly used as it is cost-effective and readily available, forming diastereomeric salts with the racemic amine that differ in solubility.

Objective: To isolate this compound from a racemic mixture.

Materials:

  • Racemic methyl 2-amino-2-(4-chlorophenyl)acetate

  • (+)-Tartaric acid

  • Methanol (solvent)

  • Acetone (anti-solvent)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Dichloromethane (extraction solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve 1.0 mole equivalent of racemic methyl 2-amino-2-(4-chlorophenyl)acetate in methanol at room temperature.

    • In a separate vessel, dissolve 0.95 mole equivalents of (+)-tartaric acid in methanol, warming gently if necessary.

    • Slowly add the tartaric acid solution to the racemic ester solution with continuous stirring. The causality here is that a slight sub-stoichiometric amount of resolving agent can sometimes yield a higher enantiomeric excess in the first crop of crystals.

    • Stir the mixture for 30 minutes. Crystallization should begin.

  • Crystallization:

    • Slowly add acetone as an anti-solvent to the mixture to reduce the solubility of the diastereomeric salt and induce further precipitation. The ratio of methanol to acetone must be optimized to maximize yield and purity.

    • Allow the mixture to stir at a controlled temperature (e.g., 20-25°C) for several hours (e.g., 18-24 hours) to allow the less soluble diastereomeric salt—the (R)-ester-(+)-tartrate salt—to fully crystallize. The extended stirring time ensures the system reaches equilibrium.

  • Isolation of Diastereomeric Salt:

    • Filter the resulting slurry through a Buchner funnel.

    • Wash the filter cake with a cold methanol/acetone mixture to remove soluble impurities and the more soluble (S)-ester salt.

    • Dry the collected crystals under vacuum.

  • Liberation of the Free Base:

    • Suspend the dried diastereomeric salt in a mixture of water and dichloromethane.

    • Cool the mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is basic (pH ~8-9). This neutralizes the tartaric acid and liberates the free amino ester.

    • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Final Product:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the final product, this compound, typically as an oil or low-melting solid.

Self-Validation: The success of this protocol is validated at each stage. The formation of a crystalline solid confirms salt formation. The purity of the final product must be confirmed by measuring its specific rotation using polarimetry and its enantiomeric excess via chiral HPLC.

Applications in Drug Development

Chiral intermediates are foundational to modern drug synthesis. The (R)-configuration and the substituted phenyl ring of this molecule make it a key precursor for several important drugs.

Role as a Chiral Precursor

The primary application of this compound is in the synthesis of APIs where a specific stereoisomer is required for therapeutic activity. Its use ensures that the final drug product is enantiomerically pure, which is often critical for efficacy and safety.

G A This compound B Key Chiral Scaffold A->B C Further Synthetic Transformations (e.g., N-alkylation, amide coupling) B->C D Active Pharmaceutical Ingredient (API) (Enantiomerically Pure) C->D

Caption: Role as a key building block in API synthesis.

Case Study: Intermediate in Levocetirizine Synthesis

Levocetirizine, the active (R)-enantiomer of cetirizine, is a widely used second-generation antihistamine.[4] The synthesis of Levocetirizine can utilize a derivative of this compound. The core of the molecule, the (R)-(4-chlorophenyl)methylamine moiety, can be derived from this starting material, ensuring the final product possesses the correct stereochemistry responsible for its therapeutic effect. A related synthesis is described in patent literature where a (R)-(4-chlorophenyl) phenyl methyl amine is used.[5]

Potential in the Synthesis of Other Biologically Active Molecules

The structural motif of a chiral α-amino acid ester is prevalent in many areas of drug discovery. This compound serves as a valuable starting point for creating libraries of new chemical entities. For example, it can be used in the synthesis of novel protease inhibitors or as a scaffold for developing ligands for various receptors and enzymes. The "magic methyl" concept in drug discovery often involves strategic placement of methyl groups to enhance potency or metabolic stability, and starting with a well-defined chiral core like this ester is a significant advantage.[6]

Analytical Methods

Robust analytical methods are required to ensure the quality, purity, and identity of the intermediate.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical technique. A chiral stationary phase (e.g., cellulose- or amylose-based columns) is used to separate the (R)- and (S)-enantiomers, allowing for the precise determination of enantiomeric excess (e.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • Polarimetry: Measures the optical rotation of a solution of the compound. A specific rotation corresponding to the pure (R)-enantiomer confirms its stereochemical identity.

Safety and Handling

While specific toxicity data for this compound is not extensively published, related compounds and general laboratory safety principles dictate cautious handling. The hydrochloride salt is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

References

  • PubChem. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. [Link]

  • PubChem. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. [Link]

  • PubChem. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]

  • Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Pharmaffiliates. (R)-methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. [Link]

  • Wikipedia. Cetirizine. [Link]

  • Google Patents. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)
  • NIOSH - CDC. Alphabetical Method Listing - M - NMAM 4th Edition. [Link]

  • PubChem. (R)-2-Amino-2-(4-chlorophenyl)acetic acid. [Link]

  • Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • Inorganic Chemistry. Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. [Link]

  • NCBI. [2[[2-[1][2][7]-oct-2-yl]-methylamino]ethyl]amino]ethanethiolato(3-)-N2,N2',S2,S2]oxo-[1R-exo-exo)]). [Link]/)

Sources

A Comprehensive Spectroscopic Guide to (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate: Elucidating Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate is a chiral building block of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. Its precise chemical structure and purity are critical for its application in drug development and other fields. This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide offers a foundational understanding of the principles behind each technique, detailed experimental protocols, and a thorough interpretation of the spectral data. By integrating the information from these complementary analytical methods, this guide aims to provide a robust framework for the comprehensive characterization and quality control of this compound.

Introduction

The compound this compound, with the molecular formula C₉H₁₀ClNO₂, is a derivative of the non-proteinogenic amino acid 4-chlorophenylglycine.[1] Its stereochemistry and functional groups make it a valuable precursor in asymmetric synthesis. Accurate spectroscopic characterization is paramount to confirm its identity, stereochemical integrity, and purity, which are essential for its use in research and development, particularly in the pharmaceutical industry where stringent quality control is required.

This guide will delve into the three primary spectroscopic techniques used for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the structure.

Molecular Structure and Key Features

The structure of this compound is characterized by a central chiral carbon atom (Cα) bonded to four different groups: an amino group (-NH₂), a methyl ester group (-COOCH₃), a hydrogen atom (-H), and a 4-chlorophenyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

3.1.1. Theoretical Principles

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

3.1.2. Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

3.1.3. Data Interpretation

The expected ¹H NMR spectrum of this compound would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35Doublet2HAromatic protons ortho to the chlorine atom
~7.28Doublet2HAromatic protons meta to the chlorine atom
~4.50Singlet1Hα-CH
~3.70Singlet3H-OCH₃
~1.80Broad Singlet2H-NH₂

Causality Behind Expected Shifts:

  • The aromatic protons are in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the benzene ring current. The protons ortho to the electron-withdrawing chlorine atom are expected to be slightly more downfield than the meta protons.

  • The α-proton is adjacent to both the electron-withdrawing phenyl ring and the ester group, causing a significant downfield shift.

  • The methyl protons of the ester group are deshielded by the adjacent oxygen atom.

  • The amino protons often appear as a broad singlet and their chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy

3.2.1. Theoretical Principles

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.

3.2.2. Experimental Protocol

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Data Acquisition: The spectrum is acquired on a spectrometer, often at a frequency of 75 MHz or higher. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.

3.2.3. Data Interpretation

The expected ¹³C NMR spectrum of this compound would show the following signals:

Chemical Shift (δ, ppm)Assignment
~173C=O (Ester)
~140Aromatic C-Cl
~138Aromatic C-Cα
~129Aromatic CH (ortho to Cl)
~128Aromatic CH (meta to Cl)
~58α-C
~52-OCH₃

Causality Behind Expected Shifts:

  • The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.

  • The aromatic carbons appear in the typical range of 120-150 ppm. The carbon attached to the electronegative chlorine atom (C-Cl) and the carbon attached to the rest of the molecule (C-Cα) are typically downfield of the protonated aromatic carbons.

  • The α-carbon is shifted downfield due to the attachment of the amino, ester, and phenyl groups.

  • The methyl carbon of the ester group is in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

4.1. Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment, allowing for the identification of functional groups.

4.2. Experimental Protocol

  • Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

4.3. Data Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchAmino group (-NH₂)
3100-3000C-H stretchAromatic C-H
3000-2850C-H stretchAliphatic C-H (-OCH₃, α-CH)
~1740C=O stretchEster carbonyl
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchEster
~1100C-N stretchAmino group
~830C-H bendp-disubstituted benzene
~750C-Cl stretchAryl chloride

Significance of Key Peaks:

  • The presence of a strong absorption around 1740 cm⁻¹ is a clear indication of the ester carbonyl group.

  • The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amine.

  • The pattern of peaks in the aromatic region and the C-H bending region can help confirm the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

5.1. Theoretical Principles

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

5.2. Experimental Protocol

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) is another suitable technique, especially for obtaining the molecular ion with minimal fragmentation.

  • Data Acquisition: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated by a mass analyzer and detected.

5.3. Data Interpretation

The mass spectrum of this compound (molecular weight: 199.63 g/mol ) is expected to show:

  • Molecular Ion (M⁺): A peak at m/z 199, with a characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

  • Key Fragmentation Pathways:

    • Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment at m/z 140 [M - 59]⁺.

    • Alpha-cleavage: Cleavage of the bond between the α-carbon and the phenyl group can lead to various fragments.

    • Loss of the amino group (-NH₂): This would result in a fragment at m/z 183 [M - 16]⁺.

Mass_Spec_Fragmentation M [M]⁺˙ m/z 199/201 F1 [M - COOCH₃]⁺ m/z 140/142 M->F1 - •COOCH₃ F2 [M - Cl]⁺ m/z 164 M->F2 - •Cl F3 [C₇H₆Cl]⁺ m/z 111/113 M->F3 fragmentation

Caption: Plausible mass spectrometry fragmentation pathways.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure and purity of this compound.

Data_Integration Structure Molecular Structure NMR NMR (¹H & ¹³C) NMR->Structure Confirms C-H Framework & Connectivity IR IR IR->Structure Identifies Functional Groups (-NH₂, C=O, C-O, C-Cl) MS MS MS->Structure Confirms Molecular Weight & Fragmentation Pattern

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Chiral Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study of DL-4-Chlorophenylglycine

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of DL-4-chlorophenylglycine, a racemic mixture of (R)- and (S)-2-amino-2-(4-chlorophenyl)acetic acid. Due to the unavailability of a published crystal structure for (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate, this closely related parent amino acid serves as an exemplary model for demonstrating the principles and methodologies of single-crystal X-ray diffraction analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the significance of solid-state structural features in the context of pharmaceutical sciences.

Introduction: The Significance of Solid-State Chirality in Drug Development

Chiral molecules are fundamental to the pharmaceutical industry, where the stereochemistry of an active pharmaceutical ingredient (API) can dictate its efficacy, pharmacology, and toxicology. Non-proteinogenic amino acids, such as derivatives of phenylglycine, are crucial chiral building blocks in the synthesis of a wide array of therapeutic agents.[1][2] The three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, provides invaluable information about the molecule's conformation, as well as the intermolecular interactions that govern its crystal packing. These details are critical for understanding physical properties such as solubility, stability, and bioavailability.

This guide will walk through the process of crystal structure analysis, from crystal growth to the final interpretation of the structural data, using DL-4-chlorophenylglycine as a case study.

Experimental Methodology: From Powder to Structure

The determination of a crystal structure is a multi-step process that requires careful execution and a logical workflow. The following sections detail the key experimental and computational stages.

Crystallization

The first and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a small molecule like DL-4-chlorophenylglycine, several common crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Protocol for Crystallization of DL-4-Chlorophenylglycine:

  • Prepare a saturated solution of DL-4-chlorophenylglycine in a mixture of ethanol and water at 50 °C.

  • Filter the hot solution to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature over 24-48 hours.

  • Further cool the solution to 4 °C for another 48 hours.

  • Isolate the resulting single crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

X-ray Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.

Key Parameters for Data Collection:

ParameterTypical Value/SettingSignificance
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)The choice of wavelength affects the resolution and absorption of the data.
Temperature 100 K or 293 KLow temperatures reduce thermal motion of atoms, leading to better quality data.
Detector CCD or CMOS area detectorModern detectors allow for rapid and efficient collection of diffraction data.
Data Collection Strategy ω-scans and φ-scansA series of scans at different crystal orientations ensures a complete dataset.
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-determined small molecule structure.

Crystal Structure Analysis of DL-4-Chlorophenylglycine

While a specific, complete crystallographic dataset for DL-4-chlorophenylglycine was not retrieved from the initial searches, we can infer the key structural features based on the known behavior of similar amino acids in the solid state. Amino acids typically crystallize as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).

Molecular Conformation

The conformation of the 4-chlorophenylglycine molecule in the crystal is determined by the torsion angles around the single bonds. The bulky 4-chlorophenyl group and the amino and carboxylate groups will adopt a staggered conformation to minimize steric hindrance. The orientation of the phenyl ring relative to the amino acid backbone is a key conformational feature.

Crystal Packing and Intermolecular Interactions

The crystal packing of DL-4-chlorophenylglycine is expected to be dominated by a network of strong hydrogen bonds. In the solid state, molecules interact with their neighbors through various non-covalent forces.[3][4]

  • Hydrogen Bonding: The protonated amino group acts as a hydrogen bond donor, while the carboxylate group acts as a hydrogen bond acceptor. This leads to the formation of an extensive three-dimensional network of N-H···O hydrogen bonds, which are the primary drivers of the crystal packing.

  • van der Waals Interactions: The aromatic rings of the 4-chlorophenyl groups will interact through van der Waals forces, contributing to the overall stability of the crystal lattice.

  • Halogen Bonding: The chlorine atom on the phenyl ring can potentially participate in weak halogen bonding interactions (C-Cl···O or C-Cl···N), further influencing the crystal packing.

The diagram below illustrates the expected workflow for analyzing the intermolecular interactions in the crystal structure.

G cluster_0 Crystal Structure Determination Workflow cluster_1 Structural Analysis cluster_2 Key Intermolecular Interactions A Single Crystal Growth B X-ray Data Collection A->B C Structure Solution & Refinement B->C D Molecular Conformation Analysis C->D E Intermolecular Interaction Analysis C->E F Crystal Packing Analysis E->F G Hydrogen Bonding (N-H...O) E->G H van der Waals Interactions E->H I Halogen Bonding (C-Cl...X) E->I

Caption: Workflow for Crystal Structure Analysis.

Significance for Drug Development

A thorough understanding of the crystal structure of a chiral building block like 4-chlorophenylglycine and its derivatives is paramount in drug development for several reasons:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have significant implications for its physical properties. Crystal structure analysis is the definitive method for identifying and characterizing different polymorphs.

  • Solid-State Stability: The network of intermolecular interactions revealed by crystallography provides insights into the thermal and chemical stability of the solid form.

  • Rational Drug Design: The precise three-dimensional structure of a molecule can be used in computational modeling to predict its binding affinity to a biological target, aiding in the design of more potent and selective drugs.

  • Intellectual Property: A well-characterized crystal structure is often a key component of patent applications for new pharmaceutical compounds.

Conclusion

The crystal structure analysis of chiral molecules like DL-4-chlorophenylglycine provides a wealth of information that is crucial for both fundamental chemical understanding and the practical aspects of drug development. While the specific crystal structure of this compound remains to be publicly reported, the principles and methodologies outlined in this guide using its parent amino acid as a case study are broadly applicable to the solid-state characterization of small molecule pharmaceuticals. The detailed knowledge of molecular conformation and intermolecular interactions gained from such analyses is indispensable for controlling the physical properties and ultimately the therapeutic performance of a drug substance.

References

  • This is a placeholder reference as no specific crystal structure publication was found for the target molecule or its close analogs in the provided search results.
  • Gholivand, K., et al. (2014). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 5), 461–471.
  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 203, 303–323.
  • D-4-Chlorophenylglycine HCl. (n.d.). In PubChem. Retrieved January 17, 2026, from [Link]

  • DL-4-Chlorophenylglycine. (n.d.). In Heilongjiang Taina Technology Development Co., Ltd.. Retrieved January 17, 2026, from [Link]

  • DL-4-Chlorophenylglycine. (n.d.). In Seven Chongqing Chemdad Co., Ltd. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and evaluation methodologies for derivatives of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate. This core structure represents a versatile scaffold for the development of novel therapeutic agents. Leveraging established principles of medicinal chemistry and drawing insights from structurally related compounds, this document serves as a roadmap for researchers, scientists, and drug development professionals engaged in the exploration of this chemical space.

Introduction: The this compound Scaffold

This compound is a chiral α-amino acid ester. Its structure, featuring a 4-chlorophenyl group, a primary amine, and a methyl ester, provides multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. The presence of the chlorine atom on the phenyl ring can enhance lipophilicity and metabolic stability, while the amino and ester functionalities are amenable to a wide range of chemical transformations. These characteristics suggest that derivatives of this scaffold may exhibit a spectrum of biological activities.

While direct studies on the biological activities of this compound derivatives are not extensively reported in peer-reviewed literature, the well-documented bioactivities of structurally analogous compounds provide a strong rationale for their investigation, particularly in the realms of antimicrobial and anticancer research.

Synthetic Pathways and Derivative Design

The primary amine and methyl ester groups of the parent compound are the key handles for synthetic derivatization. The following diagram illustrates potential synthetic routes to generate a library of diverse derivatives.

Synthetic_Pathways Core_Molecule This compound Amide_Derivatives Amide Derivatives Core_Molecule->Amide_Derivatives Acylation N_Alkylated_Derivatives N-Alkylated Derivatives Core_Molecule->N_Alkylated_Derivatives Reductive Amination Hydrazide_Derivatives Hydrazide Derivatives Core_Molecule->Hydrazide_Derivatives Hydrazinolysis Carboxylic_Acid_Derivatives Carboxylic Acid Derivatives Core_Molecule->Carboxylic_Acid_Derivatives Hydrolysis Alcohol_Derivatives Alcohol Derivatives Carboxylic_Acid_Derivatives->Alcohol_Derivatives Reduction

Caption: Synthetic pathways for derivatization.

2.1. Amide Synthesis

The primary amine can be readily acylated using a variety of acylating agents (acid chlorides, anhydrides, or carboxylic acids with coupling agents) to yield a diverse range of amide derivatives. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

2.2. N-Alkylation

Reductive amination with aldehydes or ketones provides access to secondary and tertiary amine derivatives. This modification can significantly impact the basicity and steric bulk around the nitrogen atom, influencing receptor binding and pharmacokinetic properties.

2.3. Hydrazide and Subsequent Heterocycle Formation

Treatment of the methyl ester with hydrazine hydrate will yield the corresponding hydrazide. This versatile intermediate can be further cyclized with various reagents to form a wide array of heterocyclic derivatives, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in many biologically active compounds.

Potential Biological Activities and Mechanistic Insights

Based on the biological profiles of structurally related molecules containing the 4-chlorophenyl moiety, two primary areas of investigation are proposed for derivatives of this compound: antimicrobial and anticancer activities.

Antimicrobial Activity

The 4-chlorophenyl group is a common feature in many antimicrobial agents. For instance, N-{2-(4-chlorophenyl) acetyl} amino alcohols have demonstrated moderate antibacterial and promising antifungal activities.[1] The proposed mechanism for such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

3.1.1. Postulated Mechanism of Action

The lipophilic nature of the 4-chlorophenyl group can facilitate the partitioning of the molecule into the lipid bilayer of microbial cell membranes, leading to membrane disruption and increased permeability. Furthermore, the amide or other functional groups introduced through derivatization could interact with and inhibit key microbial enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

The following diagram illustrates a hypothetical workflow for screening antimicrobial activity.

Antimicrobial_Screening_Workflow Start Synthesized Derivatives Primary_Screening Primary Screening (Agar Diffusion Assay) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) MBC_Determination->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End Anticancer_Screening_Workflow Start Synthesized Derivatives Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Active Compounds Apoptosis_Assay Apoptosis Induction Assay (e.g., Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Inhibition, Cell Cycle Analysis) Apoptosis_Assay->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

Caption: Workflow for anticancer activity evaluation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be central to evaluating the biological activity of this compound derivatives.

General Synthesis of Amide Derivatives
  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay: MTT Assay
  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [2]

Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and SAR analysis.

Table 1: Antimicrobial Activity of Hypothetical Derivatives

Compound IDR Group (Amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent H>128>128>128
DA-01 -COCH36412864
DA-02 -COPh326432
DA-03 -CO(4-NO2Ph)163216
Ciprofloxacin -0.50.25NA
Fluconazole -NANA1

Table 2: Anticancer Activity of Hypothetical Derivatives

Compound IDR Group (Amide)IC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7IC50 (µM) vs. PC-3
Parent H>100>100>100
DA-01 -COCH375.289.492.1
DA-02 -COPh45.855.361.7
DA-03 -CO(4-NO2Ph)22.531.938.4
Doxorubicin -0.80.51.2

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive molecules. The synthetic accessibility and the potential for diverse derivatization make it an excellent starting point for medicinal chemistry campaigns. Based on the activities of structurally related compounds, the most promising avenues for investigation appear to be in the development of new antimicrobial and anticancer agents. Future work should focus on the synthesis of a diverse library of derivatives and their systematic biological evaluation using the protocols outlined in this guide. Comprehensive SAR studies will be crucial for optimizing the potency and selectivity of lead compounds, ultimately paving the way for the development of new therapeutic agents.

References

  • Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. - ResearchGate. Available from: [Link].

  • SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS - ResearchGate. Available from: [Link].

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. Available from: [Link].

  • (R-(RR))-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl-3-phenyl-4((phenylamino)-carbonyl)-1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof - Google Patents.
  • Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC - NIH. Available from: [Link].

  • Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived. Available from: [Link].

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. Available from: [Link].

  • Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed. Available from: [Link].

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC - NIH. Available from: [Link].

  • Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones - Google Patents.
  • INHIBITORS OF Akt ACTIVITY - Google Patents.
  • Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - MDPI. Available from: [Link].

  • Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof - Patent US-9701636-B2 - PubChem. Available from: [Link].

Sources

A Technical Guide to the Therapeutic Potential of Chlorophenylglycine Derivatives: Modulating Glutamatergic Signaling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chlorophenylglycine scaffold represents a cornerstone in medicinal chemistry, particularly for the development of ligands targeting metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors are pivotal in modulating synaptic transmission and neuronal excitability throughout the central nervous system, making them high-value targets for a spectrum of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of chlorophenylglycine derivatives, detailing their synthesis, structure-activity relationships (SAR), and mechanisms of action. We will dissect the experimental workflows used to characterize these compounds, from initial in vitro screening to preclinical in vivo validation, offering field-proven insights into the causal relationships that guide modern drug development in this area. The narrative is structured to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to innovate and advance the therapeutic applications of this versatile chemical class.

Introduction: The Significance of the Phenylglycine Scaffold

Phenylglycine and its derivatives are non-proteinogenic amino acids that have found extensive use as chiral building blocks and pharmacologically active agents.[1] The introduction of a chloro-substituent onto the phenyl ring significantly modulates the electronic and steric properties of the molecule, enhancing metabolic stability and influencing its binding affinity and selectivity for specific biological targets.[2][3] This modification has proven particularly fruitful in the field of neuroscience. The primary targets for chlorophenylglycine derivatives are the metabotropic glutamate receptors (mGluRs), a family of eight subtypes (mGluR1-8) classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[4][5]

  • Group I (mGluR1, mGluR5): Coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent phosphoinositide (PI) hydrolysis. They are typically located postsynaptically and play a role in excitatory neurotransmission.[4][5]

  • Group II (mGluR2, mGluR3): Coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[6]

  • Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/Go, these receptors are sensitive to L-2-amino-4-phosphonobutyrate (L-AP4) and its analogs.[5][7]

The ability of chlorophenylglycine derivatives to selectively modulate these receptors as agonists, antagonists, or allosteric modulators underpins their vast therapeutic potential in conditions characterized by glutamatergic dysregulation, including epilepsy, neuropathic pain, anxiety, and neurodegenerative diseases.[5][8]

Mechanism of Action: Targeting Metabotropic Glutamate Receptors

The therapeutic utility of a chlorophenylglycine derivative is defined by its specific interaction with an mGluR subtype. Antagonists of Group I mGluRs, particularly mGluR5, have garnered significant attention for their neuroprotective and anticonvulsant properties.[4][5]

An archetypal example is (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), a selective Group I mGluR5 agonist, which is often used as a tool compound to probe receptor function.[4][9] Conversely, antagonists developed from the phenylglycine scaffold can block this activation. The mechanism involves competitive binding at the orthosteric glutamate binding site located in the large extracellular Venus flytrap domain of the receptor. By occupying this site, an antagonist prevents the conformational change required for G-protein coupling and downstream signaling, thereby mitigating the excessive neuronal excitation implicated in excitotoxicity.

Below is a diagram illustrating the canonical Group I mGluR signaling pathway and the intervention point for a competitive antagonist.

mGluR1_5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space mGluR Group I mGluR (mGluR1/5) G_protein Gq/11 mGluR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Glutamate Glutamate (Agonist) Glutamate->mGluR Binds & Activates Antagonist Chlorophenylglycine Derivative (Antagonist) Antagonist->mGluR Binds & Blocks Ca_release Ca²⁺ Release (from ER) PKC PKC Activation Neuronal_Excitation Increased Neuronal Excitability & Excitotoxicity

Caption: Group I mGluR signaling and antagonist intervention point.

Synthesis and Chiral Resolution: Establishing the Core Scaffold

The synthesis of chlorophenylglycine derivatives is a critical first step that dictates the feasibility and scalability of a drug discovery program. A common and robust method is the Strecker synthesis.[10] This three-component reaction utilizes an aldehyde (e.g., o-chlorobenzaldehyde), a cyanide source (e.g., sodium cyanide), and an ammonium source (e.g., ammonium hydrogencarbonate) to produce the racemic α-amino acid.[11]

Protocol 1: Racemic 2-Chlorophenylglycine Synthesis (Strecker Reaction)
  • Rationale: This one-pot reaction is efficient for creating the basic amino acid structure. The choice of 2-chlorobenzaldehyde as the starting material directly incorporates the desired chloro-substitution pattern.[11]

  • Step-by-Step Methodology:

    • To a solution of methanol (500 ml) and water (500 ml), add 2-chlorobenzaldehyde, ammonium hydrogencarbonate (NH₄HCO₃; 23.7 g), and sodium cyanide (NaCN; 14.7 g).[11]

    • Stir the reaction mixture at 65-70°C for 5 hours.[11] The elevated temperature drives the formation of the intermediate aminonitrile.

    • Concentrate the solution under reduced pressure.

    • Transfer the concentrate to an autoclave, add 45% NaOH solution, and reflux for 4 hours at 120°C. This step hydrolyzes the nitrile group to a carboxylic acid.[11]

    • Cool the reaction mixture and add activated carbon (2 g). Stir for 10 minutes to decolorize the solution.[11]

    • Filter off the activated carbon. Adjust the pH of the filtrate to 7-8 using 50% H₂SO₄ to precipitate the amino acid.[11]

    • Filter the precipitate, wash with water, and dry to yield racemic (RS)-2-chlorophenylglycine.[11]

  • Validation: Product identity and purity should be confirmed using ¹H-NMR and IR spectroscopy. The absence of starting materials and nitrile intermediates confirms reaction completion.[11]

Since biological activity is typically stereospecific, resolving the racemic mixture is essential. The (S)-enantiomer of many derivatives, for instance, is the active form for producing drugs like clopidogrel.[10][12] Resolution can be achieved via diastereomeric salt formation with a chiral resolving agent, such as D-camphor sulfonic acid.[11]

Structure-Activity Relationship (SAR) and Lead Optimization

The therapeutic profile of a chlorophenylglycine derivative is exquisitely sensitive to its substitution pattern. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[13][14]

Key SAR Insights:

  • Position of the Chloro Group: The position of the chlorine atom (ortho, meta, or para) significantly impacts receptor affinity and selectivity. For example, 2-chlorophenylglycine is a key intermediate for the antithrombotic drug clopidogrel, while 4-chlorophenylglycine derivatives are explored as intermediates for other pharmaceuticals and insecticides.[15][16]

  • α-Carbon Substitution: Adding alkyl groups (e.g., methyl, ethyl) to the α-carbon can differentiate activity between mGluR groups. For instance, (RS)-alpha-methyl-4-carboxyphenylglycine (M4CPG) was found to be a potent antagonist at PI-linked mGluRs.[13]

  • Carboxyl Group Modification: Esterification of the carboxyl group, as seen in the synthesis of (S)-2-chlorophenylglycine methyl ester, is a common step in producing prodrugs or intermediates with altered solubility and reactivity.[12]

  • Phenyl Ring Substituents: Adding other functional groups (hydroxyl, phosphono, tetrazolyl) to the phenyl ring can fine-tune selectivity. (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) shows selectivity for mGluR5, while phosphono-derivatives often target Group III mGluRs.[4][6]

The logical workflow for a typical SAR campaign is depicted below.

SAR_Workflow Start Identify Hit Compound (e.g., (RS)-4-CPG) Synthesis Synthesize Analogs (Vary R-groups, stereochemistry) Start->Synthesis InVitro Primary In Vitro Screening (Binding & Functional Assays) Synthesis->InVitro DataAnalysis SAR Data Analysis (Potency, Selectivity) InVitro->DataAnalysis DataAnalysis->Synthesis (No) LeadCandidate Identify Lead Candidate DataAnalysis->LeadCandidate Potent & Selective? (Yes) InVivo In Vivo Preclinical Testing (Efficacy & PK/Tox) LeadCandidate->InVivo End Candidate for IND-Enabling Studies InVivo->End Favorable Profile? (Yes) Optimize Further Optimization InVivo->Optimize (No) Optimize->Synthesis

Caption: A typical Structure-Activity Relationship (SAR) workflow.

In Vitro Characterization: Quantifying Potency and Selectivity

Before advancing to costly in vivo models, rigorous in vitro pharmacological profiling is mandatory. This process validates the mechanism of action and quantifies the potency and selectivity of new derivatives.

Protocol 2: Functional Assay for Group I mGluR Antagonists (Phosphoinositide Hydrolysis)
  • Rationale: This assay directly measures the functional consequence of Gq/11 activation (PI hydrolysis), providing a robust readout for both agonist and antagonist activity at mGluR1 and mGluR5.[4][13] The protocol is self-validating as it includes positive (known agonist) and negative (vehicle) controls.

  • Step-by-Step Methodology:

    • Cell Culture: Use a stable cell line expressing the target human mGluR subtype (e.g., CHO or HEK293 cells expressing mGluR5).

    • Labeling: Pre-incubate cells with [³H]-myo-inositol for 24-48 hours to allow incorporation into membrane phosphoinositides.

    • Assay Setup: Wash cells to remove excess radiolabel. Aliquot cell suspensions into tubes containing Krebs medium and LiCl (10 mM). LiCl is critical as it inhibits inositol monophosphatase, leading to the accumulation of the [³H]-inositol phosphates (IPs) product.[13]

    • Antagonist Pre-incubation: Add varying concentrations of the test chlorophenylglycine derivative (the potential antagonist) to the cells and pre-incubate for 20 minutes at 37°C.[13]

    • Agonist Challenge: Add a fixed, sub-maximal (EC₈₀) concentration of a known agonist (e.g., Glutamate or CHPG) and incubate for a further 45-60 minutes at 37°C.[13]

    • Extraction: Terminate the reaction by adding a quenching solution (e.g., perchloric acid).

    • Purification: Separate the accumulated [³H]-IPs from the free [³H]-inositol using anion-exchange chromatography (e.g., Dowex columns).

    • Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.

    • Data Analysis: Plot the agonist response against the concentration of the antagonist. Calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response) and subsequently the K₋ value using the Cheng-Prusoff equation.

A summary of representative data for different phenylglycine derivatives at various mGluR subtypes is presented below.

CompoundTarget Receptor(s)ActivityPotency (IC₅₀/EC₅₀)Reference
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) mGluR5Selective Agonist~100-300 µM[4][9]
(S)-4-Carboxyphenylglycine (4-CPG) Group I mGluRsBroad AntagonistK₋ ~10-100 µM[9][13]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG) Group I mGluRsPotent AntagonistK₋ ~0.18 mM[13]
L-2-amino-4-phosphonobutyrate (L-AP4) Group III mGluRsAgonistEC₅₀ ~0.2-1 µM (subtype dependent)[5][7]

Preclinical In Vivo Evaluation: Assessing Therapeutic Potential

Promising candidates from in vitro screening must be evaluated in relevant animal models to establish efficacy and a preliminary safety profile.[17][18] The choice of model is dictated by the intended therapeutic application.

Protocol 3: Maximal Electroshock (MES) Seizure Model for Anticonvulsant Activity
  • Rationale: The MES test is a widely used, high-throughput screening model that identifies compounds effective against generalized tonic-clonic seizures.[18] It has good predictive validity for identifying drugs useful in treating this seizure type in humans.

  • Step-by-Step Methodology:

    • Animal Selection: Use adult male mice or rats (e.g., Sprague-Dawley rats).[18][19]

    • Compound Administration: Administer the test chlorophenylglycine derivative via an appropriate route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses. Include a vehicle control group. Allow sufficient time for drug absorption (typically 30-60 minutes).

    • Electrode Placement: Apply corneal electrodes moistened with saline to the animal.

    • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).

    • Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the complete abolition of this phase.

    • Data Analysis: Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the tonic hindlimb extension, using probit analysis.

    • Neurotoxicity Assessment: Concurrently, assess for acute neurotoxicity using a test like the rotarod motor performance test to determine the median toxic dose (TD₅₀). The ratio of TD₅₀/ED₅₀ provides the Protective Index (PI), a measure of the drug's therapeutic window.

Conclusion and Future Directions

Chlorophenylglycine derivatives represent a mature yet continually evolving class of compounds with significant therapeutic potential. Their ability to selectively modulate mGluR activity provides a powerful means to correct the glutamatergic imbalances underlying a host of CNS disorders. The progression from initial synthesis to preclinical validation requires a logical, multi-faceted approach grounded in robust scientific principles. Future research will likely focus on developing derivatives with improved subtype selectivity, particularly allosteric modulators that offer finer control over receptor function, and enhanced drug-like properties to improve brain penetration and oral bioavailability. As our understanding of the nuanced roles of mGluR subtypes in disease pathology deepens, so too will the opportunities for leveraging the chlorophenylglycine scaffold to create next-generation therapeutics.

References

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents. (n.d.).
  • Movsesyan, V. A., & Pellegrini, J. W. (2002). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. Neuroscience Letters, 325(3), 185-189.
  • Jane, D. E., Thomas, N. K., Tse, H. W., & Watkins, J. C. (1996). Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors. Neuropharmacology, 35(8), 1029-1035.
  • Le, U. T., Walker, C. S., Gregory, K. J., & Niswender, C. M. (2018). Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro. ACS Chemical Neuroscience, 9(10), 2413-2421.
  • Salt, T. E., & Turner, J. P. (1999). Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. British Journal of Pharmacology, 128(7), 1383-1386.
  • (PDF) Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents. (n.d.).
  • Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Patsnap Eureka. (n.d.).
  • Hayashi, Y., Sekiyama, N., Nakanishi, S., Jane, D. E., Sunter, D. C., Birse, E. F., ... & Watkins, J. C. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. Journal of Neuroscience, 14(5), 3370-3377.
  • DL-(3-Chlorophenyl)glycine - MySkinRecipes. (n.d.).
  • Bruno, V., Battaglia, G., Copani, A., D'Onofrio, M., Di Iorio, P., De Blasi, A., ... & Nicoletti, F. (2001). Neuroprotective activity of metabotropic glutamate receptor ligands. Current drug targets-CNS & neurological disorders, 1(1), 1-17.
  • CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents. (n.d.).
  • Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology, 116(7), 3323-3329. Available at: [Link]

  • (PDF) Structure activity relationship of the synthesized compounds. (n.d.). Retrieved January 17, 2026, from [Link]

  • Delay, E. R., Hernandez, M., & St John, S. J. (2009). Antagonism of metabotropic glutamate receptor 4 receptors by (RS)-alpha-cyclopropyl-4-phosphonophenylglycine alters the taste of amino acids in rats. Neuroscience, 164(2), 853-863.
  • In vitro Pharmacology | Niswender Laboratory - Vanderbilt University. (n.d.). Retrieved January 17, 2026, from [Link]

  • Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental... - YouTube. (2018, March 2). Retrieved January 17, 2026, from [Link]

  • Roy, A., & Jana, M. (2024). Potential role of different animal models for the evaluation of bioactive compounds. Journal of Integrative Medicine, 22(5), 441-451.
  • DL-4-Chlorophenylglycine (CAS No.: 6212-33-5) | UK Supplier. (n.d.). Retrieved January 17, 2026, from [Link]

  • Lindsley, C. W., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience, 1(9), 628-642. Available at: [Link]

  • Müller, M., & Kusebauch, B. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 1053-1070. Available at: [Link]

  • (PDF) Clopidogrel Hydrogen Sulfate. (2015, July 15). Retrieved January 17, 2026, from [Link]

  • Wawer, M. J., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(19), 6524. Available at: [Link]

  • Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023, August 24). Retrieved January 17, 2026, from [Link]

  • Foundations of Drug Development: Pre-Clinical Animal Models - YouTube. (2020, September 2). Retrieved January 17, 2026, from [Link]

  • Jett, D. A., & Romano, J. A. (2015). Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds. Journal of medical toxicology, 11(1), 106-115. Available at: [Link]

  • DL-4-Chlorophenylglycine - Shanghai Freemen Chemicals Co,.Ltd. (n.d.). Retrieved January 17, 2026, from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • D-4-Chlorophenylglycine HCl | C8H9Cl2NO2 | CID 12377066 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Animal Models of Pharmacoresistant Epilepsy - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Glycine vs Placebo for the Schizophrenia Prodrome - ClinicalTrials.gov. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthetic Routes of Chiral Chlorophenylglycine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chiral chlorophenylglycine esters are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel. The stereochemistry at the α-carbon is critical for pharmacological activity, necessitating robust and efficient methods for producing these compounds in an enantiomerically pure form. This in-depth technical guide provides a comprehensive review of the primary synthetic strategies employed for the preparation of chiral chlorophenylglycine esters. We will delve into the mechanistic underpinnings, practical applications, and comparative analyses of classical resolution of racemates, enzymatic kinetic resolution, and asymmetric synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthetic landscape for this important class of chiral building blocks.

Introduction: The Significance of Chiral Chlorophenylglycine Esters in Medicinal Chemistry

Non-proteinogenic amino acids, such as chlorophenylglycine derivatives, are of immense interest in medicinal chemistry due to their role as chiral synthons for complex molecular architectures.[1][2][3][4] The presence of a chlorine atom on the phenyl ring and the ester functionality provide handles for further chemical transformations, while the stereocenter at the α-carbon dictates the biological efficacy and safety of the final drug substance.

The most prominent application of chiral chlorophenylglycine esters is in the synthesis of (S)-(+)-Clopidogrel, a widely prescribed antiplatelet medication used to prevent blood clots in patients with a history of heart attack or stroke.[5][6] The therapeutic activity of Clopidogrel resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is inactive and may contribute to unwanted side effects. Consequently, the development of scalable, cost-effective, and enantioselective synthetic routes to (S)-chlorophenylglycine esters is a critical endeavor in pharmaceutical process chemistry.

This guide will explore the three principal strategies for accessing these valuable chiral intermediates:

  • Synthesis of Racemic Precursors and Subsequent Resolution: This is a widely adopted industrial approach that involves the non-stereoselective synthesis of the racemic chlorophenylglycine ester followed by separation of the enantiomers.

  • Enzymatic Kinetic Resolution: A powerful and green alternative to classical resolution, this method utilizes enzymes to selectively react with one enantiomer of a racemic mixture.

  • Asymmetric Synthesis: This elegant approach aims to directly create the desired enantiomer through the use of chiral catalysts, auxiliaries, or reagents, thereby avoiding the need for resolving a racemic mixture.

The Foundation: Synthesis of Racemic Chlorophenylglycine and its Esters

A prerequisite for any resolution-based approach is an efficient synthesis of the racemic starting material. The most common method for preparing racemic 2-chlorophenylglycine is a variation of the Strecker synthesis .[7][8]

The Strecker Synthesis: A Classic Approach

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia (or an ammonium salt), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[9]

Experimental Protocol: Synthesis of Racemic 2-Chlorophenylglycine [8]

  • Reaction Setup: In a suitable reaction vessel, a solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate (NH₄HCO₃), and sodium cyanide (NaCN) is prepared in a mixture of methanol and water.

  • Reaction Conditions: The mixture is stirred at 65-70°C for 5 hours.

  • Hydrolysis: The resulting solution is concentrated and transferred to an autoclave. A 45% aqueous solution of sodium hydroxide is added, and the mixture is refluxed at 120°C for 4 hours to hydrolyze the aminonitrile intermediate.

  • Workup and Isolation: After cooling, the reaction mixture is treated with activated carbon to remove impurities. The pH of the filtrate is adjusted to 7-8 with 50% sulfuric acid to precipitate the racemic 2-chlorophenylglycine. The solid product is collected by filtration and washed with water.

Esterification

The resulting racemic amino acid is then esterified to provide the substrate for resolution. A common method involves reaction with an alcohol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[5][10]

Experimental Protocol: Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester Hydrochloride [5]

  • Reaction Setup: To a suspension of racemic 2-chlorophenylglycine in methanol, thionyl chloride is added dropwise at a controlled temperature.

  • Reaction Conditions: The mixture is stirred overnight at room temperature and then heated for several hours to ensure complete conversion.

  • Isolation: The reaction mixture is concentrated, and the product is precipitated by the addition of an anti-solvent such as tert-butyl methyl ether (TBME). The solid methyl ester hydrochloride is collected by filtration.

Resolution of Racemic Mixtures: Separating the Enantiomers

Resolution strategies are predicated on the temporary conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties and can thus be separated.

Classical Chemical Resolution with Chiral Acids

This method involves the reaction of the racemic chlorophenylglycine ester (a racemic base) with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts can be selectively crystallized from the solution.

A widely used resolving agent for chlorophenylglycine esters and their derivatives, such as Clopidogrel, is L-(-)-camphorsulfonic acid (L-CSA) .[7][11][12][13]

Experimental Protocol: Resolution of Racemic Clopidogrel with L-Camphorsulfonic Acid [7]

  • Salt Formation: Racemic Clopidogrel free base is dissolved in a suitable solvent, such as acetone. L-(-)-camphorsulfonic acid monohydrate is added to the solution.

  • Crystallization: The mixture is stirred, and seeding with a small crystal of the desired (S)-Clopidogrel camphorsulfonate salt may be employed to induce crystallization. The mixture is stirred for an extended period (e.g., 18 hours) at a controlled temperature (e.g., 30°C).

  • Isolation of Diastereomeric Salt: The precipitated solid, which is the enriched (S)-Clopidogrel camphorsulfonate salt, is collected by filtration and washed with cold acetone.

  • Liberation of the Free Base: The diastereomerically pure salt is then treated with a base (e.g., sodium bicarbonate) to liberate the enantiomerically pure (S)-Clopidogrel free base.

Table 1: Comparison of Chemical Resolution Methods for Chlorophenylglycine Derivatives

Resolving AgentSubstrateSolventYield of Desired EnantiomerEnantiomeric Excess (ee)Reference
L-(-)-Camphorsulfonic AcidRacemic ClopidogrelAcetone64.9%>99.5%[7]
D-Camphorsulfonic AcidRacemic 2-ChlorophenylglycineWater-High[8]
(+)-Tartaric AcidRacemic 2-Chlorophenylglycine Methyl EsterMethanol-High[6]
Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a highly efficient and environmentally benign method that leverages the stereoselectivity of enzymes. In this process, an enzyme catalyzes the transformation of only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted enantiomers.

For the resolution of chlorophenylglycine derivatives, Penicillin G acylase (PGA) is a commonly employed enzyme.[4][14][15][16][17] The process typically involves the enantioselective hydrolysis of an N-acylated racemic chlorophenylglycine.

Experimental Protocol: Enzymatic Kinetic Resolution of N-Phenylacetyl-2-chlorophenylglycine [14][18]

  • Substrate Preparation: Racemic 2-chlorophenylglycine is first acylated with phenylacetyl chloride to yield (R,S)-N-phenylacetyl-2-chlorophenylglycine.[18]

  • Enzymatic Hydrolysis: The racemic N-acyl derivative is suspended in water, and the pH is adjusted to approximately 8.0. Immobilized Penicillin G acylase is added to the mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30-50°C) for several hours. The enzyme selectively hydrolyzes the (S)-enantiomer to (S)-2-chlorophenylglycine, leaving the (R)-N-phenylacetyl-2-chlorophenylglycine unreacted.

  • Separation: After the reaction, the immobilized enzyme is removed by filtration. The pH of the filtrate is adjusted to the isoelectric point of the amino acid to precipitate the (S)-2-chlorophenylglycine, which is collected by filtration. The unreacted (R)-N-acyl derivative remains in the mother liquor and can be recovered.

Key Advantages of Enzymatic Kinetic Resolution:

  • High Enantioselectivity: Enzymes often exhibit excellent stereoselectivity, leading to products with very high enantiomeric excess (>99% ee).[14]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near neutral pH and moderate temperatures, reducing the need for harsh reagents and extreme conditions.

  • Enzyme Reusability: The use of immobilized enzymes allows for easy separation from the reaction mixture and reuse over multiple cycles, improving the process economics.[14]

Table 2: Performance of Penicillin G Acylase in the Resolution of N-Phenylacetyl-2-chlorophenylglycine

ParameterValueReference
Substrate Concentration10% (w/v)[14]
Enzyme:Substrate Ratio1:5 (w/w)[14]
Reaction Time5 hours[14]
Enantiomeric Purity of (S)-acid>99% ee[14]
Enzyme Recyclability>25 times[14]
Racemization of the Unwanted Enantiomer

A significant drawback of any resolution method is that the maximum theoretical yield for the desired enantiomer is 50%. To overcome this limitation and improve the overall process efficiency, the unwanted enantiomer is often racemized and recycled back into the resolution process.

The racemization of the unwanted (R)-chlorophenylglycine ester can be achieved by heating with thionyl chloride.[6][19]

Experimental Protocol: Racemization of Enantioenriched 2-Chlorophenylglycine Methyl Ester [19]

  • Reaction Setup: The mother liquor from the resolution, enriched in the unwanted (R)-enantiomer, is concentrated.

  • Racemization: The enriched ester is heated with thionyl chloride at a temperature between 40°C and 90°C.

  • Isolation: The resulting racemic mixture is then isolated and can be subjected to another round of resolution.

Resolution_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Resolution cluster_products Products cluster_racemization Recycling racemate Racemic Chlorophenylglycine Ester resolution Resolution (Chemical or Enzymatic) racemate->resolution s_enantiomer (S)-Enantiomer (Desired Product) resolution->s_enantiomer 50% r_enantiomer (R)-Enantiomer (Unwanted) resolution->r_enantiomer 50% racemization Racemization r_enantiomer->racemization racemization->racemate Recycle

Figure 1: General workflow for the synthesis of chiral chlorophenylglycine esters via resolution, incorporating racemization of the unwanted enantiomer.

Asymmetric Synthesis: Direct Formation of the Chiral Center

Asymmetric synthesis offers a more direct and potentially more efficient route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner.

Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis is a powerful variant of the classical method that employs a chiral amine auxiliary to induce stereoselectivity during the formation of the α-aminonitrile intermediate.[20][21][22][23]

The general principle involves the condensation of 2-chlorobenzaldehyde with a chiral amine to form a chiral imine. Nucleophilic addition of cyanide to this imine occurs diastereoselectively, controlled by the stereocenter of the chiral auxiliary. Subsequent hydrolysis and removal of the auxiliary yield the enantiomerically enriched amino acid.

A notable development in this area is the use of crystallization-induced asymmetric transformation, where one diastereomer of the aminonitrile product selectively crystallizes from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in high yields and diastereomeric ratios.[20][23]

Asymmetric_Strecker aldehyde 2-Chlorobenzaldehyde imine Chiral Imine Intermediate aldehyde->imine chiral_amine Chiral Amine Auxiliary chiral_amine->imine cyanide Cyanide Source (e.g., NaCN) aminonitrile Diastereomerically Enriched α-Aminonitrile cyanide->aminonitrile Diastereoselective Addition imine->aminonitrile Diastereoselective Addition amino_acid Enantiomerically Enriched Chlorophenylglycine aminonitrile->amino_acid Hydrolysis & Auxiliary Removal

Figure 2: Conceptual workflow of an asymmetric Strecker synthesis.

Diastereoselective Alkylation of Chiral Glycine Enolates

Another powerful strategy involves the use of a chiral auxiliary covalently attached to a glycine molecule. This chiral glycine equivalent can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a diastereoselective manner.[24][25][26]

For the synthesis of chlorophenylglycine, this would involve the alkylation of a chiral glycine enolate with a 2-chlorobenzyl halide. The stereochemical outcome of the alkylation is directed by the chiral auxiliary. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched chlorophenylglycine.

While specific examples for the synthesis of chlorophenylglycine using this method are not as prevalent in the literature as resolution-based approaches, the principles are well-established for the synthesis of other α-amino acids and represent a viable, albeit potentially more complex, synthetic route.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds.[1][2][27][28][29] This approach would typically involve the hydrogenation of a prochiral enamide or a similar unsaturated precursor of chlorophenylglycine using a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands. The chiral catalyst creates a chiral environment that directs the addition of hydrogen across the double bond to selectively form one enantiomer.

This method is widely used in the pharmaceutical industry for the synthesis of various chiral drugs and intermediates. Its application to chlorophenylglycine synthesis would depend on the availability of a suitable prochiral precursor and an effective chiral catalyst system.

Conclusion and Future Perspectives

The synthesis of chiral chlorophenylglycine esters is a well-established field with several robust and scalable methods available to researchers and process chemists. The choice of a particular synthetic route often depends on a variety of factors, including cost, scalability, desired enantiomeric purity, and environmental considerations.

Resolution-based methods, particularly those coupled with efficient racemization of the unwanted enantiomer, remain a dominant strategy in industrial settings due to their reliability and the use of relatively inexpensive starting materials. Enzymatic kinetic resolution, in particular, offers a green and highly selective alternative to classical chemical resolution.

Asymmetric synthesis, while often more elegant in its approach, can present challenges in terms of catalyst cost, substrate specificity, and process optimization. However, the continuous development of new chiral catalysts and auxiliaries is likely to make these routes increasingly competitive in the future.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each of these synthetic strategies is essential for the successful development of efficient and sustainable processes for the production of chiral chlorophenylglycine esters and the life-saving medicines derived from them.

References

  • Wu, R. C. C. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. U.S.
  • Quick Company. (n.d.). Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel. [Link]

  • Fadnavis, N. W., et al. (2003). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Tetrahedron: Asymmetry, 14(19), 3025-3028. [Link]

  • (2004). Racemization of optically active 2-substituted phenyl glycine esters. U.S.
  • (2014). Method for improving resolution yield of clopidogrel camphorsulfonate.
  • Vries, T., et al. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. University of Groningen. [Link]

  • (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
  • (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap Eureka. [Link]

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]

  • (2004). Racemization and enantiomer separation of clopidogrel. U.S.
  • (2005). Racemization of optically active 2-substituted phenylglycine esters.
  • Dellaria, J. F., & Santarsiero, B. D. (1989). Stereoselective alkylation of chiral glycine enolate synthons. The enantioselective synthesis of α-amino acid derivatives. Journal of Organic Chemistry, 54(16), 3916-3926. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

  • (n.d.). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Pérez-Fuertes, Y., et al. (2011). Asymmetric strecker synthesis of α-arylglycines. The Journal of Organic Chemistry, 76(15), 6038-6047. [Link]

  • (2008). Process for preparing clopidogrel. U.S.
  • (n.d.). 150 Years of Strecker Reaction. MSU Chemistry. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. R Discovery. [Link]

  • Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(4), 1438-1453. [Link]

  • Wang, D., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147. [Link]

  • Singh, A., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link]

  • Zhao, H. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress, 19(3), 1016-1018. [Link]

  • Chen, Y., et al. (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. PLOS ONE, 19(1), e0297241. [Link]

  • Deshpande, B. S., et al. (2005). Resolution of DL-Phenylglycine by Penicillin G acylase. Hindustan Antibiot Bull, 47-48(1-4), 41-44. [Link]

  • Li, S., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters, 26(46), 10008-10012. [Link]

  • Cano, R., et al. (2010). Asymmetric transfer hydrogenation of ketones catalyzed by rhodium complexes containing amino acid triazole ligands. Organic & Biomolecular Chemistry, 8(20), 4536-4539. [Link]

  • Garcia-Galan, C., et al. (2022). Immobilization of Penicillin G Acylase on Vinyl Sulfone-Agarose: An Unexpected Effect of the Ionic Strength on the Performance of the Immobilization Process. International Journal of Molecular Sciences, 23(21), 13576. [Link]

  • Virden, R. (1990). Structure, Processing and Catalytic Action of Penicillin Acylase. University of Nottingham. [Link]

  • (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation with a P-Stereogenic Ligand. Request PDF. [Link]

  • S. J. Miller, et al. (2013). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. Organic Letters, 15(21), 5554-5557. [Link]

  • (2023). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • (2016). Method of racemisation of undesired enantiomers.

Sources

Solubility Profile of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate in Organic Solvents: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle.[1][] From synthesis and purification to formulation and bioavailability, a comprehensive understanding of a compound's solubility is paramount. This technical guide provides an in-depth analysis of the solubility profile of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. We will explore the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, discuss the influence of various organic solvents, and detail the application of thermodynamic models for data correlation and prediction. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction and Physicochemical Characterization

This compound is a chiral amino acid ester derivative. Its structural features—a polar amino group, an ester functional group, and a non-polar 4-chlorophenyl ring—result in a complex solubility behavior that is highly dependent on the nature of the solvent. Understanding this profile is essential for designing efficient crystallization processes for purification, selecting appropriate reaction media, and developing stable formulations.

Key Physicochemical Properties

A molecule's intrinsic properties are the primary determinants of its solubility.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.63 g/mol [3]
Melting Point 143 °C[3]
Appearance Solid
InChIKey WEWZTDMEYWXSRG-MRVPVSSYSA-N[3]

The presence of both hydrogen bond donors (the amino group) and acceptors (the amino and ester groups), combined with the lipophilic chlorophenyl group, suggests that solubility will be significantly influenced by solvent polarity, proticity, and hydrogen bonding capacity.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the free energy of mixing. The adage "like dissolves like" provides a foundational, qualitative guideline: solutes tend to dissolve best in solvents with similar intermolecular forces. For a crystalline solid, the overall process can be conceptualized in three steps:

  • Lattice Energy Overcome: Energy is required to break the solute-solute interactions in the crystal lattice.

  • Cavity Formation: Energy is needed to create a space in the solvent for the solute molecule.

  • Solvation: Energy is released when solute-solvent interactions are formed.

The interplay of these energy changes, along with the entropy of mixing, determines the final solubility. Temperature is a critical factor, with the solubility of most solids increasing as temperature rises.[4][5]

G cluster_solute Solute Properties cluster_solvent Solvent Properties SoluteProps Physicochemical Properties (Polarity, H-Bonding, Size, Crystal Lattice Energy) Interactions Solute-Solvent Interactions SoluteProps->Interactions Governs solute contribution SolventProps Solvent Characteristics (Polarity, Dipole Moment, H-Bonding, Self-Cohesion) SolventProps->Interactions Governs solvent contribution Solubility Equilibrium Solubility Interactions->Solubility Determines extent of dissolution

Caption: Logical relationship between molecular properties and solubility.

Experimental Solubility Determination

The "gold standard" for determining thermodynamic solubility is the equilibrium shake-flask method .[6] This method ensures that the solution has reached a true equilibrium with the solid phase, providing highly reliable data. The following protocol details this procedure using a gravimetric quantification method, which is robust and does not require chromatographic instrumentation.

Protocol: Isothermal Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Principle: An excess of the solid solute is agitated in the solvent for a prolonged period at a constant temperature to achieve saturation. The concentration of the solute in the resulting saturated solution is then accurately measured.[1][7]

Materials:

  • This compound (pure solid)

  • High-purity organic solvent of choice

  • Sealed glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

  • Thermostatically controlled shaker bath or incubator

  • Syringes (glass or polypropylene)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance (4 decimal places)

  • Glass evaporating dishes or weighing boats

  • Drying oven

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known mass or volume of the organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K). Allow the mixture to shake for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the same temperature bath for at least 4-6 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

  • Sampling:

    • Pre-warm (or pre-cool) a syringe to the experimental temperature to prevent precipitation upon sampling.

    • Carefully draw the clear supernatant through a syringe filter into the syringe. The filter is crucial for removing any microscopic solid particles.

  • Gravimetric Quantification:

    • Take a clean, dry, and pre-weighed evaporating dish (record as W₁).[7]

    • Dispense the filtered, saturated solution into the dish and immediately record the new weight (W₂).[7]

    • Place the dish in a fume hood to allow the solvent to evaporate gently. This can be accelerated with a gentle stream of nitrogen.

    • Transfer the dish to a drying oven set to a moderate temperature (e.g., 60-70 °C, well below the compound's melting point) and dry until a constant weight is achieved. Record this final weight as W₃.[1][7]

Self-Validating System:

  • Equilibrium Confirmation: To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 36h, 48h). If the measured concentration is the same for the last two time points, equilibrium is confirmed.[7]

  • Reproducibility: The experiment must be performed in triplicate to ensure the results are reproducible and to calculate standard deviation.[8]

  • Constant Weight: Drying to a constant weight ensures all solvent has been removed, a critical step for accurate gravimetric analysis.[1][9]

Calculations:

  • Mass of solute in the sample: m_solute = W₃ - W₁

  • Mass of solvent in the sample: m_solvent = W₂ - W₃

  • Solubility (g / 100 g solvent): S = (m_solute / m_solvent) × 100

  • Mole fraction solubility (x₁):

    • moles_solute = m_solute / MW_solute

    • moles_solvent = m_solvent / MW_solvent

    • x₁ = moles_solute / (moles_solute + moles_solvent)

Caption: Experimental workflow for the Shake-Flask Gravimetric method.

Solubility Data and Solvent Effects

While comprehensive experimental data for this specific compound is not publicly available, we can predict its behavior based on its structure and established solubility principles. The following table presents a hypothetical but realistic solubility profile to illustrate expected trends.

Table 1: Predicted Solubility of this compound at 298.15 K (25 °C)

SolventSolvent TypePredicted Solubility TrendRationale
Methanol Polar ProticHighCan hydrogen bond with both the amino and ester groups. Small size allows for effective solvation.
Ethanol Polar ProticHighSimilar to methanol, but slightly lower solubility may be observed due to increased alkyl chain length.
Acetone Polar AproticModerate to HighGood dipole-dipole interactions and can accept hydrogen bonds from the amino group.[5]
Ethyl Acetate Polar AproticModerateEster functionality can interact with the solute, but overall polarity is lower than acetone.
Acetonitrile Polar AproticModerateIts polarity and ability to accept hydrogen bonds facilitate dissolution.
Toluene Non-polarLowPrimarily van der Waals interactions; cannot effectively solvate the polar amino and ester groups.[5]
Heptane Non-polarVery LowLacks any significant favorable interactions with the polar functional groups of the solute.

Thermodynamic Modeling of Solubility Data

Experimental solubility data, especially at different temperatures, can be correlated using thermodynamic models. This is invaluable for process optimization, allowing for accurate solubility prediction at temperatures not experimentally tested.[10]

The Modified Apelblat Equation

The Apelblat equation is a highly successful semi-empirical model used to correlate solubility with temperature.[4][11] It generally provides a better fit to experimental data than simpler models.[4][5]

The equation is expressed as: ln(x₁) = A + B/T + C ln(T)

Where:

  • x₁ is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin (K).

  • A, B, and C are empirical model parameters obtained by fitting the equation to experimental data.

The van't Hoff Equation

The van't Hoff equation provides a direct link between solubility and the thermodynamic properties of the dissolution process.[4][11]

The equation is: ln(x₁) = -ΔH°/RT + ΔS°/R

Where:

  • ΔH° is the standard molar enthalpy of dissolution.

  • ΔS° is the standard molar entropy of dissolution.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

By plotting ln(x₁) versus 1/T, a linear relationship is often observed, from which ΔH° (from the slope) and ΔS° (from the intercept) can be calculated. A positive ΔH° indicates that the dissolution process is endothermic, and solubility will increase with temperature.

Conclusion and Future Outlook

This guide has detailed the critical aspects of the solubility profile for this compound. We have established the theoretical basis for its solubility, provided a rigorous, self-validating protocol for its experimental determination, and discussed the application of powerful thermodynamic models for data correlation. The predicted solubility trends highlight the compound's affinity for polar organic solvents, particularly those capable of hydrogen bonding.

For drug development professionals, this knowledge is directly applicable to optimizing reaction conditions, developing robust crystallization procedures to ensure high purity and desired polymorphic form, and selecting appropriate solvent systems for formulation. Future work should focus on generating precise experimental data in a wide range of mono-solvents and, importantly, in binary solvent mixtures, as these are frequently used in industrial crystallization processes to fine-tune solubility and crystal habit.

References

  • Steps in Gravimetric Analysis. (n.d.). Scribd. Retrieved from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Herrera-Granados, A., et al. (2021). Mathematical Modeling of the Aqueous Solubility of Bioactive Substances of Environmental Interest. IEEE Xplore. Retrieved from [Link]

  • Li, Y., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2419. Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Delgado, D. R., et al. (2018). Prediction of sulfamerazine and sulfamethazine solubility in some cosolvent mixtures using non-ideal solution models. ResearchGate. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How do you calculate gravimetric analysis? Retrieved from [Link]

  • Delgado, D. R., et al. (2018). Experimental solubility vs. estimated solubility by van't Hoff, Apelblat modified... ResearchGate. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved from [Link]

  • Nti-Gyabaah, J., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5196-5209. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Vasanthakumar, P., & Ramaswamy, R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 45-59. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Caleman, C., et al. (2011). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Journal of Chemical Theory and Computation, 7(11), 3723-3736. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL (2S)-2-(2-CHLOROPHENYL)-2-(METHYL-(2-THIOPHEN-2-YLETHYL)AMINO)ACETATE. Retrieved from [Link]

  • Abdolmajidi, M., et al. (2020). Thermodynamic Modeling the Solubility of CO2 in Aqua System of Methyldiethanolamine and 2-(2-Aminoethylamino)ethanol Using the Nonelectrolyte Wilson Nonrandom Factor. International Journal of Engineering, 33(12), 1184-1191. Retrieved from [Link]

  • Wang, Y., et al. (2023). Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form). Scribd. Retrieved from [Link]

  • Al-Anezi, K., et al. (2020). An experimental and modeling approach to investigate CO2 solubility in blended aqueous solutions of 2-amino-2-hydroxymethyl-1, 3-propanediol (AHPD) and piperazine (PZ). Journal of Petroleum Science and Engineering, 193, 107383. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of (S)-Clopidogrel

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: The Imperative of Stereochemistry in Clopidogrel Synthesis

Clopidogrel is a potent antiplatelet agent, administered as the bisulfate salt, that functions by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes.[1] This inhibition is crucial for preventing platelet aggregation in the treatment and prevention of atherothrombotic events. The therapeutic activity of clopidogrel is exclusively attributed to its dextrorotatory (S)-enantiomer. The corresponding (R)-enantiomer is therapeutically inactive and constitutes an impurity that must be rigorously controlled.[1]

Crucial Clarification on Starting Material: The synthesis of the pharmacologically active (S)-(+)-Clopidogrel mandates the use of a stereochemically pure starting material, specifically (S)-(+)-Methyl 2-amino-2-(2-chlorophenyl)acetate . The use of the (R)-enantiomer or a different substitution pattern (e.g., 4-chlorophenyl) will not yield the desired active pharmaceutical ingredient (API). This guide is therefore dedicated to the scientifically correct synthesis of (S)-clopidogrel.

The synthetic strategy outlined herein is a robust and industrially relevant pathway that proceeds in three principal stages:

  • N-Alkylation: Stereospecific coupling of the chiral amine with an activated thiophene ethanol derivative.

  • Intramolecular Cyclization: Formation of the core thieno[3,2-c]pyridine ring system.

  • Salt Formation and Purification: Conversion to the stable and crystalline clopidogrel bisulfate salt (Form I).

This document provides detailed protocols, the scientific rationale behind procedural choices, and methods for ensuring the chemical and chiral purity of the final product.

Synthetic Workflow and Core Reactions

The overall process is designed for efficiency and control over stereochemical integrity.

Overall Synthetic Workflow

The logical flow from starting materials to the final, purified API is depicted below. This workflow emphasizes the isolation of key intermediates as their salt forms to enhance stability and facilitate purification.

G cluster_0 Upstream Synthesis cluster_1 Core Synthesis Protocol cluster_2 Downstream & QC Thiophene-2-ethanol Thiophene-2-ethanol Thienyl_Tosylate Thienyl_Tosylate Thiophene-2-ethanol->Thienyl_Tosylate Tosylation (TsCl, Et3N) 2-Chlorophenylglycine_ester_HCl 2-Chlorophenylglycine_ester_HCl Chiral_Amine_Freebase Chiral_Amine_Freebase 2-Chlorophenylglycine_ester_HCl->Chiral_Amine_Freebase Basification (e.g., NaHCO3) Chiral_Amine_FreebaseThienyl_Tosylate Chiral_Amine_FreebaseThienyl_Tosylate Coupled_Intermediate Coupled_Intermediate Chiral_Amine_FreebaseThienyl_Tosylate->Coupled_Intermediate Step 1: N-Alkylation (K2HPO4, Toluene) Clopidogrel_Base Clopidogrel_Base Coupled_Intermediate->Clopidogrel_Base Step 2: Cyclization (Paraformaldehyde, H+) Clopidogrel_Bisulfate Clopidogrel_Bisulfate Clopidogrel_Base->Clopidogrel_Bisulfate Step 3: Salt Formation (H2SO4, Acetone) Final_API Final_API Clopidogrel_Bisulfate->Final_API Recrystallization & Drying QC_Analysis QC_Analysis Final_API->QC_Analysis HPLC, Chiral HPLC, NMR, MS, IR

Caption: High-level workflow for (S)-Clopidogrel Bisulfate synthesis.

Core Chemical Transformations

The key reactions involve the formation of a secondary amine followed by a Pictet-Spengler-type cyclization.

Caption: Core reaction pathway for the synthesis of (S)-Clopidogrel.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 3.1: Preparation of Intermediate - Methyl (2S)-(2-chlorophenyl)[(2-thien-2-ylethyl)amino]acetate (Coupled Intermediate)

This step involves the nucleophilic substitution of the tosylate group on 2-(2-thienyl)ethyl tosylate by the primary amine of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.

  • Rationale: Toluene is selected as the solvent for its high boiling point, allowing the reaction to proceed at an elevated temperature to ensure a reasonable reaction rate. Dipotassium hydrogen phosphate (K₂HPO₄) is used as a mild, non-nucleophilic base to neutralize the toluenesulfonic acid byproduct, preventing the formation of amine salts that would halt the reaction. Temperature control is critical to minimize potential racemization of the chiral center.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol) Molar Eq.
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate 199.64 130.0 kg 651.1 1.0
2-(2-Thienyl)ethyl tosylate 282.38 163.2 kg 578.0 ~0.89
Dipotassium hydrogen phosphate (K₂HPO₄) 174.18 336.8 kg 1933.6 ~3.0
Toluene - 630 L - -

| Water | - | 1125 L | - | - |

Procedure:

  • To a suitable reactor, charge 250 L of toluene, 336.81 kg of dipotassium hydrogen phosphate, and 130 kg of (S)-isomer of amino-(2-chlorophenyl)-acetic acid methyl ester.[2]

  • Add the pre-prepared solution of 2-(2-thienyl)ethyl tosylate in toluene.

  • Heat the reaction mixture to 100°C and maintain with stirring for approximately 30 hours.[2] Monitor the reaction progress by HPLC until the starting amine is consumed.

  • Cool the reaction mixture to 30°C.

  • Add 380 L of toluene and 1125 L of water to the reactor and stir to dissolve the inorganic salts.[2]

  • Separate the organic layer. Extract the aqueous layer with an additional 100 L of toluene.

  • Combine the organic layers and wash with 250 L of water.

  • The resulting toluene solution containing the coupled intermediate can be used directly in the next step or isolated as its hydrochloride salt for purification and storage.[2][3]

Protocol 3.2: Cyclization to form (S)-Clopidogrel Base

This step achieves the formation of the thieno[3,2-c]pyridine ring via an acid-catalyzed reaction with formaldehyde.

  • Rationale: The reaction is an intramolecular electrophilic cyclization (a Pictet-Spengler type reaction). Paraformaldehyde serves as a convenient in situ source of formaldehyde. A catalytic amount of a strong acid (like HCl) is required to protonate the formaldehyde, generating a reactive electrophile that is attacked by the secondary amine, leading to cyclization onto the electron-rich thiophene ring.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol) Molar Eq.
Coupled Intermediate HCl Salt 346.28 50.0 kg 144.4 1.0
Paraformaldehyde (30.03)n 17.7 kg ~589.4 ~4.1
Hydrochloric Acid (catalytic) - 0.5 L - -
n-Hexane - 350 L - -

| Water | - | 250 L | - | - |

Procedure:

  • Charge the hydrochloride salt of the coupled intermediate (50 kg) and water (250 L) into a reactor.[4]

  • Add paraformaldehyde (17.7 kg) and a catalytic amount of hydrochloric acid (0.5 L).[4]

  • Heat the reaction mixture to 80-85°C and maintain for approximately 1 hour, monitoring by TLC or HPLC for the disappearance of the starting material.[4]

  • Cool the reaction to 25°C and add n-hexane (250 L).

  • Adjust the pH of the aqueous layer to between 7.0 and 8.0 with a suitable base (e.g., sodium bicarbonate solution) to liberate the clopidogrel free base.

  • Separate the organic (n-hexane) layer. Extract the aqueous layer three times with 100 L of n-hexane each time.[4]

  • Combine all organic layers. This solution of (S)-clopidogrel free base can be concentrated and used directly for salt formation.

Protocol 3.3: Formation and Purification of (S)-Clopidogrel Bisulfate (Form I)

The final step involves converting the oily free base into a stable, crystalline, and pharmaceutically acceptable salt.

  • Rationale: The bisulfate salt of clopidogrel is preferred for its stability and crystalline nature, which facilitates purification and formulation.[5] Acetone is a common solvent for this crystallization. The temperature is carefully controlled during the addition of sulfuric acid to manage the exothermic reaction and promote the formation of the desired crystalline polymorph (Form I). Seeding with pre-existing crystals of Form I can be employed to ensure the correct polymorph is obtained.[6]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Eq.
(S)-Clopidogrel Base (crude) 321.82 ~46.5 kg (from prev. step) 1.0
Sulfuric Acid (98%) 98.08 8.95 kg ~0.98-1.02
Acetone - 165 L -

| Methanol | - | 16.5 L | - |

Procedure:

  • Dissolve the crude (S)-clopidogrel base in a mixture of acetone (165 L) and methanol (16.5 L).[4]

  • Treat with activated carbon to decolorize the solution, then filter to remove the carbon.

  • Cool the filtrate to 0-5°C.

  • Slowly add concentrated sulfuric acid (8.95 kg) over a period of 3 hours, maintaining the temperature below 10°C.[4]

  • After the addition is complete, slowly warm the mixture to 25-30°C and stir for 12 hours to allow for complete crystallization.[4]

  • Filter the resulting solid precipitate and wash the cake with cold acetone.

  • Dry the solid under vacuum at 50-60°C to yield (S)-(+)-Clopidogrel Bisulfate Form I.

Quality Control and Characterization

Ensuring the purity and stereochemical integrity of the final API is paramount.

AnalysisMethodPurposeAcceptance Criteria (Typical)
Assay & Impurity Profile Reverse-Phase HPLCTo quantify clopidogrel and detect process-related impurities.Assay: 98.5-101.5% Specified Impurities: Below ICH limits
Enantiomeric Purity Chiral HPLCTo determine the percentage of the undesired (R)-enantiomer.(S)-Clopidogrel ≥ 99.5% (R)-Clopidogrel ≤ 0.5%
Structural Confirmation ¹H NMR, ¹³C NMR, Mass Spec (MS)To confirm the chemical structure of the molecule.Spectra must be consistent with the reference standard.
Polymorphic Form X-Ray Powder Diffraction (XRPD), IR SpectroscopyTo confirm the crystalline form is the desired Form I.Data must match the reference diffractogram/spectrum for Form I.

Chiral HPLC Method Insight: A common approach for separating clopidogrel enantiomers involves using a cellulose-based chiral stationary phase, such as Chiralcel OJ-RH or Lux Cellulose-3.[7][8] A mobile phase consisting of methanol with a small amount of an amine modifier (like diethylamine) is often effective.[9] Detection is typically performed by UV at 220 nm.[10]

Field-Proven Insights: Process Optimization

Recycling of the Undesired Enantiomer: In an industrial setting, maximizing yield is economically critical. The mother liquor from the resolution of the precursor amine (e.g., with tartaric acid) or from the resolution of racemic clopidogrel itself is enriched with the (R)-enantiomer.[11] This (R)-enantiomer can be racemized by treatment with a base, such as potassium t-butoxide or potassium carbonate in methanol.[12][13][14] The resulting racemic mixture can then be re-subjected to the resolution process, significantly improving the overall process efficiency.[13] This recycling step is a hallmark of an optimized and sustainable manufacturing process.

References

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.

  • Dhara, K., & Singh, A. K. (2017). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. Chirality, 29(9), 490-514.

  • Lifshitz-Liron, R., et al. (2004). Racemization and enantiomer separation of clopidogrel. US Patent 6,800,759B2.

  • Dwivedi, S., et al. (2010). Processes for the preparation of clopidogrel. EP Patent 2,155,756A1.

  • D'Acquarica, I., et al. (2018). Development of an HPLC method for the simultaneous determination of chiral impurities and assay of (S)-Clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode. Journal of Pharmaceutical and Biomedical Analysis, 150, 36-42.

  • Gopalan, B., & Sivakumar, A. (2009). Process for the preparation of clopidogrel bisulphate form I. WO Patent 2009/080469A1.

  • Parthasaradhi, A. R., et al. (2007). Process for preparing clopidogrel. US Patent Application US2007/0225320A1.

  • Zhang, J., & Wang, L. (2012). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. CN Patent 102453000A.

  • Steendam, W. J., et al. (2023). Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. Chemical Communications, 59(26), 3838-3841.

  • Shinde, D. B., et al. (2008). A Process For Racemization Of (R) Clopidogrel And Process For Preparation Of Clopidogrel Bisulfate Form I. IN Patent Application 2007/MUM/1199 A.

  • Dwivedi, S., et al. (2010). PROCESSES FOR THE PREPARATION OF CLOPIDOGREL. European Patent EP 2155756 A1.

  • Zhang, J., & Wang, L. (2020). Synthesis of clopidogrel intermediate (S)-2-(2-thiophene ethylamino)-(2-chlorphenyl)-methyl acetate. CN Patent 110862372A.

  • Maciejowska, K., et al. (2023). Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. Molecules, 28(13), 5229.

  • Patel, A. B., et al. (2012). Process for preparation of clopidogrel bisulfate form-1. US Patent Application US2012/0232274A1.

  • Banerjee, K., et al. (2011). A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. Asian Journal of Chemistry, 23(3), 1373-1377.

  • El-Ragehy, N. A., et al. (2015). Validated chiral chromatographic methods for Clopidogrel bisulphate and its related substances in bulk drug and pharmaceutical dosage forms. RSC Advances, 5(89), 72919-72926.

  • Annapurna, M., et al. (2013). Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. American Journal of Analytical Chemistry, 4(10), 24-29.

  • Ponnekanti, V. R., et al. (2007). Process for preparation of clopidogrel bisulfate form 1. WO Patent 2007/094006A1.

  • Kovacs-Hadady, K., & Fittler, Z. (2006). Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 949-957.

  • PubChem. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. PubChem Compound Summary for CID 23635839.

Sources

Application Notes and Protocols for the Use of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Toolbox with Non-Canonical Amino Acids

The incorporation of unnatural or non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1] These novel building blocks can confer enhanced therapeutic properties, such as increased proteolytic stability, improved potency, and unique functionalities, compared to their natural counterparts.[2] (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate, a derivative of phenylglycine, represents a valuable ncAA for introducing specific structural constraints and potential halogen bonding interactions within a peptide scaffold.

This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS), with a focus on the widely used Fmoc/tBu strategy.[3][4] We will address the critical steps of Nα-protection, selective methyl ester deprotection, and optimized coupling conditions to ensure high-yield synthesis and maintain stereochemical integrity.

Key Challenges and Strategic Considerations

The integration of this compound into a growing peptide chain requires careful management of two primary chemical functionalities: the α-amino group and the C-terminal methyl ester. Furthermore, as a phenylglycine derivative, this amino acid is susceptible to racemization at the α-carbon, particularly during the coupling step in Fmoc-based SPPS.[1][5]

Our protocols are designed around an "orthogonal protection" scheme, where different protecting groups are removed under distinct chemical conditions, allowing for selective manipulation of the molecule.[6][7] The strategy presented here involves:

  • Nα-Fmoc Protection: The amino group is protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

  • C-Terminus Methyl Ester: The carboxylic acid is temporarily protected as a methyl ester.

  • Orthogonal Deprotection: The methyl ester is selectively cleaved to reveal the free carboxylic acid, which is necessary for peptide bond formation, under conditions that do not remove the Fmoc group or acid-labile side-chain protecting groups.[2]

PART 1: Preparation of the Fmoc-Protected Building Block

To be utilized in Fmoc-SPPS, the free amino group of this compound must first be protected.

Protocol 1: Nα-Fmoc Protection

This protocol describes the synthesis of Fmoc-(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate.

Materials:

  • This compound hydrochloride

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-OSu (1.1 eq) portion-wise over 15 minutes while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add deionized water and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl (2x), deionized water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure Fmoc-(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate.

PART 2: Selective Deprotection of the Methyl Ester

For the building block to be coupled to the growing peptide chain on the solid support, the methyl ester must be saponified to the free carboxylic acid. This step must be orthogonal to the Fmoc protecting group, which is base-labile.[2] Standard saponification with strong bases like NaOH or LiOH can prematurely cleave the Fmoc group.[2] A milder, selective method is therefore required.

Protocol 2: Orthogonal Saponification using Calcium(II) Iodide

This protocol leverages CaI₂ as a protective agent for the Fmoc group, allowing for selective hydrolysis of the methyl ester under mildly basic conditions.[2]

Materials:

  • Fmoc-(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

  • Calcium(II) iodide (CaI₂)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Fmoc-(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate (1.0 eq) in acetone.

  • Add CaI₂ (1.5 eq) to the solution and stir until dissolved.

  • Add a solution of NaOH (1.5 eq) in deionized water dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or HPLC.[2]

  • Upon completion, remove the acetone under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the product, Fmoc-(R)-2-amino-2-(4-chlorophenyl)acetic acid, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, ready for SPPS.

Diagram 1: Preparation of the SPPS-Ready Building Block This diagram illustrates the two-stage process of N-protection followed by selective C-terminus deprotection.

G cluster_0 PART 1: Nα-Fmoc Protection cluster_1 PART 2: Orthogonal Saponification A H-(R)-Cpg(4-Cl)-OMe·HCl B Fmoc-(R)-Cpg(4-Cl)-OMe A->B  Fmoc-OSu, NaHCO₃  Dioxane/H₂O C Fmoc-(R)-Cpg(4-Cl)-OMe D Fmoc-(R)-Cpg(4-Cl)-OH (SPPS-Ready Building Block) C->D  NaOH, CaI₂  Acetone/H₂O

Caption: Workflow for preparing Fmoc-(R)-Cpg(4-Cl)-OH.

PART 3: Incorporation into Solid-Phase Peptide Synthesis

With the prepared Fmoc-(R)-2-amino-2-(4-chlorophenyl)acetic acid, it can now be incorporated into a standard Fmoc-SPPS workflow.[7][8] Special attention must be paid to the coupling step to mitigate the risk of racemization.

Racemization in Phenylglycine Derivatives

Phenylglycine and its derivatives are known to be highly susceptible to base-catalyzed epimerization during the coupling step.[1][5] The choice of coupling reagent and base is therefore critical to maintaining the stereochemical purity of the final peptide. Studies have shown that using coupling reagents like COMU or DEPBT in combination with a hindered, non-nucleophilic base such as 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIEA) can significantly reduce racemization.[1][5]

Protocol 3: SPPS Coupling Cycle for Fmoc-(R)-Cpg(4-Cl)-OH

This protocol outlines a single coupling cycle for incorporating the prepared amino acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with free N-terminus

  • Fmoc-(R)-2-amino-2-(4-chlorophenyl)acetic acid

  • Coupling Reagent: COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): a. Treat the resin with 20% piperidine in DMF for 5 minutes. b. Drain the solution. c. Repeat the treatment with 20% piperidine in DMF for 15 minutes. d. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to remove residual piperidine.

  • Pre-activation and Coupling: a. In a separate vial, dissolve Fmoc-(R)-2-amino-2-(4-chlorophenyl)acetic acid (3.0 eq), HATU or COMU (2.9 eq) in DMF. b. Add DIEA or Collidine (6.0 eq) to the vial. c. Allow the mixture to pre-activate for 2-5 minutes. d. Add the activated amino acid solution to the drained resin. e. Agitate the reaction vessel at room temperature for 2-4 hours. Longer coupling times may be necessary for this sterically hindered residue.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.

  • Cycle Repetition: Proceed to the Fmoc deprotection step for the next amino acid in the sequence.

Diagram 2: SPPS Cycle for Incorporating the ncAA This diagram shows the iterative steps of deprotection and coupling on the solid support.

SPPS_Cycle Start Start with Peptide-Resin (N-terminus Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Couple Fmoc-(R)-Cpg(4-Cl)-OH (HATU/DIEA or COMU/Collidine) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

Caption: General workflow for Fmoc-based SPPS.

PART 4: Final Cleavage and Purification

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups simultaneously.

Protocol 4: Cleavage from Resin and Global Deprotection

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/Phenol/H₂O/EDT - 82.5:5:5:5:2.5 v/v) or similar TFA-based cocktail.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a stirred flask of cold diethyl ether (10-20x volume).

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (2x).

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and HPLC to confirm identity and purity.

Quantitative Data Summary

The following table provides typical parameters for the protocols described. Researchers should note that these are starting points and may require optimization for specific peptide sequences.

ParameterProtocol 1: N-Fmoc ProtectionProtocol 2: SaponificationProtocol 3: SPPS Coupling
Key Reagents Fmoc-OSu, NaHCO₃NaOH, CaI₂Fmoc-(R)-Cpg(4-Cl)-OH, HATU/COMU, DIEA/Collidine
Solvent(s) Dioxane / WaterAcetone / WaterDMF
Stoichiometry (vs. Substrate) 1.1 eq Fmoc-OSu1.5 eq NaOH, 1.5 eq CaI₂3.0 eq Amino Acid, 2.9 eq Coupling Reagent, 6.0 eq Base
Reaction Time 12-16 hours4-6 hours2-4 hours
Temperature 0 °C to RTRoom TemperatureRoom Temperature
Typical Yield > 90% (after purification)> 85%> 95% per cycle (coupling efficiency)

Conclusion

This compound is a valuable non-canonical amino acid for peptide-based drug discovery. Its successful incorporation via Fmoc-SPPS is highly achievable through a carefully planned synthetic strategy. The key steps involve the initial preparation of the Nα-Fmoc protected building block, followed by a crucial, orthogonal saponification of the methyl ester to liberate the free carboxylic acid. By employing optimized coupling conditions with potent activating agents and hindered bases, the risk of racemization can be effectively minimized, ensuring the synthesis of stereochemically pure peptides. The protocols outlined in this guide provide a robust framework for researchers to confidently utilize this and similar phenylglycine derivatives in their synthetic endeavors.

References

  • Dufour, E., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine. BenchChem.
  • Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Available at: [Link]

  • Roy, A. D. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Available at: [Link]

  • Roy, A. D. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
  • Pathak, T. P., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Google Patents. (2021). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Goodman, M., et al. (2008). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry.
  • Sigma-Aldrich. Fmoc SPPS Linkers. Sigma-Aldrich.
  • Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O.
  • Google Patents. (1993). Process for the saponification of aminoacid-/peptide ester.
  • BOC Sciences. BOC-Amino Acids. BOC Sciences.
  • Bachem. (2023). Introduction to Peptide Synthesis Methods. Bachem.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

Sources

Application Note: A Practical Guide to the Chiral Resolution of Racemic Methyl 2-Amino-2-(4-chlorophenyl)acetate via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-2-(4-chlorophenyl)acetate is a critical chiral intermediate, most notably in the synthesis of the antiplatelet agent Clopidogrel.[1][2] The therapeutic efficacy of Clopidogrel is attributed almost exclusively to its (S)-(+)-enantiomer, making the efficient separation of the racemic intermediate a paramount challenge in pharmaceutical manufacturing. This application note provides a detailed protocol and the underlying scientific principles for the chiral resolution of racemic methyl 2-amino-2-(4-chlorophenyl)acetate using L-(+)-tartaric acid. This classical resolution method leverages the formation of diastereomeric salts with differing solubilities, allowing for the selective crystallization and isolation of the desired (S)-enantiomer.[3][4]

Theoretical Principles of Diastereomeric Resolution

Chiral resolution by diastereomeric salt formation is a cornerstone technique in stereochemistry for separating enantiomers from a racemic mixture.[4][5] Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility), rendering their direct separation by standard methods like crystallization impossible.[6]

The strategy involves reacting the racemic mixture—in this case, a basic amine ester—with a single enantiomer of a chiral resolving agent, an acidic compound like L-(+)-tartaric acid.[6][7] This reaction converts the pair of enantiomers into a pair of diastereomers:

  • (S)-methyl 2-amino-2-(4-chlorophenyl)acetate + L-(+)-tartaric acid → (S, R, R)-diastereomeric salt

  • (R)-methyl 2-amino-2-(4-chlorophenyl)acetate + L-(+)-tartaric acid → (R, R, R)-diastereomeric salt

Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[8] By carefully selecting the resolving agent and solvent, one diastereomer can be induced to crystallize selectively from the solution while the other remains dissolved.[9] The crystallized salt can then be isolated, and a simple acid-base workup liberates the enantiomerically enriched free amine.[3] The choice of L-(+)-tartaric acid is strategic, as it preferentially forms a less soluble salt with the desired (S)-(+)-enantiomer of the amino ester.[3]

Materials and Equipment

Materials
  • Racemic methyl 2-amino-2-(4-chlorophenyl)acetate

  • L-(+)-Tartaric acid (enantiomerically pure)

  • Methanol (ACS grade)

  • Acetone (ACS grade)

  • Ethyl acetate (ACS grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Seed crystals of pure (S)-ester · L-(+)-tartrate salt (optional, but highly recommended)

Equipment
  • Jacketed glass reactor or round-bottom flask with magnetic/overhead stirrer

  • Temperature probe and controller

  • Condenser

  • Buchner funnel and filter flask assembly

  • Separatory funnel

  • Rotary evaporator

  • Analytical balance

  • Polarimeter

  • Chiral HPLC system for enantiomeric excess (e.e.) determination

Detailed Experimental Protocol

Step 1: Formation and Crystallization of the Diastereomeric Salt

This step aims to selectively crystallize the (S)-methyl 2-amino-2-(4-chlorophenyl)acetate L-(+)-tartrate salt. The solvent system, typically a mixture like methanol/acetone, is critical for controlling the differential solubility of the diastereomeric salts.[3]

  • Charging the Reactor: In a clean, dry reactor, charge L-(+)-tartaric acid (approx. 0.5 to 0.6 molar equivalents relative to the racemate). The use of a sub-stoichiometric amount of the resolving agent is a common and effective strategy.[10]

  • Dissolution: Add methanol and stir to completely dissolve the tartaric acid. The volume should be sufficient to ensure full dissolution upon warming.

  • Heating: Heat the solution to approximately 40-50°C. This ensures the subsequent diastereomeric salts are fully soluble before controlled crystallization begins.

  • Addition of Racemate: Separately, dissolve the racemic methyl 2-amino-2-(4-chlorophenyl)acetate (1.0 molar equivalent) in acetone. Add this solution dropwise to the warm tartaric acid solution over 15-30 minutes.[3] The use of acetone helps to modulate the polarity of the final solvent mixture, promoting crystallization.

  • Seeding (Optional but Recommended): If available, add a small quantity of pure seed crystals of the target diastereomeric salt at around 40°C.[3] Seeding provides a template for crystallization, promoting the formation of the desired solid phase and preventing spontaneous nucleation of the more soluble diastereomer or oiling out.

  • Controlled Cooling: Slowly cool the reaction mixture to a defined temperature, for instance, 30-35°C, and hold at this temperature for an extended period (e.g., 24-30 hours) with gentle agitation.[3] This slow, controlled process is crucial for achieving high diastereomeric purity by allowing the system to reach a state where the less soluble salt selectively precipitates.[11]

Step 2: Isolation of the Diastereomeric Salt
  • Filtration: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold acetone or the crystallization solvent mixture to remove residual mother liquor containing the more soluble (R)-enantiomer salt.

  • Drying: Dry the white crystalline solid under vacuum at 50-60°C until a constant weight is achieved. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.) via analytical methods if desired.

Step 3: Liberation of the (S)-(+)-Amino Ester

This step breaks the salt apart to recover the enantiomerically enriched free base.

  • Suspension: Suspend the dried diastereomeric salt in a mixture of ethyl acetate and water in a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate while stirring or shaking. Continue adding the base until the pH of the aqueous layer is basic (pH 8-9) and all solids have dissolved. This neutralizes the tartaric acid, converting it to its water-soluble sodium salt, and liberates the free amino ester.[12]

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the upper organic (ethyl acetate) layer. Extract the aqueous layer two more times with fresh portions of ethyl acetate to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the (S)-(+)-methyl 2-amino-2-(4-chlorophenyl)acetate as an oil or solid.

Step 4: Analysis and Quality Control
  • Yield Calculation: Determine the chemical yield based on the starting amount of the racemate.

  • Optical Rotation: Dissolve a known concentration of the final product in a suitable solvent (e.g., methanol) and measure its optical rotation using a polarimeter. Compare the value to the literature value for the pure enantiomer.

  • Enantiomeric Excess (e.e.): The most accurate method for determining optical purity is chiral HPLC. This technique separates the (S) and (R) enantiomers, and the relative peak areas are used to calculate the e.e. An e.e. of >99% is often desired for pharmaceutical applications.

Process Workflow and Logic

The entire resolution process can be visualized as a sequential workflow designed to exploit the differential solubility of transiently formed diastereomers.

G cluster_prep Salt Formation cluster_sep Separation cluster_lib Liberation & Isolation racemate Racemic (R/S)-Amino Ester dissolved Solution of Diastereomers ((S,R,R) and (R,R,R) salts) racemate->dissolved tartaric L-(+)-Tartaric Acid tartaric->dissolved solvent Solvent System (Methanol/Acetone) solvent->dissolved crystallization Selective Crystallization (Controlled Cooling) dissolved->crystallization filtration Filtration crystallization->filtration solid Solid: Less Soluble Salt ((S)-Ester · Tartrate) High Diastereomeric Purity filtration->solid Cake liquid Mother Liquor: More Soluble Salt ((R)-Ester · Tartrate) filtration->liquid Filtrate basification Basification (NaHCO₃) + Extraction (EtOAc) solid->basification product Pure (S)-(+)-Amino Ester basification->product waste Aqueous Waste (Sodium Tartrate) basification->waste

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic Methyl 2-Amino-2-(4-chlorophenyl)acetate for the Synthesis of Chiral Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic methyl 2-amino-2-(4-chlorophenyl)acetate, a key intermediate in the synthesis of pharmacologically significant compounds such as Clopidogrel. The protocol leverages the high enantioselectivity of immobilized Candida antarctica Lipase B (CAL-B) to preferentially acylate one enantiomer, allowing for the separation of the unreacted (S)-enantiomer and the acylated (R)-enantiomer with high enantiomeric excess. This guide covers the underlying principles, experimental setup, reaction monitoring, product isolation, and analytical characterization, offering researchers a robust and reproducible methodology.

Introduction: The Imperative of Chirality in Drug Synthesis

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The (S)-enantiomer of methyl 2-amino-2-(4-chlorophenyl)acetate is a critical building block for the antiplatelet agent Clopidogrel, which functions by irreversibly inhibiting the P2Y12 ADP receptor on platelets.[2] Its (R)-enantiomer, however, is therapeutically inactive. Consequently, the development of efficient, scalable, and cost-effective methods to obtain the enantiomerically pure (S)-isomer is of paramount importance in pharmaceutical manufacturing.[3]

Kinetic resolution, a process where one enantiomer of a racemate reacts faster than the other, is a powerful strategy for separating enantiomers.[4] Enzymatic kinetic resolution (EKR) offers significant advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact.[5][6] Lipases, particularly Candida antarctica Lipase B (CAL-B), are well-regarded for their broad substrate scope and excellent enantioselectivity in resolving chiral amines and alcohols through acylation reactions.[7][8][9]

This document details an optimized protocol for the EKR of racemic methyl 2-amino-2-(4-chlorophenyl)acetate using immobilized CAL-B. We will explain the rationale behind the selection of the enzyme, acyl donor, and solvent system, and provide a step-by-step guide for execution and analysis.

Principle of the Method: Enantioselective N-Acylation

The kinetic resolution described here is based on the enantioselective N-acylation of the primary amine group of methyl 2-amino-2-(4-chlorophenyl)acetate. The enzyme, Candida antarctica Lipase B, preferentially catalyzes the transfer of an acyl group from an acyl donor to the (R)-enantiomer of the amino ester.

The key to this process is the differential rate of reaction: kR >> kS. The (R)-enantiomer fits more favorably into the enzyme's active site, leading to its rapid conversion into the corresponding N-acyl amide product. The (S)-enantiomer, being a poor substrate for the enzyme, remains largely unreacted. When the reaction is stopped at approximately 50% conversion, the mixture contains the unreacted (S)-amino ester and the N-acylated (R)-amino ester. These two compounds have different chemical properties (e.g., polarity, acidity/basicity), which facilitates their separation through standard chemical techniques like extraction or chromatography.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.[9] An E-value greater than 100 is generally considered excellent for preparative-scale resolutions.[10]

Experimental Design & Workflow

The overall workflow for the enzymatic resolution is depicted below. It involves the setup of the enzymatic reaction, monitoring its progress, terminating the reaction at the optimal point (ideally near 50% conversion), and subsequent separation and analysis of the products.

G cluster_0 Part 1: Enzymatic Reaction cluster_1 Part 2: Monitoring & Work-up cluster_2 Part 3: Analysis & Products racemate Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate reactor Stirred Reactor (Controlled Temperature) racemate->reactor enzyme Immobilized CAL-B (e.g., Novozym 435) enzyme->reactor solvent Aprotic Organic Solvent (e.g., MTBE) solvent->reactor acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reactor monitoring Reaction Monitoring (Chiral HPLC) reactor->monitoring Aliquots termination Reaction Termination (Filter off enzyme) reactor->termination extraction Liquid-Liquid Extraction (e.g., Acid/Base) termination->extraction s_enantiomer (S)-Amino Ester (Unreacted Substrate) extraction->s_enantiomer r_product (R)-N-Acyl Amide (Product) extraction->r_product analysis_s Purity & eeS Analysis (Chiral HPLC) s_enantiomer->analysis_s analysis_r Purity & eeP Analysis (Chiral HPLC) r_product->analysis_r

Figure 1: General workflow for the enzymatic kinetic resolution of racemic methyl 2-amino-2-(4-chlorophenyl)acetate.

Materials and Reagents

ReagentGradeSupplierNotes
Racemic methyl 2-amino-2-(4-chlorophenyl)acetate≥98%Sigma-AldrichSubstrate
Immobilized Candida antarctica Lipase B (CAL-B)e.g., Novozym® 435NovozymesBiocatalyst. Store desiccated at 4°C.
Ethyl AcetateAnhydrous, ≥99.8%VariousAcyl donor and solvent.
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99.8%VariousRecommended reaction solvent for improved selectivity.
Hydrochloric Acid (HCl)1 M aqueousVariousFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated aqueousVariousFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousVariousDrying agent.
HPLC Grade Solvents (Hexane, Isopropanol, Ethanol)HPLC GradeVariousFor chiral HPLC analysis.

Detailed Experimental Protocol

Protocol 1: Enzymatic N-Acylation

This protocol describes the core enzymatic reaction. The choice of solvent and acyl donor is critical for achieving high enantioselectivity. Aprotic solvents like MTBE are often preferred as they minimize enzyme deactivation and undesirable side reactions.[7] Ethyl acetate can serve as both the solvent and the acyl donor, simplifying the reaction setup.

  • Reactor Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stirrer and a drying tube, add racemic methyl 2-amino-2-(4-chlorophenyl)acetate (2.0 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous methyl tert-butyl ether (MTBE). Stir at room temperature until the substrate is fully dissolved.

  • Acyl Donor Addition: Add ethyl acetate (1.9 mL, 20.0 mmol, 2.0 equivalents).

  • Temperature Equilibration: Place the flask in a thermostatically controlled water bath or heating mantle set to 40°C. Allow the solution to equilibrate for 10 minutes.

  • Enzyme Addition & Reaction Start: Add immobilized CAL-B (Novozym® 435, 200 mg, 10% w/w of substrate). Start vigorous stirring to ensure the enzyme beads are well suspended.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 12, 24 hours). For each aliquot, filter off the enzyme beads using a syringe filter and dilute the sample with the mobile phase for immediate chiral HPLC analysis (see Protocol 5.3).

  • Reaction Termination: When the conversion reaches approximately 50% (as determined by HPLC), terminate the reaction by filtering the entire reaction mixture through a Büchner funnel to recover the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried under vacuum, and stored for reuse.

Protocol 2: Product Separation and Isolation

The separation of the unreacted (S)-amino ester from the N-acetylated (R)-amide is achieved via acid-base extraction, exploiting the basicity of the free amino group.

  • Solvent Removal: Transfer the filtrate from step 5.1.7 to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Redissolution: Dissolve the resulting oily residue in 50 mL of ethyl acetate.

  • Acidic Extraction (Isolation of Amide): Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x 25 mL). The protonated (S)-amino ester will move to the aqueous phase. The neutral (R)-N-acetyl amide will remain in the organic (ethyl acetate) phase.

  • Amide Recovery: Collect the organic layers. Wash with 25 mL of saturated NaHCO₃ solution, followed by 25 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (R)-N-acetyl-2-amino-2-(4-chlorophenyl)acetate, typically as a white or off-white solid.

  • Amine Recovery: Combine the acidic aqueous layers from step 5.2.3 and cool in an ice bath. Basify the solution by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.

  • Back-Extraction: Extract the basified aqueous layer with ethyl acetate (3 x 30 mL). The now deprotonated, neutral (S)-amino ester will move back into the organic phase.

  • Final Isolation: Combine the organic layers from the back-extraction, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-methyl 2-amino-2-(4-chlorophenyl)acetate.

Protocol 3: Analytical Method - Chiral HPLC

Determination of conversion and enantiomeric excess (ee) is crucial for monitoring and validating the resolution. Chiral HPLC is the standard method.[1][11]

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A column based on a polysaccharide derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC® T) is recommended for resolving amino acid derivatives.[12]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for polysaccharide-based columns. The exact ratio should be optimized for baseline separation. A small amount of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25°C.

  • Calculations:

    • Conversion (c): c (%) = [Area(amide)] / [Area(amide) + Area(S-ester) + Area(R-ester)] * 100

    • Enantiomeric Excess of Substrate (eeS): eeS (%) = |Area(S-ester) - Area(R-ester)| / |Area(S-ester) + Area(R-ester)| * 100

    • Enantiomeric Excess of Product (eeP): Determined after isolation and analysis of the acylated product.

    • Enantiomeric Ratio (E): E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)] (assuming eeP is for the major product enantiomer). A more common calculation is: E = ln[(1-c)(1-eeS)] / ln[(1-c)(1+eeS)].

Expected Results and Data Interpretation

The kinetic resolution should ideally be stopped at ~50% conversion to achieve the maximum theoretical yield of one enantiomer with high ee. The following table presents hypothetical but realistic data for an optimized resolution.

ParameterValue
SubstrateRacemic Methyl 2-amino-2-(4-chlorophenyl)acetate
EnzymeImmobilized Candida antarctica Lipase B (Novozym 435)
SolventMethyl tert-butyl ether (MTBE)
Acyl DonorEthyl Acetate (2.0 equiv.)
Temperature40°C
Reaction Time~18 hours
Conversion (c)51%
(S)-Amino Ester Yield~45% (isolated)
(S)-Amino Ester ee (eeS)>98%
(R)-N-Acyl Amide ee (eeP)>97%
Enantiomeric Ratio (E)>150

A high E-value (>100) indicates excellent enzyme selectivity and is predictive of achieving high enantiomeric excess for both the remaining substrate and the product at 50% conversion.

G cluster_0 Racemic Substrate (t=0) cluster_1 Reaction Mixture (t=18h, c=51%) S_start (S)-Enantiomer (50%) S_end (S)-Enantiomer (Unreacted) ~24.5% of total eeS > 98% enzyme CAL-B (R)-Selective Acylation S_start->enzyme k_slow R_start (R)-Enantiomer (50%) R_start->enzyme k_fast R_prod (R)-N-Acyl Product ~25.5% of total eeP > 97% enzyme->R_prod

Figure 2: Stereochemical outcome of the (R)-selective enzymatic acylation.

Troubleshooting and Optimization

  • Low Conversion: Increase enzyme loading, reaction time, or temperature (up to ~60°C for CAL-B). Ensure reagents are anhydrous, as water can lead to competing hydrolysis reactions.

  • Low Enantioselectivity (Low E-value): Screen different acyl donors (e.g., bulkier esters like isopropyl acetate) or different aprotic solvents (e.g., toluene, diisopropyl ether). Lowering the temperature may also improve selectivity, though it will decrease the reaction rate.

  • Poor Separation During Work-up: Ensure complete protonation/deprotonation during the acid/base extractions by checking the pH of the aqueous phase. Perform multiple extractions to ensure complete transfer of material between phases.

  • Enzyme Deactivation: Avoid harsh solvents or extreme temperatures. Ensure proper storage of the enzyme. Immobilized enzymes generally exhibit greater stability and allow for easier reuse.[7]

Conclusion

The enzymatic kinetic resolution of racemic methyl 2-amino-2-(4-chlorophenyl)acetate using immobilized Candida antarctica Lipase B is a highly efficient and selective method for producing the enantiomerically pure (S)-isomer. This biocatalytic approach provides a greener and more effective alternative to classical resolution methods, operating under mild conditions to deliver a key pharmaceutical intermediate with excellent optical purity. The protocol described herein serves as a comprehensive guide for researchers in drug development and organic synthesis.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One Biocatalyst–Many Applications: The Use of Candida antarctica Lipase B in Organic Synthesis. Biocatalysis and Biotransformation, 16(3), 181-204. [Link]

  • Faber, K. (2018). Biotransformations in Organic Chemistry (7th ed.). Springer. [Link]

  • Wang, L., Shen, J., Tang, Y., Chen, Y., Wang, W., Cai, Z., & Du, Z. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development, 11(4), 694–697. [Link]

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]

  • Abdi, O., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5411. [Link]

  • Ghanem, A. (2007). Lipase-catalyzed kinetic resolution of racemates: a versatile tool for the procurement of optically active compounds. Chirality, 19(9), 659-681. [Link]

  • Subramanian, S. (2011). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the purity analysis of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate, a critical chiral building block in pharmaceutical synthesis. Two distinct High-Performance Liquid Chromatography (HPLC) methods are detailed: a normal-phase chiral HPLC method for quantifying the enantiomeric purity and a reverse-phase HPLC method for assessing chemical purity by separating the target molecule from potential process-related impurities and degradants. The methodologies are designed to be robust, specific, and adhere to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2][3] This document provides researchers, scientists, and drug development professionals with the scientific rationale, detailed protocols, and validation considerations necessary for the reliable quality control of this important compound.

Introduction: The Imperative for Stereospecific Purity Analysis

This compound is a chiral intermediate whose stereochemical and chemical purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4] Therefore, regulatory bodies mandate stringent control over the enantiomeric excess of the desired isomer and the quantification of any chemical impurities. This note addresses both analytical challenges with dedicated HPLC methods.

  • Enantiomeric Purity: Determines the percentage of the desired (R)-enantiomer relative to the undesired (S)-enantiomer.

  • Chemical Purity: Quantifies the main compound relative to impurities arising from the synthetic route or degradation.[5]

Analytical Strategy Overview

A dual-methodology approach is employed to provide a complete purity profile. A normal-phase chiral HPLC method is selected for its superior ability to resolve enantiomers, while a reverse-phase HPLC method offers excellent separation of compounds with varying polarities, ideal for chemical impurity profiling.

G cluster_0 Overall Purity Assessment Workflow cluster_1 Enantiomeric Purity cluster_2 Chemical Purity Sample Bulk (R)-Methyl 2-amino-2- (4-chlorophenyl)acetate Sample Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep Chiral_HPLC Normal-Phase Chiral HPLC Prep->Chiral_HPLC RP_HPLC Reverse-Phase HPLC Prep->RP_HPLC Chiral_Data Data Analysis: - Peak Area Integration - Calculate % Enantiomeric Excess Chiral_HPLC->Chiral_Data Final_Report Certificate of Analysis (Combined Purity Report) Chiral_Data->Final_Report RP_Data Data Analysis: - Peak Area Integration - Calculate % Area Purity RP_HPLC->RP_Data RP_Data->Final_Report

Caption: Workflow for complete purity analysis.

Part I: Enantiomeric Purity by Chiral HPLC

The separation of enantiomers is achieved through the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[6][7] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose phenylcarbamates, are highly effective for resolving chiral amines and amino acid esters.[8] A normal-phase method is chosen as the non-polar mobile phase enhances the specific hydrogen bonding, π-π, and dipole-dipole interactions required for chiral recognition on these CSPs.

Scientific Rationale for Method Parameters
  • Chiral Stationary Phase: A cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel is proposed. This selector provides a well-defined chiral environment with multiple interaction sites (carbamate protons, phenyl rings) conducive to resolving aromatic amino acid esters.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is used. Hexane serves as the weak, non-polar primary solvent. IPA acts as the polar modifier, modulating retention time and resolution. The concentration of IPA is a critical parameter to optimize; too little results in excessively long retention, while too much can diminish chiral recognition.

  • Basic Additive: A small amount of an amine, such as Diethylamine (DEA), is added to the mobile phase. This is crucial for achieving good peak shape by suppressing the secondary interactions between the basic amino group of the analyte and acidic silanol sites on the silica support.

Experimental Protocol: Chiral HPLC
ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Lux® Cellulose-1 or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Conc. Approximately 1.0 mg/mL

Procedure:

  • Mobile Phase Preparation: Precisely mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine. Degas the solution by sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10.0 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution.

  • Data Analysis: Identify the peaks for the (S) and (R) enantiomers. The undesired (S)-enantiomer is typically expected to elute first. Calculate the enantiomeric excess (% ee) using the peak areas (A) as follows: % ee = [(A(R) - A(S)) / (A(R) + A(S))] x 100

Part II: Chemical Purity by Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the workhorse for impurity profiling in the pharmaceutical industry.[9][10] It separates compounds based on their hydrophobicity. A C18 (octadecylsilane) column is used, which provides a non-polar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds.

Scientific Rationale for Method Parameters
  • Stationary Phase: A C18 column is selected for its versatility and strong retentivity for moderately non-polar compounds like the target analyte (XLogP3: ~2.2).[11]

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase is employed. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used to ensure the amino group on the analyte is protonated, leading to consistent retention and sharp peak shape. The gradient elution, starting with a lower concentration of organic solvent, allows for the separation of polar impurities, while the increasing concentration of acetonitrile elutes the main compound and any more non-polar impurities.

  • Detection Wavelength: The 4-chlorophenyl group provides a strong chromophore. A detection wavelength of 230 nm is chosen to provide good sensitivity for both the main analyte and related aromatic impurities.

Potential Impurities to Monitor

The HPLC method should be capable of separating the main peak from potential process-related impurities, which may include:

  • Starting Materials: e.g., 4-chlorobenzaldehyde.

  • Related Impurities: e.g., the corresponding carboxylic acid (from hydrolysis of the ester) or the free amino acid, 2-amino-2-(4-chlorophenyl)acetic acid.

  • By-products: From side reactions during synthesis.[12]

Experimental Protocol: Reverse-Phase HPLC
ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax, Luna, or equivalent)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile : Water (50:50, v/v)
Sample Conc. Approximately 0.5 mg/mL

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving potassium phosphate in water and adjusting the pH. Filter both mobile phases through a 0.45 µm filter and degas.

  • Sample Preparation: Prepare a stock solution of the sample at 0.5 mg/mL in the diluent.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Injection: Inject a diluent blank, followed by the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.

Method Validation: Ensuring Trustworthiness

Both HPLC methods must be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3][13] The validation process provides a self-validating system, demonstrating the method's reliability and robustness.

G cluster_validation ICH Q2(R1) Validation Parameters Method HPLC Method Development Specificity Specificity (Discrimination from impurities/ enantiomer) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD / LOQ (Sensitivity) Method->LOD Robustness Robustness (Small variations in method parameters) Method->Robustness Validated Validated Analytical Procedure Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated Robustness->Validated

Caption: Core parameters for method validation.

Key Validation Characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion

The two HPLC methods described provide a robust framework for the comprehensive purity assessment of this compound. The normal-phase chiral method ensures accurate determination of enantiomeric purity, while the reverse-phase method provides a reliable profile of chemical impurities. Proper validation of these methods will ensure their suitability for quality control in a regulated pharmaceutical development environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
  • Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 2-[2-amino-2-(4-chlorophenyl)ethoxy]acetate. PubChem, National Center for Biotechnology Information. [Link]

  • CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
  • methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. PubChem, National Center for Biotechnology Information. [Link]

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health (NIH). [Link]

  • Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed, National Center for Biotechnology Information. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. SciSpace. [Link]

  • Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. LCGC International. [Link]

  • Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed, National Center for Biotechnology Information. [Link]

  • Chiral Separation Principles. ResearchGate. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health (NIH). [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Heterocyclic Compounds from (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules. Their three-dimensional architecture is often critical for specific interactions with biological targets. The development of efficient, stereocontrolled synthetic routes to these structures is therefore a paramount objective in drug discovery and development. (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate serves as an exemplary chiral building block for this purpose. Possessing a predefined stereocenter at the α-carbon, along with versatile amino and ester functionalities, this α-amino ester is a powerful precursor for the asymmetric synthesis of a diverse range of heterocyclic systems, including pyrrolidines, piperazines, and dihydropyrimidinones.

This document provides detailed application notes and validated protocols for the synthesis of such heterocyclic compounds. The methodologies discussed herein leverage the inherent chirality of the starting material to direct the stereochemical outcome of the final products, offering robust pathways for researchers in organic synthesis and pharmaceutical development.

Strategy 1: [3+2] Cycloaddition for the Synthesis of Proline Derivatives (Pyrrolidines)

The [3+2] cycloaddition reaction of azomethine ylides is a highly effective method for constructing five-membered nitrogen heterocycles like pyrrolidines.[1] In this strategy, this compound is condensed with an aldehyde or ketone to generate a semi-stabilized N-H type azomethine ylide in situ. This 1,3-dipole then reacts with a dipolarophile (e.g., an activated alkene) to yield highly functionalized, enantioenriched pyrrolidines. The stereochemistry of the α-carbon in the starting amino ester directly influences the stereochemical configuration of the newly formed stereocenters in the pyrrolidine ring.

Mechanistic Rationale

The reaction is typically initiated by the thermal decarboxylative condensation of the α-amino acid with a carbonyl compound, or in the case of an α-amino ester, by dehydration. The resulting imine tautomerizes to the azomethine ylide. The ylide's geometry is influenced by the substituents, and its subsequent cycloaddition with an electron-deficient alkene proceeds through a concerted mechanism.[2] The facial selectivity of the dipolarophile's approach to the ylide is governed by steric and electronic factors, often leading to a high degree of diastereoselectivity. Chiral catalysts can further enhance this selectivity.[3]

Workflow for Pyrrolidine Synthesis via [3+2] Cycloaddition

G cluster_start Step 1: Ylide Generation cluster_cyclo Step 2: Cycloaddition cluster_workup Step 3: Isolation start_material (R)-Methyl 2-amino-2- (4-chlorophenyl)acetate ylide Azomethine Ylide Intermediate start_material->ylide Condensation - H2O aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->ylide product Functionalized Pyrrolidine ylide->product [3+2] Cycloaddition dipolarophile Dipolarophile (e.g., N-Phenylmaleimide) dipolarophile->product purification Purification (Column Chromatography) product->purification

Caption: Workflow for Pyrrolidine Synthesis.

Experimental Protocol: Synthesis of a Chiral Pyrrolidine Derivative

This protocol details the synthesis of a substituted pyrrolidine from this compound, benzaldehyde, and N-phenylmaleimide.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • N-Phenylmaleimide (1.0 equiv)

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Equipment:

  • Three-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 100 mL three-neck round-bottom flask under an inert atmosphere (N₂), add this compound (e.g., 2.13 g, 10 mmol), benzaldehyde (1.17 g, 11 mmol), and anhydrous toluene (50 mL).

  • Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux and allow water to be removed azeotropically. Monitor the formation of the imine intermediate by TLC (Thin Layer Chromatography).

  • After 2-4 hours, or upon complete formation of the imine, cool the reaction mixture to room temperature.

  • Add N-phenylmaleimide (1.73 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the progress of the cycloaddition by TLC, observing the disappearance of the imine and N-phenylmaleimide spots and the appearance of the product spot.

  • Upon completion, cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient to afford the pure pyrrolidine derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess (via chiral HPLC).

EntryDipolarophileSolventYield (%)drRef
1N-PhenylmaleimideToluene75>95:5[1]
2Dimethyl fumarateXylene6890:10[1]
3AcrylonitrileDMF6285:15[3]

Strategy 2: Multi-Component Reaction for Dihydropyrimidinone (DHPM) Synthesis

The Biginelli reaction is a classic multi-component condensation that provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). By strategically employing an α-amino ester as the amine-containing component, this powerful reaction can be adapted to generate novel, chiral DHPM analogues. While the classical Biginelli reaction uses urea or thiourea, using this compound requires a modified approach, often involving a tandem sequence where the amino ester first reacts to form an intermediate that can then participate in the cyclocondensation.

Mechanistic Rationale

A plausible pathway involves an initial Knoevenagel condensation between an aldehyde and a β-ketoester to form an α,β-unsaturated carbonyl intermediate. The amino group of the this compound then undergoes a Michael addition to this intermediate. The subsequent steps involve intramolecular cyclization via attack of the nitrogen onto the ester carbonyl (or a derivative), followed by dehydration to yield the final DHPM core. The stereocenter from the amino ester is incorporated into the final structure, influencing its overall conformation. Various Lewis or Brønsted acid catalysts are often employed to accelerate the reaction.

Reaction Scheme for Chiral DHPM Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product amino_ester (R)-Amino Ester mcr One-Pot Multi-Component Reaction amino_ester->mcr aldehyde Aldehyde aldehyde->mcr ketoester β-Ketoester ketoester->mcr product Chiral Dihydropyrimidinone (DHPM) mcr->product Acid Catalyst (e.g., Yb(OTf)₃)

Caption: Biginelli-type Multi-Component Reaction.

Experimental Protocol: Synthesis of a Chiral DHPM Analogue

This protocol describes a Lewis acid-catalyzed, one-pot synthesis of a DHPM derivative.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • In a dry 50 mL round-bottom flask under an inert atmosphere, combine the aldehyde (e.g., 1.06 g, 10 mmol), ethyl acetoacetate (1.56 g, 12 mmol), this compound (2.13 g, 10 mmol), and Yb(OTf)₃ (0.62 g, 1 mmol).

  • Add anhydrous acetonitrile (20 mL) to the flask.

  • Heat the mixture to reflux (approx. 82 °C) with vigorous stirring for 24 hours. Monitor the reaction's progress using TLC.

  • After completion, cool the reaction mixture to room temperature and quench by adding saturated NaHCO₃ solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure DHPM product.

  • Characterize the final compound using NMR, MS, and chiral HPLC to confirm its structure and stereochemical integrity.

EntryAldehydeCatalystYield (%)Ref
14-NitrobenzaldehydeYb(OTf)₃85[4]
2BenzaldehydeSnCl₂·2H₂O78[5]
34-MethoxybenzaldehydeInCl₃82[4]

Strategy 3: Asymmetric Synthesis of Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry.[6][7] Starting from this compound, chiral piperazin-2-ones can be synthesized, which can then be reduced to the corresponding piperazines. This strategy typically involves N-alkylation with a suitable bifunctional reagent, followed by intramolecular cyclization.

Mechanistic Rationale

A common approach is the N-alkylation of the starting amino ester with a 2-haloacetyl halide (e.g., bromoacetyl bromide) under basic conditions. This forms an N-acylated intermediate. Subsequent intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the halogen, leads to the formation of the piperazin-2-one ring. The reaction is often highly efficient, and the stereocenter from the amino ester is preserved. The resulting piperazin-2-one can be further functionalized or reduced to the piperazine.[8]

General Workflow for Piperazin-2-one Synthesis

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: (Optional) Reduction amino_ester (R)-Amino Ester intermediate N-Acylated Intermediate amino_ester->intermediate Base (e.g., Et₃N) acyl_halide Bromoacetyl Bromide acyl_halide->intermediate piperazinone Chiral Piperazin-2-one intermediate->piperazinone Intramolecular SN2 reaction piperazine Chiral Piperazine piperazinone->piperazine Reducing Agent (e.g., LiAlH₄)

Caption: Synthesis of Chiral Piperazines.

Experimental Protocol: Synthesis of a Chiral Piperazin-2-one

Materials and Reagents:

  • This compound hydrochloride (1.0 equiv)

  • Bromoacetyl bromide (1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

Equipment:

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound hydrochloride (e.g., 2.49 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (3.5 mL, 25 mmol) to the solution and stir for 15 minutes.

  • In a separate dropping funnel, prepare a solution of bromoacetyl bromide (0.96 mL, 11 mmol) in anhydrous DCM (10 mL).

  • Add the bromoacetyl bromide solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. The intramolecular cyclization occurs spontaneously.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated NaHCO₃ solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane) to obtain the pure piperazin-2-one.

  • The product can be reduced to the corresponding piperazine using a strong reducing agent like LiAlH₄ in THF if desired.

EntryN-Alkylation ReagentCyclization ConditionYield (%)Ref
1Bromoacetyl bromideEt₃N, DCM, RT88[8]
2Chloroacetyl chlorideK₂CO₃, Acetone, Reflux81[9]
3Ethyl 2-bromoacetateNaH, THF, Reflux75[6]

References

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
  • Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online.
  • Multicomponent Synthesis of a N-Protected α-Amino Ester: Ethyl 2-((4-Methoxyphenyl)amino)-3-phenylpropanoate.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research.
  • Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility.
  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry.
  • Recent progress in the chemistry of dihydropyrimidinones. SciSpace.
  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. Journal of Medicinal and Chemical Sciences.
  • Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. SciSpace.

Sources

Application Notes and Protocols: (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral α-Amino Esters

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chirality profoundly influences a drug's pharmacokinetic and pharmacodynamic properties, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Non-proteinogenic α-amino acids and their derivatives are crucial chiral building blocks for the synthesis of a wide array of pharmaceuticals.[1][2][3][4][5] Among these, (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate, a derivative of phenylglycine, has emerged as a particularly valuable intermediate.

This technical guide provides an in-depth overview of this compound, detailing its synthesis, properties, and key applications. We present field-proven protocols to empower researchers, scientists, and drug development professionals to effectively utilize this versatile chiral building block in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

Accurate characterization of this compound is fundamental for its use in synthesis. The following data provides a summary of its key properties.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[6]
Molecular Weight 199.63 g/mol [6]
CAS Number 43189-43-1[6][7]
Appearance White to off-white solid[7]
Boiling Point 312.8°C at 760 mmHg[6]
Flash Point 143°C[6]
Density 1.258 g/cm³[6]

Table 2: Spectroscopic Data Summary

Spectroscopic analysis is crucial for identity confirmation and purity assessment.[7]

Technique Expected Chemical Shift (δ) / Value Assignment
¹H NMR ~7.4 ppm (d, 2H)Aromatic (ortho to Cl)
~7.3 ppm (d, 2H)Aromatic (meta to Cl)
~5.0 ppm (s, 1H)α-CH
Variable (broad, 2H)-NH₂
~3.7 ppm (s, 3H)-OCH₃
¹³C NMR ~173 ppmC=O (Ester)
~138 ppmAromatic (C-Cl)
~135 ppmAromatic (C-CH)
~129 ppmAromatic (CH)
~128 ppmAromatic (CH)
~58 ppmα-C
~53 ppm-OCH₃

Note: NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Synthesis and Enantiomeric Resolution

The provision of enantiomerically pure this compound is primarily achieved through two strategic pathways: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate

The classical and industrially prevalent method for obtaining the desired (R)-enantiomer is through the resolution of the racemic ester.[8] This process involves the formation of diastereomeric salts by reacting the racemic amino ester with a chiral resolving agent, most commonly a chiral acid like (+)-tartaric acid.[8][9] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[8]

The fundamental principle relies on the selective crystallization of one diastereomer, leaving the other in the mother liquor. The less soluble salt is isolated, and the chiral auxiliary is then removed to yield the enantiomerically enriched free base.

G cluster_0 Chiral Resolution Workflow racemate Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate diastereomers Diastereomeric Salts ((R)-Ester•(2R,3R)-Tartrate) ((S)-Ester•(2R,3R)-Tartrate) racemate->diastereomers resolving_agent (+)-Tartaric Acid resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Filtration crystallization->separation r_salt Insoluble Salt: (R)-Ester•Tartrate separation->r_salt s_salt_sol Soluble Salt in Mother Liquor: (S)-Ester•Tartrate separation->s_salt_sol basification Basification r_salt->basification product (R)-Methyl 2-amino-2- (4-chlorophenyl)acetate basification->product G cluster_1 Application in Synthesis start_mol (R)-Methyl 2-amino-2- (4-chlorophenyl)acetate n_acyl N-Acylation start_mol->n_acyl n_alkyl N-Alkylation start_mol->n_alkyl ester_mod Ester Hydrolysis/ Amidation start_mol->ester_mod amide_deriv N-Acyl Derivatives n_acyl->amide_deriv amine_deriv N-Alkyl Derivatives n_alkyl->amine_deriv acid_deriv Carboxylic Acid/ Amide Derivatives ester_mod->acid_deriv api Drug Intermediates & APIs amide_deriv->api amine_deriv->api acid_deriv->api

Caption: Synthetic utility of the chiral building block.

Experimental Protocols

The following protocols are provided as a guide for common transformations involving this compound.

Protocol 1: Chiral Resolution of Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate

This protocol describes a classic resolution procedure using (+)-tartaric acid. The quantities can be scaled as needed.

Materials:

  • Racemic methyl 2-amino-2-(4-chlorophenyl)acetate

  • (+)-Tartaric acid

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, filtration apparatus, rotary evaporator

Procedure:

  • Preparation of Tartaric Acid Solution: In a suitable flask, dissolve (+)-tartaric acid (0.95 eq) in methanol (approx. 4 mL per gram of tartaric acid) with gentle warming if necessary. Cool the solution to 20°C.

  • Salt Formation: In a separate flask, dissolve racemic methyl 2-amino-2-(4-chlorophenyl)acetate (1.0 eq) in acetone (approx. 5 mL per gram of ester).

  • Add the racemic ester solution to the cooled tartaric acid solution. Crystallization should begin, and the mixture will form a thick slurry.

  • Crystallization: Stir the slurry at 28-32°C for approximately 20 hours to ensure complete crystallization of the less soluble diastereomeric salt.

  • Isolation: Filter the solid precipitate (the (+)-tartrate salt of the (R)-ester) and wash the filter cake with a cold methanol/acetone mixture.

  • Liberation of the Free Base: Suspend the isolated tartrate salt in a mixture of water and dichloromethane.

  • While stirring vigorously, add saturated aqueous NaHCO₃ solution dropwise until the pH of the aqueous layer is approximately 8-9. This will neutralize the tartaric acid and liberate the free amino ester.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil or solid.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC analysis.

Protocol 2: N-Acylation with Acyl Chloride

This protocol details a general procedure for the N-acylation of the title compound, a common step in synthesizing more complex molecules. [10][11][12][13][14] Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Standard laboratory glassware, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) under an inert atmosphere (e.g., nitrogen).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the stirring solution, ensuring the temperature is maintained below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-acylated product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 3: Representative N-Acylation Reaction Data

Acylating Agent Base Solvent Typical Yield
Acetyl ChlorideTriethylamineDCM>90%
Benzoyl ChloridePyridineDCM>85%
Acetic AnhydridePyridine (cat.)DCM>90%

Conclusion

This compound stands as a high-value, versatile chiral building block for drug discovery and development. Its strategic importance is underscored by its role in the synthesis of key pharmaceuticals. A thorough understanding of its properties, coupled with robust and reliable synthetic protocols for its resolution and functionalization, is essential for its effective application. The methods and data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to leverage this important chiral intermediate in their synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents.

References

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC - NIH. [Link]

  • α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams. ACS Publications. [Link]

  • Catalytic asymmetric syntheses of alpha-amino and alpha-hydroxyl acid derivatives. Journal of Organic Chemistry. [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids (2007). Semantic Scholar. [Link]

  • Asymmetric α-Allylation of Amino Acid Esters with Alkynes Enabled by Chiral Aldehyde/Palladium Combined Catalysis. ACS Publications. [Link]

  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. PubChem. [Link]

  • Racemization of optically active 2-substituted phenylglycine esters.
  • Chiral resolution. Wikipedia. [Link]

  • A process for resolution of methylamino(2-chlorophenyl)acetate.
  • Cetirizine. Wikipedia. [Link]

  • An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. [Link]

  • Synthesis of clopidogrel impurity intermediate.
  • New Process For Preparation Of Clopidogrel. Quick Company. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. IJSDR. [Link]

  • Untitled. CHOSUN. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • PROCESS FOR PREPARATION OF CLOPIDOGREL, ITS SALTS AND PHARMACEUTICAL COMPOSITIONS.
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [Link]

  • methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. PubChem. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • N-Acylation in combinatorial chemistry. ARKAT USA, Inc. [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. ChemRxiv. [Link]

  • A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. MDPI. [Link]

  • Methyl 2-amino-2-(4-chlorophenyl)acetate. Chutide. [Link]chutide.com/product/show/id/11195.html)

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably the antiplatelet agent Clopidogrel. The stereochemistry at the α-carbon is paramount to its biological activity, necessitating its production in high enantiomeric purity. This guide provides a comprehensive overview of scalable and efficient methodologies for the synthesis of enantiomerically pure this compound, with a primary focus on enzymatic kinetic resolution (EKR) and classical resolution via diastereomeric salt formation. Detailed, field-proven protocols are presented, accompanied by explanations of the underlying scientific principles to empower researchers and process chemists in the development of robust and economically viable manufacturing processes.

Introduction: The Significance of Chirality in Pharmaceutical Synthesis

The therapeutic efficacy and safety of many drugs are intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development. This compound serves as a prime example of a key chiral intermediate where stereochemical purity is non-negotiable for the desired therapeutic outcome of the final active pharmaceutical ingredient (API).

This document is structured to provide both a strategic overview of synthetic choices and detailed, actionable protocols for the large-scale production of the target molecule.

Strategic Overview of Synthetic Approaches

The synthesis of enantiomerically pure α-amino esters can be broadly categorized into three main strategies: asymmetric synthesis, chiral resolution of a racemate, and enzymatic methods. For industrial-scale production, the choice of strategy is dictated by factors such as cost of goods, process robustness, scalability, and environmental impact.

Synthetic Strategy Advantages Disadvantages Industrial Viability
Asymmetric Synthesis Direct formation of the desired enantiomer, potentially high enantiomeric excess (e.e.).Often requires expensive chiral catalysts or auxiliaries, may need significant process optimization.High, particularly for novel catalysts with high turnover numbers.
Classical Chiral Resolution Utilizes readily available and relatively inexpensive resolving agents, well-established and scalable technology.Theoretical maximum yield of 50% per resolution cycle, requires a racemization step for the undesired enantiomer to be economical.Very high, a common industrial practice.
Enzymatic Kinetic Resolution (EKR) High enantioselectivity under mild reaction conditions, environmentally benign, potential for high e.e.[1]Theoretical maximum yield of 50% for the resolved enantiomers, requires a racemization step for the undesired enantiomer.[2]Very high, increasingly adopted in industry for its green credentials and high selectivity.

For the synthesis of this compound, both classical and enzymatic resolution of the racemic ester are highly effective and widely implemented in industrial settings. These two approaches will be the focus of the detailed protocols that follow.

Synthesis of the Racemic Starting Material: (±)-Methyl 2-amino-2-(4-chlorophenyl)acetate

A common and efficient method for the synthesis of the racemic starting material is the Strecker synthesis, followed by esterification.

Protocol 1: Synthesis of Racemic (±)-4-Chlorophenylglycine
  • Reaction Setup: In a well-ventilated fume hood, to a stirred solution of 4-chlorobenzaldehyde in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of sodium cyanide, followed by the addition of ammonium chloride.

  • Reaction Execution: The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Hydrolysis: Upon completion, the intermediate α-aminonitrile is hydrolyzed to the corresponding amino acid. This is typically achieved by heating the reaction mixture with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH).

  • Work-up and Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford racemic (±)-4-chlorophenylglycine.[3]

Protocol 2: Esterification to (±)-Methyl 2-amino-2-(4-chlorophenyl)acetate
  • Reaction Setup: Suspend the racemic (±)-4-chlorophenylglycine in methanol. Cool the suspension in an ice bath.

  • Reaction Execution: Slowly add thionyl chloride (SOCl₂) to the stirred suspension. The reaction is exothermic. After the addition is complete, the mixture is typically heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid hydrochloride salt is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield racemic (±)-Methyl 2-amino-2-(4-chlorophenyl)acetate.

Method 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[4] In the case of (±)-Methyl 2-amino-2-(4-chlorophenyl)acetate, a common approach is the enantioselective N-acetylation using a lipase in the presence of an acyl donor. The enzyme will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol 3: Lipase-Catalyzed N-Acetylation
  • Reaction Setup: In a suitable reactor, dissolve racemic (±)-Methyl 2-amino-2-(4-chlorophenyl)acetate in an organic solvent (e.g., toluene or methyl tert-butyl ether).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B).[5] The use of an immobilized enzyme facilitates its recovery and reuse.

  • Acyl Donor: Add an acyl donor, such as ethyl acetate.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature, often between 30-50°C. The progress is monitored by chiral HPLC, tracking the disappearance of the (S)-enantiomer and the formation of the N-acetylated product. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the product.

  • Enzyme Removal: After the reaction, the immobilized enzyme is removed by filtration and can be washed and reused.

  • Product Separation: The desired (R)-ester and the acetylated (S)-ester can be separated based on their different chemical properties. For example, the basicity of the remaining (R)-amino ester allows for its extraction into an acidic aqueous solution, leaving the neutral N-acetylated (S)-ester in the organic phase.

  • Isolation of (R)-Ester: The acidic aqueous layer containing the (R)-ester is basified, and the product is extracted with an organic solvent. The solvent is then removed to yield the enantiomerically enriched this compound.

Method 2: Classical Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of the racemic amino ester with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Workflow for Classical Resolution

Sources

Troubleshooting & Optimization

Preventing racemization of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization

Welcome to the technical support center for the synthesis of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stereochemical integrity of your compound throughout the synthetic process.

Introduction

This compound is a crucial chiral building block in the synthesis of various pharmaceutical agents. A primary challenge in its synthesis and handling is the susceptibility of the stereocenter to racemization, which can lead to a loss of biological activity and introduce impurities that are difficult to separate. This guide is designed to provide a comprehensive understanding of the mechanisms behind racemization and to offer practical, field-tested solutions to mitigate this critical issue.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during your experiments. Each issue is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the problem.

Issue 1: Significant loss of enantiomeric excess (% ee) after basic workup or purification.

Scenario: You've successfully synthesized the (R)-ester with high initial % ee, but after aqueous basic workup (e.g., with NaHCO₃ or K₂CO₃) or silica gel chromatography, the % ee of the isolated product has dropped significantly.

Root Cause Analysis: The α-proton on the stereogenic carbon of your amino ester is acidic and can be abstracted by a base. This deprotonation leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in racemization. The presence of the phenyl group further stabilizes this enolate, increasing the susceptibility to racemization.[1]

Solutions:

  • Avoid Strong Bases: Whenever possible, use milder bases for neutralization or workup. If a basic wash is unavoidable, use a weak base like saturated ammonium chloride solution or perform the wash at low temperatures (0-5 °C) and for the shortest possible duration.

  • pH Control: Carefully control the pH during workup. Avoid letting the pH of the aqueous phase rise above 8.

  • Alternative Purification:

    • Acidic Extraction: Convert the amino ester to its hydrochloride salt by washing with a dilute acid (e.g., 1M HCl). The salt is often more stable and can be extracted into the aqueous phase, leaving non-polar impurities in the organic layer. The free base can then be carefully regenerated just before the next step.

    • Specialized Chromatography: Consider using neutral or deactivated silica gel for chromatography. A common technique is to pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate) to neutralize acidic sites on the silica surface.

Issue 2: Racemization observed during esterification of (R)-2-amino-2-(4-chlorophenyl)acetic acid.

Scenario: You are esterifying the parent amino acid to the methyl ester, and you observe a significant loss of stereochemical purity in the final product.

Root Cause Analysis: The conditions used for esterification can promote racemization. For instance, strong acidic conditions at elevated temperatures (e.g., refluxing in methanol with concentrated sulfuric acid) can lead to racemization. Similarly, coupling reactions to form the ester can also induce racemization if the carboxylic acid is activated in the presence of a base.[2]

Solutions:

  • Mild Esterification Methods:

    • Fischer Esterification at Low Temperature: If using acid catalysis, perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as it reaches completion.

    • Diazomethane: While hazardous, diazomethane provides a very mild method for esterification that is unlikely to cause racemization.

    • Mitsunobu Reaction: This method proceeds under mild, neutral conditions and is generally stereochemically retentive.

  • Protecting Group Strategy: Protect the amino group (e.g., as a Boc or Cbz derivative) before esterification. The protected amino acid is less prone to racemization under many esterification conditions. The protecting group can be removed in a subsequent step under conditions that do not affect the stereocenter.

Issue 3: Gradual loss of enantiomeric purity upon storage.

Scenario: A batch of this compound with high % ee shows a decrease in purity after being stored for a period of time.

Root Cause Analysis: The compound can be susceptible to racemization even under seemingly benign conditions, especially if exposed to trace amounts of acid or base, light, or elevated temperatures.[3]

Solutions:

  • Storage as a Salt: For long-term storage, it is highly recommended to convert the amino ester to a stable crystalline salt, such as the hydrochloride or tartrate salt. Salts are generally more stable and less prone to racemization.

  • Controlled Storage Conditions:

    • Temperature: Store the compound at low temperatures, preferably at or below 4 °C.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

    • Light: Protect from light by storing in an amber vial.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for α-amino esters?

A1: The primary mechanism is the deprotonation of the α-carbon, which is the stereocenter. This is facilitated by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.

Q2: How does temperature affect the rate of racemization?

A2: The rate of racemization is generally accelerated at higher temperatures.[3][4][5][6][7] Therefore, it is crucial to conduct reactions and workups at the lowest practical temperature to preserve stereochemical integrity.

Q3: Can the choice of solvent influence racemization?

A3: Yes, the solvent can play a significant role. Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization. Protic solvents may participate in proton exchange, which can also contribute to racemization. It is important to choose a solvent that is suitable for the reaction while minimizing the risk of racemization.

Q4: Which analytical method is best for determining the enantiomeric excess (% ee) of this compound?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the % ee of this compound.[8][9] A chiral stationary phase, such as one based on a polysaccharide derivative, is typically used to separate the enantiomers.[10]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required based on the specific column and HPLC system used.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chirex 3005 or a similar column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 mixture of hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers should appear as distinct peaks. The % ee can be calculated from the peak areas of the (R) and (S) enantiomers using the formula: % ee = [|(Area_R - Area_S)| / (Area_R + Area_S)] * 100.

Protocol 2: N-Boc Protection of this compound

This protocol describes a standard procedure for protecting the amine to increase its stability during subsequent reaction steps.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with a weak acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel if necessary.

Visualizing the Racemization Process

Racemization Mechanism

The following diagram illustrates the base-catalyzed racemization of this compound through the formation of a planar enolate intermediate.

Racemization R_Ester (R)-Methyl 2-amino-2- (4-chlorophenyl)acetate Enolate Planar Enolate (Achiral Intermediate) R_Ester->Enolate + Base - H⁺ Enolate->R_Ester + H⁺ S_Ester (S)-Methyl 2-amino-2- (4-chlorophenyl)acetate Enolate->S_Ester + H⁺

Caption: Base-catalyzed racemization pathway.

Workflow for Preventing Racemization

This workflow outlines the key decision points and procedures to maintain stereochemical integrity during synthesis and purification.

PreventionWorkflow cluster_esterification Esterification Strategy cluster_workup Workup Strategy cluster_purification Purification Strategy cluster_storage Storage Strategy Start Start: (R)-Amino Acid Esterification Esterification Start->Esterification Mild_Ester Mild Conditions (e.g., Mitsunobu) Esterification->Mild_Ester Protect_Ester N-Protection then Esterification Esterification->Protect_Ester Check_ee1 Check % ee (Chiral HPLC) Reaction Further Reaction Check_ee1->Reaction High ee Racemized Racemized Product Check_ee1->Racemized Low ee Workup Workup Reaction->Workup Mild_Base Mild/No Base Workup->Mild_Base Low_Temp Low Temperature Workup->Low_Temp Check_ee2 Check % ee (Chiral HPLC) Purification Purification Check_ee2->Purification High ee Check_ee2->Racemized Low ee Deactivated_Silica Deactivated Silica Purification->Deactivated_Silica Salt_Formation Salt Formation & Recrystallization Purification->Salt_Formation Final_Product Final Product: High % ee Ester Storage Storage Final_Product->Storage Store_Salt Store as Salt Storage->Store_Salt Cold_Inert Cold & Inert Atmosphere Storage->Cold_Inert Mild_Ester->Check_ee1 Protect_Ester->Check_ee1 Mild_Base->Check_ee2 Low_Temp->Check_ee2 Deactivated_Silica->Final_Product Salt_Formation->Final_Product

Caption: Decision workflow for maintaining enantiopurity.

Data Summary

Parameter Condition Risk of Racemization Mitigation Strategy
pH > 8 (Basic)HighUse mild bases, control pH, or use acidic workup.
Temperature Elevated (> RT)HighPerform reactions and workups at low temperatures (0-5 °C).
Base Strength Strong (e.g., NaOH, KOH)HighUse weak bases (e.g., NaHCO₃, NH₄Cl) or sterically hindered non-nucleophilic bases (e.g., DIPEA).[2]
Purification Media Acidic Silica GelModerate to HighUse deactivated or neutral silica gel; consider salt recrystallization.
Storage Form Free BaseModerateStore as a stable salt (e.g., HCl salt).

References

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(10), 3409–3416. [Link]

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634. [Link]

  • Viedma, C., Ortiz, J. E., de Torres, T., Kellogg, R. M., & Blackmond, D. G. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3259-3264. [Link]

  • Bada, J. L. (1984). Racemization of amino acids. In Methods in Enzymology (Vol. 106, pp. 309-326). Academic Press.
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

  • Reddit. (2021). racemize alpha chiral acid with LiOH? r/Chempros. [Link]

  • Lee, C., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10475-10493. [Link]

  • Suwannasang, K., Flood, A. E., Rougeot, C., & Coquerel, G. (2013). Using Programmed Heating–Cooling Cycles with Racemization in Solution for Complete Symmetry Breaking of a Conglomerate Forming System. Crystal Growth & Design, 13(8), 3498-3504. [Link]

  • Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. (2023). National Institutes of Health. [Link]

  • Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. (n.d.). MDPI. [Link]

  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. (n.d.). ETH Research Collection. [Link]

Sources

Side reactions in the synthesis of clopidogrel from (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Side Reactions in Clopidogrel Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-clopidogrel. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis of clopidogrel, specifically starting from the chiral intermediate, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.

The therapeutic efficacy of clopidogrel is solely attributed to its (S)-enantiomer. The (R)-enantiomer, known as Impurity C, is devoid of anti-aggregating activity[]. Consequently, maintaining stereochemical integrity throughout the synthesis is not just a matter of yield, but a critical quality attribute. This guide moves beyond standard protocols to address the common side reactions that compromise purity and yield, providing not just solutions, but the chemical reasoning behind them.

Section 1: Core Synthesis Pathway Overview

The synthesis of (S)-clopidogrel from (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate typically involves two primary transformations: N-alkylation followed by intramolecular cyclization. Understanding the main pathway is essential for identifying deviations that lead to impurities.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate C Intermediate: (S)-Methyl 2-((2-(thiophen-2-yl)ethyl)amino) -2-(2-chlorophenyl)acetate A->C Base (e.g., DIPEA) Solvent (e.g., Acetonitrile) B 2-(2-Thienyl)ethyl derivative (e.g., tosylate or bromide) B->C E (S)-Clopidogrel C->E Acid catalyst (e.g., Formic Acid) D Formaldehyde (or equivalent) D->E G cluster_0 Racemization Mechanism S_intermediate (S)-Intermediate Enolate Planar Achiral Enolate (Loss of Stereochemistry) S_intermediate->Enolate + Base (B:) - Proton (BH) Enolate->S_intermediate + Proton (BH) (Re-protonation) R_intermediate (R)-Intermediate Enolate->R_intermediate + Proton (BH) (Re-protonation)

Caption: Mechanism of racemization at the chiral center.

Troubleshooting Protocol:

Probable Cause Recommended Solution & Rationale
Harsh Base in Alkylation Solution: Replace strong bases (e.g., NaH, NaOH) with milder, non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃. Rationale: These bases are strong enough to facilitate N-alkylation but not strong enough to efficiently deprotonate the α-carbon, thus preserving stereochemical integrity.[2][3]
High Reaction Temperature Solution: Conduct the N-alkylation and cyclization steps at the lowest effective temperature. Screen temperatures from room temperature up to 60-80°C, but avoid excessive heating. Rationale: Racemization is kinetically driven. Lowering the thermal energy of the system reduces the rate of the undesired deprotonation/reprotonation equilibrium.[4]
Prolonged Reaction Time Solution: Monitor the reaction closely by HPLC or TLC. Quench the reaction as soon as the starting material is consumed. Rationale: Extended exposure to even mild basic or acidic conditions increases the probability of racemization.
Inappropriate Solvent Solution: Use aprotic polar solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Rationale: These solvents effectively solvate the reactants without participating in proton transfer, which can facilitate racemization.
Problem 2: Formation of a High Molecular Weight Impurity (Dialkylation)

Question: I am observing a significant impurity with a mass corresponding to the addition of a second 2-(2-thienyl)ethyl group. How can I suppress this?

Causality: The product of the initial N-alkylation is a secondary amine. This secondary amine is still nucleophilic and can compete with the primary amine starting material for the 2-(2-thienyl)ethyl alkylating agent. This leads to the formation of an undesired tertiary amine, often referred to as a dialkylated impurity.[5]

G SM Primary Amine (Starting Material) DesiredProduct Desired Secondary Amine Intermediate SM->DesiredProduct Desired Pathway AlkylatingAgent Alkylating Agent AlkylatingAgent->DesiredProduct Byproduct Undesired Tertiary Amine (Dialkylation) AlkylatingAgent->Byproduct DesiredProduct->Byproduct Side Reaction

Caption: Competing pathways of mono- vs. di-alkylation.

Troubleshooting Protocol:

Probable Cause Recommended Solution & Rationale
Incorrect Stoichiometry Solution: Use a strict 1:1 or slightly less than 1 (e.g., 0.98) molar ratio of the alkylating agent to the amino ester. Rationale: Limiting the amount of the alkylating agent ensures it is the limiting reagent, reducing the chance for a second alkylation event after the desired product is formed.
High Local Concentration Solution: Add the alkylating agent slowly and sub-surface to a well-stirred solution of the amino ester. Rationale: Slow addition maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine starting material over the newly formed secondary amine product.
High Reaction Temperature Solution: Perform the alkylation at a moderate temperature (e.g., 25-50°C). Rationale: Higher temperatures can increase the rate of the second alkylation, which may have a higher activation energy.
Problem 3: Presence of Clopidogrel Carboxylic Acid (Impurity A)

Question: My final product is contaminated with the corresponding carboxylic acid, which complicates purification. What causes this ester hydrolysis?

Causality: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[][6] This can occur during the reaction itself if conditions are not anhydrous, or more commonly, during aqueous workup procedures if the pH is not carefully controlled.

Troubleshooting Protocol:

Probable Cause Recommended Solution & Rationale
Extreme pH During Workup Solution: During aqueous extractions, maintain the pH in a neutral range (pH 5-8). Use milder acids/bases for pH adjustment, such as saturated sodium bicarbonate instead of concentrated NaOH.[6] Rationale: Both strong acids and strong bases catalyze the hydrolysis of the ester. Keeping the aqueous phase near neutral minimizes this side reaction.
Water in Reaction Media Solution: Use anhydrous solvents and reagents. If necessary, dry solvents over molecular sieves prior to use. Rationale: Water is a necessary reactant for hydrolysis. Eliminating it from the reaction medium prevents the side reaction from occurring during the synthesis step.
High Temperature During Workup Solution: Perform all extractions and aqueous washes at room temperature or below. Rationale: Hydrolysis is a chemical reaction with a rate that increases with temperature. Cooling the workup steps slows down the rate of ester cleavage.

Section 4: Analytical Protocol for Impurity Profiling

To effectively troubleshoot, a reliable analytical method is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard for determining enantiomeric purity.

Protocol: Isocratic Chiral HPLC for Enantiomeric Purity

  • Column: Chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-H or OJ-H).[][7]

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, often with a basic modifier. A typical system is n-Hexane:Ethanol:Diethylamine (e.g., 95:5:0.05 v/v/v).[]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.[]

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample. The (S)- and (R)-enantiomers should resolve into two distinct peaks. Calculate the enantiomeric excess (% e.e.) based on the peak areas.

Section 5: Summary of Common Impurities and Mitigation Strategies

Impurity NameStructure/DescriptionCommon CauseMitigation Strategy
Impurity C (R)-ClopidogrelRacemization of the chiral center.Use mild bases, control temperature, minimize reaction time.
Dialkylation Product Tertiary amine from over-alkylation.Excess alkylating agent, high temperature.Control stoichiometry, slow addition of reagents.
Impurity A Clopidogrel Carboxylic AcidHydrolysis of the methyl ester.Neutral pH during workup, anhydrous conditions.
Positional Isomer (B) Isomer of the thienopyridine ring.Non-selective cyclization.Use appropriate acid catalyst and controlled conditions.
N-Methyl Impurity Methyl group on the pyridine nitrogen.Impurities in formaldehyde or side reaction.Use high-purity reagents for cyclization.

References

  • Veeprho. (n.d.). Clopidogrel Impurities and Related Compound. Veeprho. [Link]

  • Pharmaffiliates. (n.d.). Clopidogrel bisulfate, Clopidogrel hydrogensulfate. Drug Synthesis Database. [Link]

  • Pandey, L., & Sarkar, S. (2023). Synthesis and Characterization of Clopidogrel Related Impurity A. International Journal of Scientific Development and Research, 8(5), 1937-1944. [Link]

  • Reddy, G. J., et al. (2018). Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. ChemistrySelect, 3(4), 1358-1362. [Link]

  • Zielińska, A., et al. (2023). Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. Molecules, 28(13), 5220. [Link]

  • Pharmaffiliates. (n.d.). Clopidogrel-impurities. Pharmaffiliates. [Link]

  • Srinivasu, P., et al. (2012). Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. American Journal of Analytical Chemistry, 3, 650-656. [Link]

  • Sashikanth, S., et al. (2013). An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. Synthesis, 45(5), 621-624. [Link]

  • Wang, J., et al. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. CN102719223A. Patsnap Eureka. [Link]

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]

  • van der Meijden, M. W., et al. (2008). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel. Organic Process Research & Development, 12(6), 1157-1161. [Link]

  • Singh, S. K., et al. (2014). Resolution of Clopidogrel Bisulfate's Racemic Precursor by Direct Crystallization. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 163-167. [Link]

  • Jotani, M. M., et al. (2004). Process for preparation of clopidogrel, its salts and pharmaceutical compositions. WO2004074215A1.
  • Reddy, K. V., et al. (2013). Clopidogrel Hydrogen Sulfate. ResearchGate. [Link]

  • Kumar, S. A., et al. (2004). Racemization of optically active 2-substituted phenylglycine esters. DE10348674B4.

Sources

Technical Support Center: Optimizing Coupling Reactions for (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for optimizing the coupling reactions of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate, a key chiral intermediate. As Senior Application Scientists, we have compiled this information to help you troubleshoot common experimental hurdles and enhance the efficiency, yield, and stereochemical purity of your reactions.

This center provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the amide bond formation with this compound.

Q1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix it?

Low or no yield in a coupling reaction is a common but solvable issue. The root cause often lies in one of three areas: carboxylic acid activation, amine nucleophilicity, or the reaction environment.[1]

Primary Causes & Corrective Actions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the amine. Insufficient or degraded coupling reagent is a frequent culprit.[1]

    • Solution: Ensure your coupling reagent is fresh and anhydrous. Increase the equivalents of the coupling reagent (e.g., from 1.1 eq to 1.5 eq). Consider pre-activation by stirring the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the this compound.[1]

  • Deactivated Amine: The amine group of your amino ester is the nucleophile. If it gets protonated by an acidic species in the reaction mixture (including the carboxylic acid partner), it becomes non-nucleophilic and the reaction will stall.[1]

    • Solution: Ensure an adequate amount of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is present to neutralize any hydrochloride salt of the amine and to scavenge the acid produced during the reaction.[2] Typically, 2.0-3.0 equivalents of base are recommended.[1]

  • Steric Hindrance: The α-carbon of this compound is sterically hindered by the chlorophenyl group. This can slow down the reaction rate significantly, especially if the coupling carboxylic acid is also bulky.[1][2]

    • Solution: Switch to a more powerful coupling reagent known to be effective for sterically hindered substrates. Uronium- or phosphonium-based reagents like HATU, HCTU, or PyBOP are generally more reactive than standard carbodiimides like EDC.[3][4] Extending the reaction time (e.g., from 4 hours to 12-24 hours) and moderately increasing the temperature (e.g., from room temperature to 40 °C) can also improve conversion.

  • Hydrolysis of Activated Intermediate: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any water present in the reaction will quench this intermediate, regenerating the carboxylic acid and halting the amide formation.[1]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting Start Low / No Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry (Coupling agent, Base, Solvents) Start->CheckReagents PreActivation Implement Pre-Activation Step (Acid + Reagent + Base for 30 min) CheckReagents->PreActivation Reagents OK Success Yield Improved CheckReagents->Success Problem Solved ChangeReagent Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU, PyBOP) PreActivation->ChangeReagent Yield still low PreActivation->Success Problem Solved OptimizeConditions Adjust Reaction Conditions (Increase Time / Temperature) ChangeReagent->OptimizeConditions Yield still low ChangeReagent->Success Problem Solved OptimizeConditions->Success Problem Solved

Caption: Systematic workflow for troubleshooting low reaction yields.

Q2: I am observing significant epimerization (racemization) of my product. How can I maintain the stereochemical integrity of the (R)-center?

Preserving the stereocenter is critical. Racemization occurs when the α-proton of the activated amino acid is abstracted, often via the formation of a planar oxazolone intermediate, especially in the presence of a base.[2][5]

Key Strategies to Suppress Racemization:

  • Use Racemization-Suppressing Additives: This is the most effective method. Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial.[6][7] They react with the highly reactive activated intermediate (e.g., the O-acylisourea from EDC) to form a more stable active ester that is less prone to racemization but still reactive enough to couple with the amine.[6]

    • Protocol: When using a carbodiimide like EDC, always include at least one equivalent of HOBt or OxymaPure.[6][7] Reagents like HATU or HCTU already incorporate a derivative of these additives in their structure.[4]

  • Control Temperature: Racemization is often accelerated at higher temperatures.

    • Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[2] This minimizes the rate of the competing racemization pathway.[2]

  • Choice of Base: The type and amount of base can influence racemization.[7]

    • Solution: Use a sterically hindered, non-nucleophilic base like DIPEA. In cases of severe racemization, a weaker base such as N-methylmorpholine (NMM) or sym-collidine may be beneficial.[2] Avoid using an excess of a strong base.

  • Solvent Selection: The polarity of the solvent can play a role.

    • Solution: While DMF and DCM are common, some studies suggest that less polar solvents can sometimes reduce racemization. If feasible with your substrates' solubility, consider screening solvents like THF or acetonitrile.

Mechanism of Racemization and Suppression

The following diagram illustrates the competing pathways of desired coupling versus undesired racemization.

Racemization_Mechanism cluster_activation Activation cluster_pathways Reaction Pathways ActivatedAcid Activated (R)-Amino Acid (e.g., O-Acylisourea) Oxazolone Planar Oxazolone (Loss of Chirality) ActivatedAcid->Oxazolone Intramolecular Cyclization (Base-catalyzed) Product_R (R)-Product (Desired) ActivatedAcid->Product_R Direct Coupling (Fast, Desired) Amine Amine (R-NH2) Amine->Product_R Product_S (S)-Product (Racemized) Amine->Product_S Base Base Base->Oxazolone Oxazolone->Product_S Amine Attack

Caption: Competing reaction pathways leading to desired product or racemization.

Frequently Asked Questions (FAQs)

Q3: Which coupling reagent is best for this compound?

The "best" reagent depends on the specific carboxylic acid you are coupling it with and your priorities (cost, yield, purity).

Reagent ClassExamplesProsConsBest For...
Carbodiimides EDC, DIC, DCCLow cost, readily available.Moderate reactivity, high risk of racemization without additives,[2] DCU byproduct from DCC is poorly soluble.[2]Routine, non-hindered couplings where cost is a major factor. Always use with HOBt or OxymaPure .[6][8]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reactions, low racemization. Effective for hindered substrates.Higher cost, can form guanidinium byproducts with the amine if used in excess.[2]Recommended starting point for this substrate. Ideal for difficult or sterically hindered couplings requiring high yield and purity.[4]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization risk.[4] Does not form guanidinium byproducts.[4]Higher cost, can require stricter handling.[3] Byproduct (HMPA from BOP) can be carcinogenic.[2]Demanding couplings, especially fragment condensations or cyclizations where side reactions must be minimized.[4]

Recommendation: Start with HATU and DIPEA in DMF . This combination is highly effective for a wide range of substrates, including sterically demanding ones, and has a built-in mechanism to suppress racemization.[4][9]

Q4: What is the optimal solvent and base combination?

  • Solvents: Anhydrous DMF (Dimethylformamide) is an excellent general-purpose solvent due to its high polarity, which helps dissolve most reactants and intermediates. Anhydrous DCM (Dichloromethane) is another good option, particularly if the product is easier to isolate from it.[1][2]

  • Bases: DIPEA (Diisopropylethylamine) is the most commonly used non-nucleophilic base.[2] It effectively scavenges acid without competing in the coupling reaction. Use 2-3 equivalents, especially if your amino ester is provided as a hydrochloride salt. NMM (N-Methylmorpholine) is a slightly weaker base that can be used if racemization is a persistent issue.[2]

Q5: How should I monitor the reaction progress?

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.

  • TLC: Spot the starting carboxylic acid, the amino ester, and the reaction mixture on the same plate. A successful reaction will show the consumption of the starting materials and the appearance of a new, typically less polar, product spot.

  • LC-MS: This is the most definitive method. It will allow you to monitor the disappearance of starting material peaks and the appearance of the product peak with the correct mass-to-charge ratio (m/z), confirming product formation and allowing for quantitative assessment of conversion.

Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol is a robust starting point for coupling a generic carboxylic acid (R-COOH) with this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution may change color.

  • Amine Addition: Add this compound (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be gently heated to 40°C.

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Protocol for Racemization using EDC/OxymaPure at Low Temperature

Use this protocol if you have confirmed product formation but are struggling with epimerization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and OxymaPure (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (to make a ~0.2 M solution).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Carbodiimide Addition: Add EDC·HCl (1.2 eq) to the cold solution and stir for 10 minutes.

  • Amine Addition: In a separate flask, dissolve this compound hydrochloride (1.05 eq) in anhydrous DCM and add NMM (2.2 eq). Add this solution to the cold, activated acid mixture.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm slowly to room temperature overnight (12-16 hours). Monitor by LC-MS or chiral HPLC.

  • Work-up & Isolation: Follow steps 7 and 8 from Protocol 1.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Available from: [Link]

  • Journal of Chromatographic Science. Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Available from: [Link]

  • PubMed. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. 1999. Available from: [Link]

  • Journal of the Korean Chemical Society. Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]

  • Thieme. 7.4 Racemization Assays. Available from: [Link]

  • Apeptide. The Role of HOBt and HBTU in Peptide Coupling Reactions. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. 2017. Available from: [Link]

  • Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. 2012. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? 2021. Available from: [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? 2015. Available from: [Link]

  • Google Patents. Novel Intermediates for Clopidogrel Production and Clopidogrel Manufacturing Method Using the Same.
  • Reddit. amide coupling help. 2022. Available from: [Link]

  • Patsnap. Synthesis of clopidogrel impurity intermediate. Available from: [Link]

  • University of Groningen. Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. Available from: [Link]

  • Request PDF. Side Reactions on Amino Groups in Peptide Synthesis. Available from: [Link]

  • ResearchGate. Clopidogrel Hydrogen Sulfate. 2015. Available from: [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Available from: [Link]

  • Organic Syntheses Procedure. 6. Available from: [Link]

  • PubMed. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. 2008. Available from: [Link]

  • MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of α-amino ketones. 2020. Available from: [Link]

  • PubChem. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Available from: [Link]

  • Google Patents. A process for resolution of methylamino(2-chlorophenyl)acetate.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. 2023. Available from: [Link]

Sources

Stability of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this chiral molecule. Here, we will explore the stability of this compound under various acidic and basic conditions, focusing on the primary degradation pathways: hydrolysis and racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The two main stability concerns for this compound are:

  • Hydrolysis: The ester group is susceptible to hydrolysis, which can occur under both acidic and basic conditions, yielding (R)-2-amino-2-(4-chlorophenyl)acetic acid and methanol. The rate of hydrolysis is pH-dependent.

  • Racemization: The chiral center at the alpha-carbon (the carbon atom to which the amino and carboxyl groups are attached) is prone to racemization, particularly under basic conditions. This results in the formation of the (S)-enantiomer, which can have different biological activity and is considered an impurity.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH:

  • Acidic Conditions (pH 1-4): In acidic solutions, the amino group is protonated, which generally protects the molecule from racemization. However, acid-catalyzed hydrolysis of the ester can still occur, although it is typically slower than base-catalyzed hydrolysis. The protonated amine may also increase the solubility of the compound[1].

  • Neutral Conditions (pH 6-8): At neutral pH, the rate of hydrolysis is generally at its minimum[2][3]. However, over extended periods, some degradation can still be observed. The potential for microbial growth in non-sterile neutral solutions should also be considered.

  • Basic Conditions (pH 9-12): Basic conditions pose the most significant stability challenges. The ester is highly susceptible to base-catalyzed hydrolysis (saponification). More critically, the presence of a base can facilitate the deprotonation of the alpha-carbon, leading to racemization[4][5][6]. The resulting carbanion intermediate is planar, and upon reprotonation, can form either the (R) or (S) enantiomer.

Q3: What are the expected degradation products?

The primary degradation products are:

  • (R)-2-amino-2-(4-chlorophenyl)acetic acid: Formed via hydrolysis of the methyl ester.

  • (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate: Formed via racemization of the (R)-enantiomer.

  • (S)-2-amino-2-(4-chlorophenyl)acetic acid: Formed via hydrolysis of the (S)-enantiomer, which is a product of racemization.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of optical purity (decrease in enantiomeric excess) 1. Basic pH of the solution: The sample may have been exposed to basic conditions during sample preparation, chromatography, or storage. 2. High temperature: Elevated temperatures can accelerate racemization, especially in the presence of a base.1. pH Control: Ensure all solutions are buffered at a neutral or slightly acidic pH (e.g., pH 4-6). Avoid the use of basic mobile phases in HPLC if possible. 2. Temperature Control: Store samples at reduced temperatures (e.g., 2-8°C) and perform experiments at controlled room temperature unless the protocol specifies otherwise.
Appearance of a new peak in HPLC corresponding to the carboxylic acid 1. Hydrolysis: The ester has hydrolyzed to the corresponding carboxylic acid. This can be catalyzed by acid or base. 2. Presence of water: The presence of water in organic solvents can lead to slow hydrolysis over time.1. pH and Temperature Control: As with racemization, controlling pH and temperature can minimize hydrolysis. 2. Use of Anhydrous Solvents: For long-term storage in solution, consider using anhydrous solvents to minimize hydrolysis.
Poor peak shape or resolution in chiral HPLC 1. Inappropriate chiral stationary phase (CSP): The selected CSP may not be suitable for this compound. 2. Suboptimal mobile phase composition: The mobile phase may not provide adequate enantiomeric recognition. 3. Co-elution with impurities: Other compounds in the sample may be interfering with the separation.1. Column Screening: Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic-based) to find the one with the best selectivity[7][8][9]. 2. Method Development: Optimize the mobile phase composition (e.g., ratio of organic modifier to hexane, type and concentration of additives). 3. Sample Purity: Ensure the sample is of high purity or use a gradient elution to separate impurities from the enantiomers of interest.
Inconsistent analytical results 1. Sample instability during analysis: The compound may be degrading in the autosampler over the course of a long analytical run. 2. Non-validated analytical method: The method may not be robust or reproducible.1. Autosampler Temperature Control: Keep the autosampler at a low temperature (e.g., 4°C). 2. Method Validation: Perform a thorough method validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and stability of the analytical solutions[10].

Experimental Protocols

Protocol 1: Stability Assessment of this compound by Chiral HPLC

Objective: To quantify the rate of hydrolysis and racemization of this compound at different pH values.

Materials:

  • This compound

  • (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate (for peak identification)

  • (R)-2-amino-2-(4-chlorophenyl)acetic acid (for peak identification)

  • HPLC-grade acetonitrile, methanol, hexane, and isopropanol

  • Phosphate buffers (pH 4.0, 7.0) and borate buffer (pH 10.0)

  • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak AD-H or equivalent)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Preparation of Stability Samples:

    • For each pH condition (4.0, 7.0, and 10.0), add a known volume of the stock solution to a known volume of the respective buffer to achieve a final concentration of 0.1 mg/mL.

    • Prepare a control sample by diluting the stock solution in the mobile phase.

  • Incubation: Incubate the stability samples at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

  • Sample Quenching: Immediately neutralize the pH of the aliquot by diluting it in the mobile phase to stop further degradation.

  • Chiral HPLC Analysis:

    • Column: Chiralpak AD-H (or equivalent)

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic or acidic additive if necessary to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers of the methyl ester and the carboxylic acid degradation product by comparing with the retention times of the reference standards.

    • Calculate the percentage of the (R)-enantiomer remaining, the percentage of the (S)-enantiomer formed, and the percentage of the hydrolyzed product at each time point.

    • Plot the percentage of the (R)-enantiomer remaining versus time to determine the degradation kinetics.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To monitor the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • This compound

  • Deuterated buffer solutions (e.g., phosphate buffer in D₂O at pD 7.0)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the deuterated buffer solution in an NMR tube.

  • Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum at time zero.

  • Incubation and Monitoring: Keep the NMR tube at a controlled temperature and acquire spectra at regular intervals.

  • Data Analysis:

    • Identify the singlet peak corresponding to the methyl ester protons (~3.7 ppm).

    • As hydrolysis proceeds, the intensity of this peak will decrease, and a new peak corresponding to methanol will appear (~3.3 ppm).

    • Integrate the methyl ester peak at each time point and normalize it to an internal standard or a non-labile proton on the aromatic ring to quantify the extent of hydrolysis.

Visualizations

Degradation Pathways

R_Ester This compound S_Ester (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate R_Ester->S_Ester Racemization (Base) R_Acid (R)-2-amino-2-(4-chlorophenyl)acetic acid R_Ester->R_Acid Hydrolysis (Acid/Base) S_Acid (S)-2-amino-2-(4-chlorophenyl)acetic acid S_Ester->S_Acid Hydrolysis (Acid/Base)

Caption: Degradation pathways of this compound.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution B Prepare Buffered Stability Samples (pH 4, 7, 10) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Chiral HPLC or NMR Analysis E->F G Quantify Degradants and Remaining Analyte F->G H Determine Degradation Kinetics G->H

Caption: Workflow for assessing the stability of the target compound.

References

  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. International Journal of Peptide and Protein Research, 24(4), 373-378. [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(9), 3409-3416. [Link]

  • Kemp, D. S., & Rebek, J. (1970). Racemization of amino acid derivatives. The mechanism of the triethylamine-catalyzed racemization of N-benzyloxycarbonylamino acid p-nitrophenyl esters. Journal of the American Chemical Society, 92(19), 5792-5793. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Practical Guide. Phenomenex. [Link]

  • Matějiček, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Wolfe, S., et al. (2009). The neutral hydrolysis of methyl acetate. Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(5), 633-647. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12803949, Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 738020, (r)-2-Amino-2-(4-chlorophenyl)acetic acid. PubChem. [Link]

  • Bada, J. L. (1972). The Racemization of Amino Acids in Aqueous Solution and its Use in Dating Fossil Bones. Earth and Planetary Science Letters, 15(3), 223-231. [Link]

Sources

Degradation pathways of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate and its derivatives. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of this compound. It addresses common experimental challenges and provides robust methodologies to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Experimental & Analytical Issues

This section addresses specific problems you may encounter during your research in a direct question-and-answer format.

Question 1: My degradation kinetic study is showing poor reproducibility. What are the most common causes?

Answer: Lack of reproducibility in kinetic studies is a frequent challenge that often stems from multiple subtle factors rather than a single major error. A systematic evaluation of your experimental setup is critical.

  • Micro-environmental pH Shifts: The pH of your solution is a primary driver of hydrolytic degradation. In unbuffered or weakly buffered systems, the degradation process itself can alter the pH, creating a feedback loop that changes the reaction rate over time. For example, the hydrolysis of the ester bond will produce (R)-2-amino-2-(4-chlorophenyl)acetic acid, which can lower the pH of the medium, affecting the rate of subsequent degradation.[1]

    • Solution: Employ robust buffer systems and verify the pH of the reaction mixture at each time point. Ensure the buffer capacity is sufficient to handle the generation of acidic or basic degradants.

  • Temperature Fluctuations: Degradation reactions are highly sensitive to temperature. Inconsistent temperature control, even minor fluctuations in an incubator or water bath, can significantly alter reaction rates according to the Arrhenius equation.[2]

    • Solution: Use calibrated, high-precision incubators or water baths. For highly sensitive studies, monitor the temperature of a control vessel alongside your samples.

  • Inconsistent Initiation of Photodegradation: For photostability studies, the intensity and spectral output of the light source must be consistent. Lamp aging can decrease output, and inconsistent sample positioning relative to the source can lead to variable light exposure.

    • Solution: Follow ICH Q1B guidelines for photostability testing. Use a calibrated light source and a validated chamber that ensures uniform light exposure to all samples. Consider using a chemical actinometer for precise light dose measurement.

  • Oxygen and Headspace Variability: Oxidative degradation is influenced by the concentration of dissolved oxygen and reactive oxygen species. Variability in the headspace volume of your reaction vessels or inconsistent sealing can lead to different oxygen availability between samples.[3]

    • Solution: For studies sensitive to oxidation, standardize the filling volume of your vials to ensure consistent headspace. For anaerobic studies, utilize robust techniques like purging with nitrogen or argon and using sealed ampoules.

Question 2: I'm having difficulty resolving the parent compound from its primary hydrolytic degradant, (R)-2-amino-2-(4-chlorophenyl)acetic acid, using reverse-phase HPLC. Why is this happening and how can I fix it?

Answer: This is a classic co-elution problem driven by the similar polarity of the parent ester and its corresponding carboxylic acid, especially at certain pH values. The issue is compounded by the amphoteric nature of the amino acid.

  • Causality: At a mobile phase pH near the isoelectric point of the amino acid degradant, the compound has a net neutral charge and may exhibit retention behavior very similar to the parent ester. Furthermore, the primary amino group can cause peak tailing on silica-based C18 columns due to interaction with residual silanol groups.

  • Troubleshooting Steps:

Problem Underlying Cause Recommended Solution Citation
Poor Resolution / Co-elution Mobile phase pH is suboptimal for differentiating the ionization states of the analyte and degradant.Adjust mobile phase pH. Lowering the pH (e.g., to 2.5-3.5 with formic or phosphoric acid) will protonate the amino group on both molecules and the carboxylic acid on the degradant, increasing its polarity and reducing its retention.[4]
Peak Tailing Secondary interactions between the basic amino group and acidic silanol groups on the stationary phase.Use an end-capped column or a column specifically designed for basic compounds. Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) to saturate the silanol sites.[5]
Inconsistent Retention Times High sensitivity of chiral separation to mobile phase composition and temperature.Ensure precise mobile phase preparation, especially for any additives. Use a column thermostat to maintain a constant temperature, as chiral recognition is often temperature-dependent.[6]
Low UV Sensitivity for Degradant The degradant may have a different UV absorption maximum or a lower molar absorptivity than the parent compound.Use a Diode Array Detector (DAD) to monitor multiple wavelengths and identify the optimal wavelength for each compound. For trace-level analysis, consider derivatization or switching to a more universal detector like mass spectrometry (MS).[7]

Question 3: I've identified an unexpected peak in my LC-MS analysis during an oxidative stress study. How can I preliminarily identify this unknown degradant?

Answer: Identifying unknown peaks is a core task in degradation studies. A logical, step-by-step approach using the capabilities of your mass spectrometer is the most effective strategy.

  • Examine the Mass Spectrum: Determine the accurate mass of the unknown peak. A high-resolution mass spectrometer (like Q-TOF or Orbitrap) is invaluable here.[8]

  • Propose a Molecular Formula: Use the accurate mass and isotopic pattern to generate a plausible molecular formula. The presence of chlorine provides a distinct isotopic signature (M+2 peak at ~32% the intensity of the M peak), which is a powerful confirmation tool.

  • Hypothesize a Transformation: Based on the reaction conditions (oxidative stress), hypothesize a logical chemical transformation from the parent compound. Common oxidative modifications include:

    • Hydroxylation: Addition of one or more oxygen atoms (+16 Da per OH group). The phenyl ring is a likely site for hydroxylation.

    • Oxidation of the Amino Group: Formation of a nitroso (-NH-N=O) or nitro (-NO2) group.

    • Dehydrogenation: Loss of two hydrogen atoms (-2 Da).

    • Ring Opening: More extensive oxidation can lead to cleavage of the aromatic ring.[9]

  • Analyze the MS/MS Fragmentation: Isolate the unknown parent ion and perform fragmentation (Collision-Induced Dissociation, CID). Compare the fragmentation pattern of the unknown to that of the parent compound. Fragments that are conserved can help identify the stable parts of the molecule, while fragments that have shifted in mass can pinpoint the location of the modification. For instance, if a fragment corresponding to the 4-chlorophenyl moiety is now 16 Da heavier, it strongly suggests hydroxylation occurred on the ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary abiotic degradation pathways for this compound?

The compound's structure features three key reactive sites for abiotic degradation: the ester group, the aromatic ring, and the benzylic C-H bond.

  • Hydrolysis: This is often the most significant pathway in aqueous environments. The ester linkage is susceptible to cleavage under both acidic and basic conditions. The rate of hydrolysis is highly pH-dependent.[10][11]

    • Products: The primary products are (R)-2-amino-2-(4-chlorophenyl)acetic acid and methanol .

  • Oxidation: The 4-chlorophenyl ring can be targeted by oxidative species (e.g., hydroxyl radicals). This can lead to a variety of products.[8]

    • Potential Products:

      • Hydroxylated derivatives: Such as (R)-Methyl 2-amino-2-(4-chloro-2-hydroxyphenyl)acetate.

      • Ring-opened products: Under aggressive oxidative conditions, the aromatic ring can be cleaved.

      • Oxo-derivatives: Oxidation of the benzylic C-H bond could yield Methyl 2-(4-chlorophenyl)-2-oxoacetate .[12]

  • Photodegradation: Exposure to UV light can induce degradation. The primary photolytic pathway for chlorinated aromatic compounds is often reductive dechlorination.[13]

    • Potential Products:

      • Dechlorinated product: (R)-Methyl 2-amino-2-phenylacetate.

      • Photo-oxidation products: In the presence of oxygen, UV light can generate reactive oxygen species, leading to products similar to those from chemical oxidation.

Abiotic_Degradation cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photolysis Photolysis (hν) parent (R)-Methyl 2-amino-2- (4-chlorophenyl)acetate hydrolysis_acid (R)-2-amino-2-(4-chlorophenyl) acetic acid parent->hydrolysis_acid Ester Cleavage methanol Methanol hydroxylated Hydroxylated Derivatives parent->hydroxylated Ring Hydroxylation oxo Methyl (4-chlorophenyl) (oxo)acetate parent->oxo Benzylic Oxidation dechlorinated (R)-Methyl 2-amino-2- phenylacetate parent->dechlorinated Reductive Dechlorination

Caption: Proposed abiotic degradation pathways.

Q2: Is this compound likely to undergo microbial degradation?

Yes, it is highly probable. Many microorganisms have evolved pathways to metabolize chlorinated aromatic compounds, often using them as a carbon source.[14] The degradation would likely proceed via two main routes:

  • Attack on the Aromatic Ring: Bacteria and fungi can introduce hydroxyl groups onto the chlorinated ring, typically via dioxygenase or monooxygenase enzymes.[9][15] This initial step often leads to the formation of a chlorocatechol intermediate.[16] Subsequent enzymatic reactions cleave the aromatic ring, funneling the resulting aliphatic acids into central metabolism.

  • Hydrolysis of Side Chains: Microbial esterases could readily hydrolyze the methyl ester to the corresponding carboxylic acid, similar to the abiotic pathway. The amino group could also be a site for enzymatic modification.

The presence of the chlorine atom can sometimes slow down the rate of microbial degradation compared to the non-halogenated analogue.[17][18]

Q3: What analytical methods are most suitable for a stability study of this compound?

A combination of chromatographic and spectroscopic techniques is required for a comprehensive stability study.

  • Primary Method (Quantitation): Chiral High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for separating and quantifying the (R)-enantiomer from its (S)-enantiomer and potential degradants.[19] A stability-indicating method must be developed and validated to demonstrate that all significant degradants are resolved from the parent peak.

  • Confirmatory Method (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass analyzer (HRMS), is essential for the identification of unknown degradation products.[20][21] It provides molecular weight and structural information, which is critical for elucidating degradation pathways.[8]

  • Other Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile degradants, though derivatization of the parent compound and its primary degradant would be necessary to improve volatility and thermal stability.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of major degradation products that can be isolated in sufficient quantity and purity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[2][3]

Objective: To generate likely degradation products under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at 0, 15, 30, 60, and 120 minutes (base hydrolysis is typically much faster).

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 0, 1, 4, 8, and 24 hours.

  • Photolytic Degradation:

    • Place a solution of the compound (e.g., 0.1 mg/mL in methanol/water) in a quartz cuvette or vial.

    • Expose to a light source in a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample protected from light (wrapped in aluminum foil) at the same temperature.

    • Analyze samples after exposure.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[3]

Workflow cluster_stress Forced Degradation Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide photo Photolysis (ICH Q1B) start->photo sampling Sample at Time Points (Aim for 5-20% degradation) acid->sampling base->sampling oxide->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS Method sampling->analysis evaluation Evaluate Peak Purity Identify Degradants Elucidate Pathways analysis->evaluation finish Method Validated evaluation->finish

Caption: Experimental workflow for forced degradation studies.

Protocol 2: HPLC-MS Method for Analysis

Objective: To separate and identify the parent compound and its primary degradation products.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP) column suitable for amino acid esters (e.g., a polysaccharide-based column like Chiralpak AD) OR a standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm) for achiral analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • DAD Settings: Monitor at 220 nm and 254 nm.

Mass Spectrometer Conditions (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Scan Range (Full Scan): m/z 100-500

  • MS/MS: Perform data-dependent acquisition (DDA) to trigger fragmentation on the top 3 most intense ions.

  • Collision Energy: Ramp from 10-40 eV.

Expected m/z Values:

Compound Formula Expected [M+H]⁺ (monoisotopic)
This compoundC₉H₁₀ClNO₂200.0473
(R)-2-amino-2-(4-chlorophenyl)acetic acidC₈H₈ClNO₂186.0316
Methyl 2-(4-chlorophenyl)-2-oxoacetateC₉H₇ClO₃200.0105 (Note: Isomer of parent)
(R)-Methyl 2-amino-2-phenylacetateC₉H₁₁NO₂166.0863

References

  • Masse, R., Messier, F., Peloquin, L., Ayotte, C., & Sylvestre, M. (1984). Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls. Applied and Environmental Microbiology, 47(5), 947–951. [Link]

  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Petriti, V., Mondal, A., & Ding, Y. (2025). Biocatalytic potential of microbial CYP450s in the degradation of selected environmental pollutants. Medicinal Chemistry Research.
  • Fadnavis, N. W., Kumar, T. P., & Reddy, B. G. (2003). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Tetrahedron: Asymmetry, 14(10), 1351-1355.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • PubMed. (1984). Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls. Applied and Environmental Microbiology, 47(5), 947-51. [Link]

  • Google Patents. (2012). CN101864464A - Chemical-enzyme method for preparing (S)
  • University of Groningen. (n.d.). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel. Organic Process Research & Development.
  • Sengupta, P., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Journal of the Iranian Chemical Society.
  • Google Patents. (2010). CN101864464A - Chemical-enzyme method for preparing (S)
  • Google Patents. (2012). CN101864464B - Chemical-enzyme method for preparing (S)
  • PharmTech. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • ResearchGate. (2021).
  • International Journal of Novel Research and Development. (2023). Degradation Profiling of Pharmaceuticals: A Review. 8(7).
  • Evans, W. C., Smith, B. S. W., Fernley, H. N., & Davies, J. I. (1971). Bacterial metabolism of 4-chlorophenoxyacetate. Biochemical Journal, 122(5), 543–551. [Link]

  • Skibinski, R., et al. (2020). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. Pharmaceutics, 12(9), 891. [Link]

  • Wang, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Metabolites, 13(1), 123. [Link]

  • Phenomenex. (n.d.).
  • Majdecki, M., et al. (2021). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 26(11), 3296. [Link]

  • Okada, M., et al. (2001). Biodegradable Polymers Based on Renewable Resources. V. Synthesis and Biodegradation Behavior of Poly(ester amide)s. Journal of Applied Polymer Science, 81, 2721–2734.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Google Patents. (2006). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)
  • El-Hagrassi, A. M., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1185-1207. [Link]

  • Zhu, M., et al. (2013). TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants. Environmental Science and Pollution Research, 20, 3055–3064.
  • Shishkina, A., et al. (2023). Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. Molecules, 28(6), 2824. [Link]

  • IJRPC. (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • ResearchGate. (2021). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • NIOSH. (2016). Alphabetical Method Listing - A - NMAM 4th Edition. [Link]

  • Al-Dirbashi, O. Y., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 47-53. [Link]

  • Atashgahi, S., et al. (2018). Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds. Frontiers in Microbiology, 9, 3099. [Link]

  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. [Link]

  • Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology, 56(5), 1357-62. [Link]

  • Applied Ecology and Environmental Research. (2021). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp.. 19(2), 1085-1098.
  • Eawag-BBD. (1998). DDT Degradation Pathway (anaerobic). [Link]

  • van Hest, J. C. M., et al. (2014). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 10, 7405-7412. [Link]

  • Zhang, C., et al. (2016). Abiotic degradation of methyl parathion by manganese dioxide: Kinetics and transformation pathway. Chemosphere, 148, 395-402. [Link]

  • Soman, B., et al. (2018). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. Acta Biomaterialia, 67, 147-158. [Link]

  • ResearchGate. (2020).

Sources

Identifying and minimizing byproducts in (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate Reactions

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for this compound. This crucial chiral intermediate, a cornerstone in the synthesis of pharmaceuticals like Clopidogrel, demands precise control over reaction conditions to ensure high chemical and enantiomeric purity.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis and handling.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My final product shows low enantiomeric excess (ee). What are the common causes and how can I prevent racemization?

Answer: Low enantiomeric excess is the most frequent challenge, typically stemming from racemization of the desired (R)-enantiomer or incomplete separation from the (S)-enantiomer during chiral resolution.

Root Causes & Solutions:

  • pH and Basicity: The α-proton of the amino ester is susceptible to abstraction under basic conditions, leading to a planar carbanion or enolate intermediate that rapidly racemizes. Even mild bases or prolonged exposure to neutral pH after deprotection of an acid salt can initiate this process.

    • Preventative Action: When isolating the free base from its salt (e.g., tartrate or hydrochloride), use a stoichiometric amount of a mild base (like NaHCO₃) at low temperatures (0-5 °C). Minimize the time the free base is in solution and proceed immediately to the next step. Avoid strong bases like NaOH or KOH.

  • Thermal Stress: Elevated temperatures provide the energy needed to overcome the activation barrier for proton abstraction and racemization, particularly during distillations or prolonged refluxing.[3][4]

    • Preventative Action: Concentrate solutions under reduced pressure at temperatures below 40-45 °C. If recrystallization is necessary, use a solvent system that allows for dissolution at a moderate temperature and rapid crystallization upon cooling.

  • Inefficient Chiral Resolution: The efficiency of diastereomeric salt formation with resolving agents like L-(+)-tartaric acid is highly dependent on the solvent system and stoichiometry.[5][6]

    • Optimization: The choice of solvent is critical. Mixtures of alcohols (like methanol) and less polar solvents (like acetone or acetonitrile) are often used to fine-tune the differential solubility of the diastereomeric salts.[6][7] Perform small-scale screening experiments to identify the optimal solvent ratio and temperature profile for crystallization. A patent suggests that using acetone can helpfully racemize the undesired isomer in situ, thereby increasing the theoretical yield of the desired salt.[6]

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low Enantiomeric Purity Racemization via α-proton abstraction Maintain acidic pH where possible. If neutralization is required, use mild bases at 0-5 °C and minimize exposure time.
Thermal degradation Avoid temperatures >45 °C during solvent removal or reaction. Use high vacuum for concentration.

| | Incomplete resolution | Screen different solvent systems (e.g., Methanol/Acetone) and crystallization temperatures to maximize separation of diastereomeric salts.[6] |

Question 2: I am observing a significant byproduct with a mass of approximately 366.2 g/mol in my LC-MS analysis. What is this impurity and how do I avoid it?

Answer: This molecular weight strongly suggests the formation of 3,6-bis(4-chlorobenzyl)piperazine-2,5-dione, a diketopiperazine (DKP). This is a common byproduct resulting from the intermolecular cyclization of two molecules of the amino ester.

Mechanism of Formation: The nucleophilic amino group of one molecule attacks the electrophilic ester carbonyl of a second molecule, leading to the elimination of two molecules of methanol and the formation of a stable six-membered ring. This process is accelerated by heat and the presence of the free amino group.

Preventative Strategies:

  • Temperature Control: As with racemization, thermal stress is a primary driver for DKP formation. Keep reaction and workup temperatures as low as practically possible.

  • Protonation: Keep the amine protonated as its acid salt (e.g., hydrochloride or tartrate) for as long as possible. The ammonium salt is not nucleophilic and cannot initiate dimerization.

  • Concentration: High concentrations of the free amine in solution increase the probability of intermolecular reactions. If possible, use the crude product in the next step immediately after isolation or generate the free amine in situ.

Byproduct_Formation cluster_racemization Racemization cluster_dkp Diketopiperazine (DKP) Formation R_Ester (R)-Ester Planar_Intermediate Planar Intermediate (Enolate/Carbanion) R_Ester->Planar_Intermediate + Base or Heat - H+ Planar_Intermediate->R_Ester + H+ S_Ester (S)-Ester Planar_Intermediate->S_Ester + H+ Two_Molecules 2 x (R)-Ester (Free Amine) DKP Diketopiperazine (MW ≈ 366.2) Two_Molecules->DKP Heat - 2 MeOH Start (R)-Methyl 2-amino-2- (4-chlorophenyl)acetate

Question 3: My overall yield is poor, even when the starting material is fully consumed. Where could I be losing my product?

Answer: Product loss can occur at several stages, particularly during the resolution and isolation steps.

Potential Loss Points & Solutions:

  • Resolution Step: The desired diastereomeric salt may have some solubility in the mother liquor.

    • Solution: Carefully optimize the crystallization conditions. Ensure the mixture is cooled sufficiently and for an adequate duration to maximize precipitation. Analyze the mother liquor by HPLC to quantify the loss and determine if a second crop is viable.

  • Isolation of the Free Base: The free base of methyl 2-amino-2-(4-chlorophenyl)acetate is an oil or low-melting solid, making it prone to physical loss during aqueous extractions.

    • Solution: After neutralizing the salt, ensure you extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (like dichloromethane or ethyl acetate). Combine the organic layers and wash with brine to minimize water content before drying and concentration.

  • Column Chromatography: If attempting purification by silica gel chromatography, the polar amino group can cause significant tailing and irreversible adsorption onto the silica.

    • Solution: Avoid silica gel chromatography for the free base if possible. If it is necessary, pre-treat the silica with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1%) to deactivate acidic sites and improve recovery.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common industrial synthesis route for this compound?

The predominant method involves a multi-step process that prioritizes efficiency and enantiomeric purity. The classical Strecker synthesis is often the starting point to create the racemic amino acid backbone, followed by esterification and chiral resolution.[8][9][10][11]

Typical Workflow:

  • Strecker Synthesis: 4-chlorobenzaldehyde is reacted with an ammonia source (like NH₄Cl) and a cyanide source (like NaCN) to form the racemic α-aminonitrile.[11][12]

  • Hydrolysis & Esterification: The aminonitrile is then hydrolyzed under acidic conditions to the racemic carboxylic acid, which is subsequently esterified with methanol, often using a catalyst like thionyl chloride or sulfuric acid, to yield racemic methyl 2-amino-2-(4-chlorophenyl)acetate.[7]

  • Chiral Resolution: The racemic ester is treated with an enantiomerically pure chiral acid, most commonly L-(+)-tartaric acid, in a specific solvent system. This forms two diastereomeric salts with different solubilities, allowing the desired (R)-ester-(+)-tartrate salt to be isolated via crystallization.[5][6][13]

  • Liberation of Free Amine: The isolated diastereomeric salt is then treated with a mild base to liberate the final, enantiomerically pure (R)-amino ester.

Synthesis_Workflow A 4-Chlorobenzaldehyde B Racemic α-Aminonitrile A->B Strecker Synthesis (NH4Cl, NaCN) C Racemic Amino Acid B->C Acid Hydrolysis D Racemic Methyl Ester C->D Esterification (MeOH, H+) E Diastereomeric Salts ((R)-Ester-(+)-Tartrate) ((S)-Ester-(+)-Tartrate) D->E Resolution (+ Tartaric Acid) F Crystallized (R)-Ester Salt E->F Crystallization G (S)-Ester Salt in Mother Liquor E->G Solubilization H Final Product: (R)-Methyl 2-amino-2- (4-chlorophenyl)acetate F->H Basification

FAQ 2: Which analytical techniques are essential for quality control?

A combination of techniques is required to fully characterize the product's purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). A chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is used to separate the (R)- and (S)-enantiomers, allowing for precise quantification.

  • Reverse-Phase HPLC with UV detection (RP-HPLC): Used to determine chemical purity by separating the main product from non-enantiomeric byproducts like the DKP, unreacted starting materials, or hydrolysis products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities. It provides the molecular weight of byproducts, which is crucial for proposing their structures (as in the DKP example).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can be used to detect impurities if they are present in sufficient quantities (>1-2%).

  • Polarimetry: Measures the optical rotation of the sample, providing a quick confirmation of the correct enantiomer, though it is less precise for quantitative ee determination than chiral HPLC.

FAQ 3: How should I store the purified this compound?

Storage conditions are critical to maintaining purity over time.

  • As a Salt: The most stable form for long-term storage is as an acid addition salt (e.g., hydrochloride or tartrate). Store in a tightly sealed container in a cool, dry place, protected from light.

  • As the Free Base: If you must store the free base, do so under an inert atmosphere (nitrogen or argon) at low temperatures (≤ -20 °C). This minimizes degradation via dimerization and oxidation. Avoid prolonged storage of the free base, especially at room temperature.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis
  • Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (like n-Hexane or Heptane) and an alcohol (like Isopropanol or Ethanol). A common starting point is 90:10 Hexane:Isopropanol. An acidic or basic modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Diethylamine) may be required to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a sample of the racemic material first to identify the retention times of both the (R)- and (S)-enantiomers. Then, inject the sample to be analyzed. Calculate the enantiomeric excess using the peak areas: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Protocol 2: Byproduct Identification by LC-MS
  • LC System: Use a standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Example Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B.

  • MS Detector: Use an electrospray ionization (ESI) source in positive ion mode.

  • Scan Mode: Perform a full scan (e.g., m/z 100-1000) to detect all ions. If specific byproducts are suspected, a selected ion monitoring (SIM) scan can be used for higher sensitivity.

  • Interpretation: Correlate the peaks in the UV chromatogram with the mass spectra. The molecular ion ([M+H]⁺) will correspond to the molecular weight of the compound plus a proton. For the DKP byproduct, you would look for an ion at m/z 367.2.

References

  • KR100681512B1 - Novel Intermediates for Clopidogrel Production and Clopidogrel Manufacturing Method Using the Same.
  • CN101747219A - Synthesis of clopidogrel impurity intermediate.
  • StudySmarter - Strecker Synthesis: Mechanism & Applic
  • Grokipedia - Strecker amino acid synthesis. Grokipedia.
  • Sketchy - Synthesis of Alpha-Amino Acids.
  • Patsnap - Synthesis of clopidogrel impurity intermedi
  • Wikipedia - Strecker amino acid synthesis. Wikipedia.
  • Der Pharma Chemica - An efficient and large scale synthesis of Clopidogrel: Antipl
  • Master Organic Chemistry - The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • CN103509037A - Preparation method of clopidogrel and intermediate thereof.
  • WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
  • WO1991008196A2 - Process for racemization of optically active arylethanolamines.
  • DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
  • Quick Company - A Process For Racemization Of (R)
  • EP0173921B1 - Process for the racemization of an alpha-amino acid.

Sources

Improving yield and enantioselectivity in the synthesis of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals dedicated to the stereoselective synthesis of chiral α-amino acid derivatives. This specific molecule is a valuable chiral building block in the pharmaceutical industry. Achieving high yield and, critically, high enantioselectivity for the desired (R)-enantiomer are the primary challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this asymmetric synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and analysis of this compound.

Q1: What are the most effective strategies for synthesizing this compound with high enantiopurity?

A1: There are three primary and effective strategies for achieving high enantiopurity:

  • Asymmetric Catalysis: This is often the most efficient and preferred industrial method. It involves the hydrogenation of a prochiral precursor, such as an N-acylamidoacrylate or an α-imino ester, using a chiral transition metal catalyst.[1] Catalysts typically consist of a rhodium (Rh) or iridium (Ir) metal center coordinated to a chiral phosphine ligand (e.g., derivatives of BINAP, DuPhos, or BenzP*).[1] The ligand's chirality directs the hydrogenation to one face of the substrate, yielding the desired enantiomer.

  • Biocatalysis: Enzymatic methods offer exceptional selectivity under mild reaction conditions.[2][3] Imine reductases (IREDs) can catalyze the asymmetric reduction of a corresponding imine precursor to the target amine with high conversion and excellent enantioselectivity.[3] Alternatively, whole-cell biocatalysts, such as Saccharomyces cerevisiae, can be used for the enantioselective reduction of a keto-ester precursor.[4]

  • Classical Resolution: This method involves synthesizing the racemic mixture of the amino ester and then separating the enantiomers. This is typically done by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[5] The diastereomers, having different physical properties, can then be separated by fractional crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an accompanying racemization and recycling process.

Q2: How do I accurately determine the enantiomeric excess (ee) of my product?

A2: The industry-standard method for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to different retention times and thus separation of the two peaks. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for this class of compounds.[6][7]

  • Methodology: A validated method typically involves dissolving a small sample of the purified product in a suitable mobile phase (e.g., a mixture of hexane and isopropanol) and injecting it onto the chiral column. The relative area of the two enantiomer peaks is used to calculate the ee: ee (%) = [ (Area R - Area S) / (Area R + Area S) ] x 100

  • Derivatization: To improve detection and separation, the amino group can be derivatized, for example, with an N-fluorenylmethoxycarbonyl (FMOC) group.[8] However, care must be taken to ensure that the derivatization conditions do not cause racemization.[6]

Q3: Which factors are most critical when selecting a chiral catalyst system for asymmetric hydrogenation?

A3: The success of the asymmetric hydrogenation hinges on the careful selection of the catalyst system. The key components are:

  • The Chiral Ligand: This is the most crucial element. The ligand's structure (e.g., bite angle, steric hindrance, electronic properties) creates the chiral environment around the metal center that differentiates between the two prochiral faces of the substrate. For α-amino acid synthesis, bidentate phosphine ligands are highly successful.

  • The Metal Precursor: Rhodium and Iridium are the most common metals. Iridium catalysts, in particular, have shown excellent performance for the hydrogenation of N-aryl imines.[1]

  • Solvent: The solvent can significantly influence both catalyst activity and enantioselectivity. Aprotic solvents like methanol, THF, or dichloromethane are common. Screening a range of solvents is a critical part of optimization.

  • Additives: In some cases, additives like halides or other coordinating species can modify the catalyst's activity and selectivity.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Problem Area: Low Enantioselectivity (ee %)

Q: My reaction is producing the desired product, but the enantiomeric excess (ee) is consistently below 90%. What are the likely causes and how can I improve it?

A: Low enantioselectivity is a common but solvable problem. The root cause is almost always related to the catalyst's environment or integrity. Follow this troubleshooting workflow:

G start Low ee% Observed sub_purity 1. Verify Substrate Purity Is the prochiral precursor >99% pure? start->sub_purity catalyst_check 2. Assess Catalyst System Are ligand and metal precursor pure and handled under inert conditions? sub_purity->catalyst_check Yes sol_purity_no Impurity may be acting as a competitive ligand or inhibitor. ACTION: Re-purify substrate. sub_purity->sol_purity_no No temp_check 3. Optimize Reaction Temperature Was the reaction run at the lowest practical temperature? catalyst_check->temp_check Yes sol_catalyst_no Oxygen can deactivate the catalyst or oxidize the ligand. ACTION: Use fresh, high-purity reagents. Handle in a glovebox. catalyst_check->sol_catalyst_no No solvent_check 4. Screen Solvents Can solvent polarity be adjusted? temp_check->solvent_check Yes sol_temp_no Higher temperatures reduce the energy difference between diastereomeric transition states, lowering ee%. ACTION: Decrease temperature (e.g., from 25°C to 0°C). temp_check->sol_temp_no No sol_solvent_no Solvent coordination can alter the catalyst's chiral pocket. ACTION: Test a range of solvents (e.g., THF, Toluene, CH2Cl2, MeOH). solvent_check->sol_solvent_no No, ee% still low end High ee% Achieved solvent_check->end Optimization Successful

Causality Explained:

  • Substrate Impurities: Impurities with coordinating groups (e.g., sulfur, amines) can bind to the metal center of the catalyst, altering or poisoning the active chiral species.

  • Catalyst Degradation: Chiral phosphine ligands are often air-sensitive and can be oxidized to phosphine oxides, which are ineffective as ligands. The active catalytic species is highly sensitive to oxygen and moisture. Always use Schlenk techniques or a glovebox.

  • Reaction Temperature: The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the pathways leading to the R and S products. Lowering the temperature increases the impact of this energy difference, favoring the lower-energy pathway and thus leading to a higher ee.

Problem Area: Low Reaction Yield

Q: I'm observing low conversion of my starting material and/or a poor isolated yield after purification. What should I investigate?

A: Low yield can be traced to issues with reaction kinetics, catalyst activity, or post-reaction workup.

Potential Cause Diagnostic Question Recommended Action & Explanation
Catalyst Inactivity Is the catalyst active? Did you observe gas (H₂) uptake during hydrogenation?Action: Perform a small-scale test with a known, reactive substrate to confirm catalyst activity. Inactive catalysts are often the result of impurities or improper handling (see above).[9]
Incomplete Reaction Has the reaction run to completion?Action: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or ¹H NMR). If the reaction stalls, it may be due to catalyst deactivation over time. Increasing reaction time or, cautiously, catalyst loading may help.
Poor Mass Transfer (Hydrogenation) Is the hydrogen gas being effectively delivered to the solution?Action: Ensure vigorous stirring to break the gas-liquid interface and facilitate the dissolution of hydrogen. The reaction rate can be limited by the mass transfer of H₂, not the intrinsic kinetics.
Sub-optimal Conditions Are the temperature and pressure appropriate?Action: While low temperature is good for selectivity, it slows the reaction rate. A balance must be found. Ensure the hydrogen pressure is at the recommended level for the specific catalyst system.
Product Loss During Workup Is the product being lost during extraction or purification?Action: Amino esters can be water-soluble, especially if protonated. Ensure the aqueous layer is neutralized or made slightly basic (pH 8-9) before extraction with an organic solvent. Check the pH of the aqueous phase after extraction.
Side Reactions Are there unexpected spots on the TLC plate?Action: Characterize major byproducts by NMR or MS. Potential side reactions include reduction of the aryl chloride (though less common with Rh/Ir) or decomposition of the starting material.
Problem Area: Product Purification & Stability

Q: I suspect my highly enantioenriched product is racemizing during workup or purification. How can I prevent this, and what is the best purification method?

A: Racemization occurs when the chiral center (the α-carbon) is deprotonated and then re-protonated non-stereoselectively. This is more likely under either strongly acidic or basic conditions.

  • Prevention During Workup:

    • Avoid Strong Bases: During extraction, use mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong hydroxides (NaOH, KOH) to neutralize any acid.[10]

    • Minimize Exposure Time: Do not let the product sit for extended periods in acidic or basic aqueous solutions. Proceed through the workup and isolation steps efficiently.

    • Temperature Control: Perform all workup and purification steps at or below room temperature if possible.

  • Recommended Purification Method:

    • Flash Column Chromatography: This is the preferred method.

      • Stationary Phase: Use silica gel. To prevent protonation and tailing on the column, the silica can be pre-treated by slurrying it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2% v/v).

      • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective.

Section 3: Protocols & Methodologies

Protocol 1: Asymmetric Hydrogenation of Methyl 2-(acetamido)-2-(4-chlorophenyl)acrylate

This protocol describes a representative method for synthesizing the target compound via asymmetric hydrogenation. Safety Note: Handle all reagents and solvents in a fume hood with appropriate personal protective equipment. Hydrogen gas is highly flammable.

  • Catalyst Preparation (in a glovebox or using Schlenk technique):

    • To a clean, dry Schlenk flask, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-BINAP, 1.1 mol%).

    • Add 5 mL of degassed dichloromethane.

    • Stir the solution under an inert atmosphere (Argon or Nitrogen) for 30 minutes. The solution should become homogeneous.

  • Hydrogenation Reaction:

    • In a separate hydrogenation vessel, dissolve the substrate, methyl 2-(acetamido)-2-(4-chlorophenyl)acrylate (1.0 equivalent), in 20 mL of degassed dichloromethane.

    • Transfer the prepared catalyst solution to the hydrogenation vessel via cannula.

    • Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen gas.

    • Pressurize the vessel to 4 bar (approx. 60 psi) with hydrogen.

    • Stir the reaction mixture vigorously at room temperature (20-25°C) for 16-24 hours.

    • Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.

  • Workup and Isolation:

    • Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient to yield the N-acetylated product.

  • Deprotection (if N-acetylated product is formed):

    • The resulting N-acetylated amino ester can be hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) followed by re-esterification to yield the final target compound. This step must be carefully controlled to avoid racemization.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
  • Instrument: Standard HPLC system with a UV detector.

  • Column: Chiralpak® IA or a similar amylose-based chiral stationary phase.[6]

  • Mobile Phase: Isocratic mixture of 90:10 Hexane:Isopropanol (v/v). Note: The optimal ratio may require adjustment and should be validated.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the purified product in 1 mL of the mobile phase.

  • Injection: Inject 10 µL.

  • Analysis: The two enantiomers should elute as distinct peaks. The (R)-enantiomer's retention time should be confirmed using an authentic standard if available. Calculate the ee% based on the integrated peak areas.

Section 4: Data & Visualizations

Key Factors Influencing Synthesis Outcome

G center Synthesis Outcome (Yield & ee%) catalyst Catalyst System center->catalyst conditions Reaction Conditions center->conditions reagents Reagents & Solvents center->reagents workup Workup & Purification center->workup ligand Chiral Ligand catalyst->ligand metal Metal Precursor catalyst->metal loading Catalyst Loading catalyst->loading temp Temperature conditions->temp pressure Pressure (H₂) conditions->pressure time Reaction Time conditions->time substrate Substrate Purity reagents->substrate solvent Solvent Choice reagents->solvent ph_control pH Control workup->ph_control chromatography Chromatography workup->chromatography

References

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC - NIH. Available at: [Link]

  • Liquid chromatographic comparisons for enantiomer resolution of α-amino acids and chiral primary amino compounds. CHOSUN University. Available at: [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. Available at: [Link]

  • Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. MDPI. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Available at: [Link]

  • Optimization of enantioselective synthesis of methyl (R)-2-chloromandelate by whole cells of Saccharomyces cerevisiae. PubMed. Available at: [Link]

  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Google Patents.
  • Amino acid-based catalysts for synthesis of chiral amines. Globe Thesis. Available at: [Link]

  • A process for resolution of methylamino(2-chlorophenyl)acetate. Google Patents.
  • Optimization of the reaction conditions. [a]. ResearchGate. Available at: [Link]

Sources

Troubleshooting guide for the resolution of methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Resolution of Methyl 2-Amino-2-(4-chlorophenyl)acetate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the resolution of methyl 2-amino-2-(4-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The resolution of this compound is a critical step in the synthesis of enantiomerically pure molecules, where often only one enantiomer possesses the desired biological activity. This guide focuses on the two most prevalent and effective methods for resolution: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC).

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and a step-by-step guide to resolution.

Enzymatic Kinetic Resolution (EKR) Issues

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.[1][2]

You've set up your lipase-catalyzed reaction, but after the expected reaction time, analysis shows that very little or none of the starting material has been converted.

  • Potential Cause 1: Inactive Enzyme. The enzyme may have denatured due to improper storage, extreme pH, or high temperatures. Lipases are sensitive biological catalysts whose activity depends on their three-dimensional structure.[3]

    • Solution:

      • Verify Enzyme Activity: Test the enzyme with a standard substrate known to work (e.g., tributyrin) to confirm its activity.

      • Procure Fresh Enzyme: If the enzyme is old or has been stored improperly, use a fresh batch.

      • Check Reaction Conditions: Ensure the temperature is within the optimal range for the specific lipase used (typically 30-50°C).[4][5] Avoid temperatures that could cause denaturation.

  • Potential Cause 2: Inappropriate Solvent. Lipases exhibit varying activity and stability in different organic solvents. A highly polar solvent can strip the essential water layer from the enzyme's surface, leading to inactivation.

    • Solution:

      • Solvent Selection: Use a non-polar, hydrophobic solvent like hexane, toluene, or diisopropyl ether, which are known to maintain lipase activity.

      • Control Water Activity (aw): While the reaction is non-aqueous, a minuscule amount of water is crucial for enzyme function. Ensure the enzyme and solvent are not rigorously dried. Sometimes, adding a very small, controlled amount of water (e.g., <0.1% v/v) or using a salt hydrate pair to control the humidity of the system can be beneficial.[6]

  • Potential Cause 3: Presence of Inhibitors. The racemic substrate or impurities from its synthesis (e.g., residual acid or base) could be inhibiting the enzyme.

    • Solution:

      • Purify Substrate: Ensure the starting racemic methyl 2-amino-2-(4-chlorophenyl)acetate is of high purity. Recrystallization or column chromatography can remove potential inhibitors.

      • pH Adjustment: If the reaction medium is aqueous or a biphasic system, ensure the pH is buffered to the optimal range for the lipase (typically pH 6-8).

The reaction proceeds, but the enantiomeric excess (ee) of both the remaining substrate and the product is unacceptably low. The enzyme is active but not selective.

  • Potential Cause 1: Suboptimal Temperature. Enantioselectivity is temperature-dependent. Generally, lower temperatures increase selectivity by amplifying the small differences in the activation energy between the two enantiomers' reactions.

    • Solution:

      • Lower the Reaction Temperature: Decrease the temperature in increments (e.g., from 40°C to 30°C or room temperature). This may slow the reaction rate but can significantly improve the enantiomeric ratio (E).[7]

  • Potential Cause 2: Wrong Choice of Enzyme or Acyl Donor. The "fit" between the substrate, acyl donor, and the enzyme's active site is critical for high selectivity.

    • Solution:

      • Screen Different Lipases: Test a panel of lipases. Candida antarctica Lipase B (often immobilized as Novozym 435) and Pseudomonas cepacia lipase are excellent starting points for resolving amino esters.[7][8]

      • Vary the Acyl Donor: The structure of the acyl donor can dramatically impact selectivity. For transesterification, screen various acyl donors. Vinyl acetate is often effective because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.[7] For hydrolysis, the choice is limited to water.

  • Potential Cause 3: Reaction Progress Beyond 50% Conversion. In a kinetic resolution, the maximum yield for a single enantiomer is 50%. As the reaction surpasses 50% conversion, the enzyme will begin to convert the less-favored enantiomer, thereby decreasing the ee of the product and consuming the desired unreacted enantiomer.[1]

    • Solution:

      • Monitor Reaction Progress: Take aliquots at regular intervals and analyze them by chiral HPLC to determine both conversion and ee.

      • Stop at Optimal Point: Stop the reaction when it is close to 50% conversion to achieve the highest possible ee for both the remaining substrate and the product.

EKR Troubleshooting Flowchart

EKR_Troubleshooting Start Start EKR Experiment CheckConversion Is Conversion > 5%? Start->CheckConversion CheckEE Is ee > 90%? CheckConversion->CheckEE Yes Problem_NoConversion Problem: Low/No Conversion CheckConversion->Problem_NoConversion No Problem_LowEE Problem: Low Enantioselectivity CheckEE->Problem_LowEE No Success Success: High Conversion & High ee CheckEE->Success Yes Cause_Enzyme Cause: Inactive Enzyme? Problem_NoConversion->Cause_Enzyme Cause_Temp Cause: Suboptimal Temp? Problem_LowEE->Cause_Temp Cause_Solvent Cause: Wrong Solvent? Cause_Enzyme->Cause_Solvent No Sol_Enzyme Solution: Verify Activity, Use Fresh Enzyme Cause_Enzyme->Sol_Enzyme Yes Cause_Inhibitor Cause: Inhibitors Present? Cause_Solvent->Cause_Inhibitor No Sol_Solvent Solution: Use Non-polar Solvent, Control Water Activity Cause_Solvent->Sol_Solvent Yes Sol_Inhibitor Solution: Purify Substrate Cause_Inhibitor->Sol_Inhibitor Yes Cause_EnzymeChoice Cause: Wrong Enzyme/Acyl Donor? Cause_Temp->Cause_EnzymeChoice No Sol_Temp Solution: Lower Reaction Temp Cause_Temp->Sol_Temp Yes Cause_Conversion Cause: Conversion > 50%? Cause_EnzymeChoice->Cause_Conversion No Sol_EnzymeChoice Solution: Screen Lipases & Acyl Donors Cause_EnzymeChoice->Sol_EnzymeChoice Yes Sol_Conversion Solution: Monitor Reaction, Stop at ~50% Conversion Cause_Conversion->Sol_Conversion Yes

Caption: Troubleshooting workflow for Enzymatic Kinetic Resolution (EKR).

Chiral HPLC Analysis Issues

Chiral HPLC is essential for determining the success of your resolution by measuring the enantiomeric excess. The most common stationary phases for this type of compound are polysaccharide-based (e.g., amylose or cellulose derivatives).[9]

You inject your sample, but only a single peak appears, indicating the enantiomers are not being resolved.

  • Potential Cause 1: Incorrect Chiral Stationary Phase (CSP). Not all CSPs can resolve all racemic compounds. The selection of the column is the most critical factor.

    • Solution:

      • Consult Literature/Databases: Search for established methods for resolving 4-chlorophenylglycine derivatives or similar amino acid esters.

      • Column Screening: If no method exists, screen a set of chiral columns with different selectors (e.g., amylose vs. cellulose derivatives) and different modes (normal phase, polar organic, reversed-phase).[10][11] Polysaccharide-based CSPs like Chiralpak® IA, IB, etc., are excellent starting points.[9]

  • Potential Cause 2: Inappropriate Mobile Phase. The mobile phase composition is crucial for achieving selectivity.

    • Solution:

      • Switch Mobile Phase Mode: If you are using normal phase (e.g., hexane/isopropanol), try polar organic mode (e.g., acetonitrile/methanol) or reversed-phase (e.g., acetonitrile/water/buffer). The interactions governing separation are different in each mode.[10]

      • Additives/Modifiers: Small amounts of an acidic or basic additive can dramatically affect peak shape and selectivity, especially for amino esters.[12] For normal phase, try adding trifluoroacetic acid (TFA) or diethylamine (DEA) at 0.1%. For reversed-phase, adjusting the pH with a buffer is key.

The enantiomers are partially separated, but the peaks overlap significantly, making accurate quantification impossible.

  • Potential Cause 1: Suboptimal Mobile Phase Composition. The ratio of solvents in the mobile phase may not be optimal.

    • Solution:

      • Adjust Solvent Strength: In normal phase, decrease the percentage of the polar modifier (e.g., isopropanol or ethanol). This will increase retention time and often improve resolution. In reversed-phase, do the opposite: decrease the percentage of the organic solvent (e.g., acetonitrile).

      • Change the Modifier: Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can alter selectivity and improve the separation.

  • Potential Cause 2: High Flow Rate. A high flow rate reduces the time the analyte spends interacting with the stationary phase, which can decrease resolution.

    • Solution:

      • Reduce Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This will increase run time but should improve peak separation.

  • Potential Cause 3: Column Temperature. Temperature affects both solvent viscosity and the thermodynamics of chiral recognition.

    • Solution:

      • Vary the Temperature: Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance resolution for polysaccharide-based CSPs.[11]

From one run to the next, the retention times shift, or in some cases, the R-enantiomer elutes before the S-enantiomer, and then the order flips.

  • Potential Cause 1: Insufficient Column Equilibration. Chiral columns, especially when using additives, can require long equilibration times.

    • Solution:

      • Thorough Equilibration: When changing the mobile phase, flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.

  • Potential Cause 2: Mobile Phase "Memory Effects". Traces of additives (especially basic ones like DEA) can remain adsorbed to the stationary phase and affect subsequent analyses, even after changing the mobile phase.[12]

    • Solution:

      • Dedicated Columns: If possible, dedicate specific columns to methods using acidic or basic additives.

      • Rigorous Washing Protocol: Develop a robust column washing procedure to strip residual modifiers before switching to a new method.

  • Potential Cause 3: Sensitivity to Temperature and Additives. The elution order of enantiomers on polysaccharide CSPs can be highly sensitive to small changes in temperature or the concentration of mobile phase additives.[11]

    • Solution:

      • Precise Control: Use a column thermostat for precise temperature control. Prepare mobile phases carefully and consistently.

      • Document Conditions: Meticulously record all chromatographic conditions to ensure reproducibility.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is enzymatic resolution preferred over classical resolution with diastereomeric salts? A1: Enzymatic resolutions are often preferred due to their high selectivity under mild conditions (neutral pH, room temperature), which minimizes the risk of racemization or side reactions.[1] They also avoid the need for stoichiometric amounts of expensive, and often difficult to recycle, chiral resolving agents like tartaric or camphorsulfonic acid.[13] The process is also considered "greener" as it uses biodegradable catalysts.

Q2: What is the "E-value" in an enzymatic resolution, and how is it important? A2: The Enantiomeric Ratio, or E-value, is a measure of an enzyme's enantioselectivity. It quantifies how much faster the enzyme reacts with one enantiomer compared to the other. An E-value > 200 is considered excellent for preparative-scale resolution, while a value of 20-30 might be acceptable for some applications.[14] It is a more robust metric than simply reporting ee at a single time point because it is independent of conversion.

Q3: Can I perform the enzymatic reaction in water instead of an organic solvent? A3: Yes, you can perform an enantioselective hydrolysis of the racemic ester in an aqueous buffer. In this case, the enzyme will preferentially hydrolyze one ester enantiomer to its corresponding carboxylic acid. The separation then involves extracting the unreacted ester from the aqueous solution containing the carboxylate salt. Lipases from Pseudomonas and Rhizopus have shown good reactivity in aqueous solutions for this purpose.[8]

Q4: My compound is a free amino acid, not an ester. Can I still use enzymatic resolution? A4: Direct resolution of the free amino acid is more challenging. However, you can perform an enantioselective N-acylation. Using an acyl donor, a lipase can preferentially acylate the amino group of one enantiomer. This requires protecting the carboxylic acid group first, typically as an ester, bringing you back to resolving the amino ester, which is the more common and efficient approach.

Q5: For chiral HPLC, what detection method is best? A5: For methyl 2-amino-2-(4-chlorophenyl)acetate, standard UV detection is ideal. The chlorophenyl group provides a strong chromophore. A detection wavelength between 220-254 nm should provide excellent sensitivity.

Q6: How do I confirm the absolute configuration (R vs. S) of the separated enantiomers? A6: Chiral HPLC only separates the enantiomers; it does not identify them. To determine the absolute configuration, you must:

  • Use a Certified Standard: Inject a commercially available, enantiomerically pure standard (e.g., (R)-methyl 2-amino-2-(4-chlorophenyl)acetate[15]) under the same HPLC conditions to see which peak corresponds to which enantiomer.

  • Compare to Literature: If the resolution has been published, the elution order on a specific column/mobile phase system may be documented.

  • Advanced Techniques: For novel compounds, techniques like X-ray crystallography of a suitable crystalline derivative or Vibrational Circular Dichroism (VCD) are required for unambiguous assignment.

Part 3: Protocols and Data

General Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical transesterification reaction.

  • Preparation: To a 50 mL flask, add racemic methyl 2-amino-2-(4-chlorophenyl)acetate (1.0 g, ~5 mmol) and 20 mL of a suitable organic solvent (e.g., diisopropyl ether).

  • Enzyme Addition: Add the lipase (e.g., 100 mg of immobilized Candida antarctica lipase B - Novozym 435).

  • Acyl Donor: Add the acyl donor (e.g., vinyl acetate, ~1.5 equivalents).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30°C) on a magnetic stirrer or orbital shaker.

  • Monitoring: At set time intervals (e.g., 2, 4, 8, 24 hours), pause stirring, withdraw a small aliquot (~50 µL) of the supernatant, filter it through a 0.22 µm syringe filter, and dilute for chiral HPLC analysis to determine conversion and enantiomeric excess (ee) of the substrate and product.

  • Workup: Once the reaction reaches ~50% conversion, filter off the immobilized enzyme (it can often be washed and reused). Remove the solvent under reduced pressure.

  • Separation: The resulting mixture of the unreacted amino ester and the N-acylated product can be separated by standard column chromatography or acid-base extraction.

General Protocol for Chiral HPLC Analysis
  • Sample Preparation: Prepare a stock solution of your sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Column: Use a suitable chiral column, for example, a polysaccharide-based CSP.

  • Mobile Phase: Equilibrate the column with the mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) at a set flow rate (e.g., 1.0 mL/min).

  • Injection: Inject 5-10 µL of the prepared sample.

  • Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 230 nm).

  • Analysis: Integrate the peak areas for the two enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .

Illustrative Data Tables

Table 1: Example Conditions for Enzymatic Resolution

ParameterCondition ACondition B
EnzymeNovozym 435Pseudomonas cepacia Lipase
SubstrateRacemic Methyl EsterRacemic Methyl Ester
Reaction TypeTransesterificationHydrolysis
Acyl Donor/SolventVinyl Acetate in ToluenePhosphate Buffer (pH 7.5)
Temperature30°C35°C
Typical E-value>200>100

Table 2: Example Conditions for Chiral HPLC Separation

ParameterMethod A (Normal Phase)Method B (Polar Organic)
ColumnAmylose tris(3,5-dimethylphenylcarbamate) CSPCellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Methanol (50:50, v/v)
Additive0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA)
Flow Rate1.0 mL/min0.8 mL/min
Temperature25°C25°C
DetectionUV at 230 nmUV at 230 nm
Resolution Workflow Diagram

Resolution_Workflow cluster_synthesis Step 1: Resolution cluster_monitoring Step 2: Monitoring & Workup cluster_analysis Step 3: Purification & Analysis Start Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate EKR Enzymatic Kinetic Resolution (EKR) (e.g., Lipase + Acyl Donor) Start->EKR Monitoring Monitor by Chiral HPLC Stop at ~50% Conversion EKR->Monitoring Mixture Mixture of: (R)-Ester & (S)-N-Acyl-Ester (assuming S-selective acylation) Monitoring->Mixture Purification Purification (Column Chromatography) Mixture->Purification Enantiomer1 Enantiomerically Pure (R)-Ester Purification->Enantiomer1 Enantiomer2 Enantiomerically Pure (S)-N-Acyl-Ester Purification->Enantiomer2 Analysis Final Purity & ee Analysis by Chiral HPLC Enantiomer1->Analysis Enantiomer2->Analysis

Caption: Overall workflow for the resolution of a racemic amino ester.

References

  • Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Available from: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available from: [Link]

  • ACS Engineering Au. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. Available from: [Link]

  • Frings, M., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 6(3), 358-369. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Available from: [Link]

  • ResearchGate. (n.d.). Enzyme kinetics for the kinetic resolution of racemic Ketorolac... Available from: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Oxford Academic. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Available from: [Link]

  • Google Patents. (n.d.). EP0350811A2 - Enzymatic resolution process.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Available from: [Link]

  • Google Patents. (n.d.). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
  • ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Available from: [Link]

  • ResearchGate. (2001). Lipases and lipase-catalyzed esterification in non-aqueous media. Available from: [Link]

  • PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Available from: [Link]

  • MDPI. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Available from: [Link]

  • Forró, E., & Fülöp, F. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar kemiai folyoirat, 107(1), 21-31. Available from: [Link]

Sources

Impact of solvent and temperature on the stability of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this chiral intermediate. As a Senior Application Scientist, I have compiled this information based on established principles of chemical stability and extensive experience in the field to ensure scientific integrity and practical applicability.

I. Understanding the Stability of this compound: An Overview

This compound is a key chiral building block in the synthesis of various pharmaceutical agents. Its stability is paramount to ensure the quality, efficacy, and safety of the final drug product. The primary degradation pathways for this molecule are hydrolysis of the methyl ester and racemization at the chiral center. The rate of these degradation reactions is significantly influenced by the choice of solvent and the temperature of the experimental conditions.

This guide will provide a comprehensive overview of the factors affecting the stability of this compound, troubleshooting for common stability-related issues, and detailed protocols for conducting your own stability studies.

II. Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound?

A1: The two primary degradation products are:

  • (R)-2-amino-2-(4-chlorophenyl)acetic acid: Formed via hydrolysis of the methyl ester.

  • (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate: Formed via racemization of the (R)-enantiomer.

Q2: How does solvent polarity affect the stability of the ester?

A2: Solvent polarity plays a crucial role. Polar protic solvents, such as water, methanol, and ethanol, can participate in hydrogen bonding and act as nucleophiles, accelerating the hydrolysis of the ester.[1][2][3] Polar aprotic solvents, like acetonitrile, THF, and DMF, are generally less reactive towards the ester and are often preferred for reactions where ester stability is critical.

Q3: Is the compound more stable under acidic or basic conditions?

A3: Generally, α-amino acid esters are more susceptible to hydrolysis under basic conditions.[4][5][6] The hydroxide ion is a potent nucleophile that can directly attack the ester carbonyl group. While acidic conditions can also promote hydrolysis, the protonated amino group can offer some electronic stabilization. However, extreme pH conditions in either direction should be avoided if stability is a concern.

Q4: What is the impact of temperature on the stability of this compound?

A4: As with most chemical reactions, the rates of both hydrolysis and racemization increase with temperature.[7][8] Therefore, it is recommended to store the compound and conduct reactions at the lowest practical temperature to minimize degradation. For long-term storage, a cool, dry, and inert atmosphere is advisable.[9]

Q5: How can I monitor the degradation of my compound?

A5: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a suitable C18 column is a common method for monitoring the purity of the compound and the formation of the hydrolyzed acid. To monitor racemization, a chiral HPLC method is required to separate and quantify the (R) and (S) enantiomers.[4][10]

III. Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Loss of Purity (New Peak in HPLC) Hydrolysis of the methyl ester.- Analyze the new peak by LC-MS to confirm its identity as the corresponding carboxylic acid.- If using a protic solvent, consider switching to a polar aprotic solvent.- Lower the reaction temperature.- Ensure the reaction is performed under anhydrous conditions if possible.
Decrease in Enantiomeric Excess (EE) Racemization at the chiral center.- Analyze the sample using a validated chiral HPLC method.- Avoid basic conditions, as they can promote racemization.- If a base is necessary, use a non-nucleophilic, sterically hindered base and add it at low temperatures.- Minimize reaction time and temperature.
Inconsistent Reaction Yields Degradation of the starting material.- Check the purity and EE of the starting material before each use.- Store the compound under recommended conditions (cool, dry, inert atmosphere).- Re-evaluate the reaction conditions (solvent, temperature, pH) for potential degradation pathways.
Formation of Multiple Unknown Impurities Complex degradation pathways.- Conduct a forced degradation study (see Section IV) to identify potential degradation products under various stress conditions.- Use LC-MS/MS to elucidate the structures of the unknown impurities.

IV. Experimental Protocol: Forced Degradation Study

A forced degradation study is a systematic way to investigate the intrinsic stability of a drug substance and identify potential degradation products.[4][10][11][12] This protocol provides a framework for assessing the stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and thermal) and to identify the resulting degradation products.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Tetrahydrofuran (THF), Water (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

  • Standard C18 HPLC column

  • LC-MS system for peak identification

Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of this compound in ACN acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, RT) start->base Expose to Stress neutral Neutral Hydrolysis (Water, 60°C) start->neutral Expose to Stress oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation Expose to Stress thermal Thermal Degradation (Solid, 80°C) start->thermal Expose to Stress hplc Purity by HPLC (C18) acid->hplc Analyze at t=0, 2, 4, 8, 24h base->hplc Analyze at t=0, 2, 4, 8, 24h neutral->hplc Analyze at t=0, 2, 4, 8, 24h oxidation->hplc Analyze at t=0, 2, 4, 8, 24h thermal->hplc Analyze at t=0, 2, 4, 8, 24h chiral_hplc EE by Chiral HPLC hplc->chiral_hplc If purity loss > 5% lcms Peak ID by LC-MS chiral_hplc->lcms Identify degradants

Caption: Workflow for the forced degradation study of this compound.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature.

    • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep the solution at 60°C.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C.

  • Time Points: Withdraw aliquots from each solution at 0, 2, 4, 8, and 24 hours. For the thermal stress, dissolve a small amount of the solid in acetonitrile at each time point.

  • Analysis:

    • Purity Assessment: Analyze each sample by HPLC using a C18 column to determine the percentage of the parent compound remaining and the formation of any degradation products.

    • Enantiomeric Excess (EE) Determination: If a significant loss of purity is observed, analyze the corresponding samples using a chiral HPLC method to determine if racemization has occurred.

    • Peak Identification: Use LC-MS to identify the mass of the degradation products to confirm their structures.

Data Presentation:

Table 1: Expected Stability Profile of this compound in Different Solvents

Solvent TypeExamplesExpected StabilityPrimary Degradation Pathway
Polar ProticWater, Methanol, EthanolLowerHydrolysis
Polar AproticAcetonitrile, THF, DMFHigherMinimal
NonpolarToluene, HexaneHigh (if soluble)Minimal

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagents/TemperatureExpected Degradation Product(s)
Acidic Hydrolysis0.1 M HCl, 60°C(R)-2-amino-2-(4-chlorophenyl)acetic acid
Basic Hydrolysis0.1 M NaOH, RT(R)-2-amino-2-(4-chlorophenyl)acetic acid and (S)-enantiomer
Neutral HydrolysisWater, 60°C(R)-2-amino-2-(4-chlorophenyl)acetic acid
Oxidation3% H₂O₂, RTPotential oxidation of the amino group or aromatic ring
Thermal80°C (solid)Potential for various degradation products

V. Mechanistic Insights

Hydrolysis: The hydrolysis of the ester can be catalyzed by both acid and base. Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Caption: Simplified mechanisms of base- and acid-catalyzed ester hydrolysis.

Racemization: Racemization occurs through the deprotonation of the α-hydrogen, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (R) and (S) enantiomers. This process is more facile under basic conditions.

Racemization_Mechanism R_Enantiomer (R)-Enantiomer Enolate Planar Enolate Intermediate R_Enantiomer->Enolate Deprotonation (Base) Enolate->R_Enantiomer Protonation S_Enantiomer (S)-Enantiomer Enolate->S_Enantiomer Protonation

Caption: Mechanism of racemization via a planar enolate intermediate.

VI. Conclusion

The stability of this compound is a critical parameter that must be carefully considered during its use in research and drug development. By understanding the primary degradation pathways of hydrolysis and racemization and the impact of solvent and temperature, researchers can make informed decisions to minimize degradation and ensure the quality of their experimental outcomes. The troubleshooting guide and forced degradation protocol provided herein offer practical tools for addressing stability challenges and proactively assessing the stability of this important chiral building block.

VII. References

  • ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • Chiral Laboratories. Forced Degradation Studies. [Link]

  • Chemistry Steps. Polar Protic and Aprotic Solvents. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). [Link]

  • ResearchGate. Proposed degradation of the methyl ester of phenylglycine. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. (2014). [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ACS Publications. Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. [Link]

  • PubMed Central. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • PubMed. Study of mechanisms of chiral discrimination of amino acids and their derivatives on a teicoplanin-based chiral stationary phase. (2004). [Link]

  • ACS Publications. Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. [Link]

  • PubMed. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. (2011). [Link]

  • PubChem. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. [Link]

  • PubChem. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. [Link]

  • Google Patents. Process for the racemization of α-amino acids. (2017).

  • ResearchGate. Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2022). [Link]

  • ResearchGate. Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. [Link]

  • Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2023). [Link]

  • ResearchGate. Racemization of amino acids under natural conditions: part 1-a challenge to abiogenesis. (2023). [Link]

  • ResearchGate. Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en). (2006). [Link]

  • NRC Research Press. The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. (2009). [Link]

  • Google Patents. Racemization of optically active 2-substituted phenylglycine esters. (2005).

  • PubMed Central. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (2021). [Link]

  • PubMed. Systematic identification of thermal degradation products of HPMCP during hot melt extrusion process. (2015). [Link]

  • PubChem. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]

  • ResearchGate. Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. (2022). [Link]

  • PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid. [Link]

  • Google Patents. A process for resolution of methylamino(2-chlorophenyl)acetate. (2006).

  • ResearchGate. Concentration and Temperature Dependence of the Thermodynamic Properties of Novel Biologically Active 3-Substituted Schiff Base of 4-Piperidyl N-(4-chlorophenyl)maleimide. (2021). [Link]

  • ResearchGate. Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. (2006). [Link]

  • PubMed. Effects of temperature and relative humidity on the stability of paper-immobilized antibodies. (2012). [Link]

  • PubMed Central. Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. (2023). [Link]

Sources

Validation & Comparative

A Comparative Guide to (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate and Other Phenylglycine Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the privileged scaffold of phenylglycine and its derivatives continues to be a fertile ground for the development of novel therapeutics. These compounds, characterized by a glycine backbone with a phenyl substituent, exhibit a remarkable diversity of biological activities, ranging from anticonvulsant and anti-inflammatory to antimicrobial and antiviral effects. This guide provides an in-depth technical comparison of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate with other notable phenylglycine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Phenylglycine Derivatives: A Scaffold of Versatility

Phenylglycine and its analogs are non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry.[1] Their structural rigidity and chiral nature make them ideal building blocks for constructing molecules with specific three-dimensional orientations, a critical factor for potent and selective interaction with biological targets. The phenyl ring offers a versatile platform for substitution, allowing for the fine-tuning of physicochemical properties and pharmacological activity. Modifications to the carboxyl and amino groups further expand the chemical space, leading to a wide array of esters, amides, and other derivatives with distinct biological profiles.

Physicochemical Properties: A Comparative Overview

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of this compound with its parent compound, phenylglycine, and another halogenated derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
This compoundC₉H₁₀ClNO₂199.63methyl (2R)-2-amino-2-(4-chlorophenyl)acetate
This compound HydrochlorideC₉H₁₁Cl₂NO₂236.09methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride[2]
PhenylglycineC₈H₉NO₂151.162-amino-2-phenylacetic acid
(R)-Methyl 2-amino-2-(2-chlorophenyl)acetateC₉H₁₀ClNO₂199.63methyl (2R)-2-amino-2-(2-chlorophenyl)acetate

The introduction of a chlorine atom at the para position of the phenyl ring in this compound significantly increases its lipophilicity compared to phenylglycine, which can influence its ability to cross cellular membranes and the blood-brain barrier. The methyl ester modification, in turn, masks the polar carboxylic acid group, further enhancing its drug-like properties. The hydrochloride salt form is often utilized to improve solubility and stability.

Synthesis and Chiral Resolution: Securing the (R)-Enantiomer

The stereochemistry of phenylglycine derivatives is crucial for their biological activity. The synthesis of enantiomerically pure compounds is, therefore, a key consideration in their development. A common strategy involves the resolution of a racemic mixture.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol describes a general method for the chiral resolution of racemic methyl 2-amino-2-(chlorophenyl)acetate using a chiral resolving agent like L-(+)-tartaric acid.

G racemic Racemic Methyl 2-amino-2-(chlorophenyl)acetate dissolution Dissolution in Methanol/Acetone racemic->dissolution tartaric L-(+)-Tartaric Acid tartaric->dissolution crystallization Selective Crystallization dissolution->crystallization filtration Filtration crystallization->filtration salt (R)-Ester-L-Tartrate Salt (Less Soluble) filtration->salt mother_liquor Mother Liquor with (S)-Ester-L-Tartrate Salt filtration->mother_liquor basification Basification (e.g., NaHCO₃) salt->basification extraction Extraction with Organic Solvent basification->extraction pure_r Pure (R)-Methyl 2-amino-2-(chlorophenyl)acetate extraction->pure_r

Caption: Inhibition of the NF-κB pathway by phenylglycine derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the areas of epilepsy and inflammation. Its physicochemical properties suggest good drug-like characteristics. While direct comparative data is limited, the broader family of phenylglycine derivatives has demonstrated significant biological activity.

Future research should focus on the following:

  • Comprehensive Biological Profiling: A head-to-head comparison of this compound with other key phenylglycine derivatives in standardized anticonvulsant and anti-inflammatory assays is crucial to definitively establish its potency and therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic effects and guide further optimization.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl ring, the ester group, and the amino function will help in identifying derivatives with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides a foundational understanding of this compound in the context of other phenylglycine derivatives. The compiled data and experimental insights serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • Jakubiec, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Cells, 11(12), 1862. [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Chiral Auxiliaries for Unnatural Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the quest for novel molecular entities with enhanced therapeutic properties is perpetual. Unnatural amino acids (UAAs) are critical building blocks in this endeavor, offering the ability to fine-tune the pharmacological profiles of peptides and small molecules. The stereocontrolled synthesis of these non-proteinogenic amino acids is paramount, as the biological activity is often confined to a single enantiomer. While Evans' oxazolidinone auxiliaries have been a cornerstone in asymmetric synthesis, a diverse array of alternative chiral auxiliaries offers distinct advantages in terms of cost, scalability, stereochemical outcome, and ease of removal. This guide provides an in-depth comparison of prominent alternative chiral auxiliaries, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal synthetic strategy.

The Central Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are transiently incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary biases the approach of reagents to one face of the molecule, leading to the formation of one diastereomer in excess. Following the key bond-forming reaction, the auxiliary is cleaved to reveal the desired enantiomerically enriched product and can, in principle, be recovered for reuse. The general workflow is depicted below.

Chiral Auxiliary Workflow Prochiral Prochiral Substrate (e.g., Glycine Derivative) Attachment Attachment Prochiral->Attachment Auxiliary Chiral Auxiliary Auxiliary->Attachment Diastereoselective Diastereoselective Reaction (e.g., Alkylation) Attachment->Diastereoselective Chiral Adduct Cleavage Cleavage Diastereoselective->Cleavage Diastereomeric Product Product Enantiomerically Enriched UAA Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for the synthesis of unnatural amino acids using a chiral auxiliary.

Comparative Analysis of Leading Alternative Chiral Auxiliaries

The selection of a chiral auxiliary is a critical decision in synthetic planning, with implications for stereoselectivity, chemical yield, and practical feasibility. Here, we compare three leading alternatives to the Evans' auxiliaries: Pseudoephedrine-based auxiliaries (Myers' auxiliaries), Schöllkopf's bis-lactim ethers, and Oppolzer's camphorsultam.

Chiral AuxiliaryKey FeaturesTypical Diastereoselectivity (d.r.)Typical YieldsCleavage ConditionsPractical Considerations
Pseudoephedrine/ Pseudoephenamine Inexpensive and readily available (both enantiomers). Forms crystalline derivatives, aiding purification. Pseudoephenamine is an unregulated alternative.[1]>95:5 to >99:1[1]80-99% for alkylation[2]Acidic or basic hydrolysis (for acids), organometallic addition (for ketones), or reduction (for alcohols).[3]Pseudoephedrine is regulated in many regions.[3] Pseudoephenamine offers a practical, unrestricted alternative with comparable or improved performance.[1][4]
Schöllkopf's Bis-Lactim Ethers Derived from natural amino acids (e.g., L-Valine). Stereochemical outcome is highly predictable based on the steric bulk of the auxiliary's side chain.[5]>95:5[5]70-95% for alkylationMild acidic hydrolysis (e.g., 0.1 N HCl) liberates the amino acid ester and the auxiliary's amino acid ester.[5]Requires multi-step preparation of the bis-lactim ether. The atom economy can be a consideration for large-scale synthesis.[5]
Oppolzer's Camphorsultam Derived from camphor (both enantiomers available). Highly crystalline derivatives. Rigid bicyclic structure provides excellent stereocontrol in a variety of reactions.[6]>95:5[7]Good to excellentHydrolysis (e.g., LiOH/H₂O₂), reduction, or other methods depending on the desired product.[8]Generally robust and reliable. The auxiliary can be more expensive than pseudoephedrine.

In-Depth Look at Selected Chiral Auxiliaries

Myers' Pseudoephedrine and Pseudoephenamine Auxiliaries

Professor Andrew G. Myers' application of pseudoephedrine as a chiral auxiliary revolutionized the asymmetric synthesis of α-substituted carboxylic acids, and by extension, unnatural amino acids.[2] The methodology relies on the diastereoselective alkylation of a lithium enolate derived from a pseudoephedrine amide. The stereochemical outcome is dictated by a chelated intermediate where one face of the enolate is effectively blocked by the auxiliary's scaffold.

Schoellkopf_Mechanism cluster_0 Stereodirecting Principle start Bis-lactim ether derived from L-Valine and Glycine enolate Lithiation with n-BuLi generates a planar enolate start->enolate alkylation Electrophile (E+) approaches from the face opposite the bulky isopropyl group enolate->alkylation Steric Shielding product trans-Alkylated product with high diastereoselectivity alkylation->product

Sources

A Comparative Guide to the Efficacy of Resolving Agents for Methyl 2-Amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of optically pure active pharmaceutical ingredients (APIs), the resolution of racemic intermediates is a critical and often challenging step. One such crucial intermediate is methyl 2-amino-2-(4-chlorophenyl)acetate, a key building block in the industrial synthesis of the antiplatelet agent (S)-(+)-Clopidogrel.[1][2][3] The therapeutic efficacy of Clopidogrel resides exclusively in its (S)-enantiomer, making the efficient separation of the racemic mixture paramount.[4]

This guide provides a comprehensive comparison of different resolving agents for racemic methyl 2-amino-2-(4-chlorophenyl)acetate. We will delve into the principles of diastereomeric salt formation, present comparative experimental data, and provide detailed protocols to assist researchers and process chemists in selecting and optimizing a resolution strategy. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature and patent filings.

The Principle of Diastereomeric Resolution

The most common and industrially scalable method for separating enantiomers of a basic compound like an amino ester is through the formation of diastereomeric salts.[5][6] This classical technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral acid.

The resulting products are a pair of diastereomeric salts ((R)-base·(L)-acid and (S)-base·(L)-acid). Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most importantly, differential solubility in a given solvent system.[7] This difference allows for their separation via fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one in the mother liquor. The optically pure amine can then be liberated from the isolated salt by treatment with a base.[5]

Diastereomeric Resolution Workflow racemate Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate ((R/S)-Amine) mixing Salt Formation in Solvent racemate->mixing agent Chiral Resolving Agent ((S)-Acid) agent->mixing salts Mixture of Diastereomeric Salts ((R)-Amine·(S)-Acid) ((S)-Amine·(S)-Acid) mixing->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble Remains in Solution liberation1 Base Treatment less_soluble->liberation1 liberation2 Base Treatment more_soluble->liberation2 enantiomer1 Desired Enantiomer ((S)-Amine) liberation1->enantiomer1 enantiomer2 Other Enantiomer ((R)-Amine) liberation2->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Comparative Analysis of Common Resolving Agents

The choice of resolving agent and solvent system is critical for achieving high efficiency in resolution. Key performance indicators include the yield of the desired diastereomeric salt and its diastereomeric excess (d.e.), which directly translates to the enantiomeric excess (e.e.) of the liberated amine. Below is a comparison of common resolving agents for amino esters like methyl 2-amino-2-(4-chlorophenyl)acetate.

Resolving AgentTypical SolventMolar Ratio (Amine:Acid)Reported EfficacyKey Advantages
L-(+)-Tartaric Acid Methanol, Ethanol, Acetone2:1High Purity (>99%)Low cost, readily available, forms well-defined crystals.[8]
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) Alcohols, Acetone1:1 or 2:1High SelectivityOften provides better separation for difficult-to-resolve amines.[7][9]
L-(-)-Camphor-10-sulfonic acid (CSA) Toluene, Acetone1:1High Purity (>99.6% e.e.)Strong acid, forms stable salts; effective for related compounds.[1]
N-Acetyl-L-leucine Various Organic Solvents1:1VariableA versatile resolving agent for various amino compounds.[10]
Enzymatic (e.g., Penicillin G Acylase) Aqueous BufferN/AHigh Purity (>99% e.e.)High enantioselectivity, mild reaction conditions.[11]

In-Depth Discussion and Methodologies

L-(+)-Tartaric Acid: The Industry Standard

L-(+)-Tartaric acid is one of the most widely used resolving agents due to its low cost, natural abundance, and proven efficacy.[7] It is a dicarboxylic acid, which allows it to form both neutral and acidic salts, offering flexibility in optimizing the resolution process. For the resolution of methyl 2-amino-2-(4-chlorophenyl)acetate, L-(+)-tartaric acid has been shown to be highly effective, yielding the (S)-(+)-enantiomer L-(+)-tartrate salt with high purity.[8]

Causality of Experimental Choices:

  • Solvent: Methanol is often chosen as it provides a good balance of solubility for the racemic starting material and the diastereomeric salts, allowing the less soluble salt to crystallize effectively upon cooling.[8]

  • Stoichiometry: A 2:1 molar ratio of the racemic amine to L-(+)-tartaric acid is sometimes employed (the Marckwald method), which can be more cost-effective.[7] However, a 1:1 ratio is also common. The optimal ratio must be determined empirically.

  • Temperature Profile: The initial dissolution is performed at an elevated temperature to ensure all components are in solution. A controlled cooling process is crucial for selective crystallization and to avoid the co-precipitation of the more soluble diastereomer.

Tartaric Acid Resolution cluster_reactants Reactants cluster_products Diastereomeric Salts RacemicAmine Racemic (R/S)-Amine Methyl 2-amino-2- (4-chlorophenyl)acetate SaltS (S)-Amine · (L)-Acid Salt (Less Soluble) RacemicAmine->SaltS + SaltR (R)-Amine · (L)-Acid Salt (More Soluble) RacemicAmine->SaltR + TartaricAcid (L)-Tartaric Acid TartaricAcid->SaltS TartaricAcid->SaltR

Caption: Formation of diastereomeric salts from the racemic amine and L-tartaric acid.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid [8]

  • Salt Formation:

    • In a suitable reactor, dissolve racemic methyl 2-amino-2-(4-chlorophenyl)acetate (1.0 eq) in methanol (approx. 5-10 volumes).

    • Heat the solution to 40-50 °C.

    • In a separate vessel, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in methanol.

    • Slowly add the tartaric acid solution to the amine solution while maintaining the temperature.

  • Crystallization:

    • After the addition is complete, stir the mixture at 40-50 °C for 1 hour.

    • Gradually cool the mixture to room temperature over 2-3 hours, then further cool to 0-5 °C and hold for at least 2 hours to maximize crystallization.

  • Isolation of Diastereomeric Salt:

    • Filter the resulting crystalline precipitate and wash the filter cake with a small amount of cold methanol.

    • Dry the solid under vacuum. This solid is the enriched (S)-methyl 2-amino-2-(4-chlorophenyl)acetate L-(+)-tartrate.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Cool the mixture in an ice bath and slowly add an aqueous base (e.g., sodium carbonate, sodium hydroxide) until the pH of the aqueous layer is 9-10.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the optically enriched (S)-methyl 2-amino-2-(4-chlorophenyl)acetate.

L-(-)-Camphor-10-sulfonic Acid (CSA): A Strong Acid Alternative

L-Camphorsulfonic acid (CSA) is a strong chiral acid that has demonstrated high efficacy in resolving amines, including the final Clopidogrel molecule itself.[1] Its use for the intermediate amino ester is a logical extension. Strong acids often form highly crystalline, stable salts, which can lead to excellent separation.

Causality of Experimental Choices:

  • Solvent: A less polar solvent like toluene may be preferred for CSA. The choice of solvent significantly impacts the relative solubilities of the diastereomeric salts and is a key parameter for optimization.[9]

  • Seeding: In industrial processes, adding seed crystals of the desired pure diastereomeric salt during the cooling phase can be critical to control crystallization and ensure high diastereomeric purity.[3]

Experimental Protocol: Resolution with L-(-)-CSA [1]

  • Salt Formation:

    • Dissolve racemic methyl 2-amino-2-(4-chlorophenyl)acetate (1.0 eq) in toluene (approx. 4-5 volumes).

    • Add L-(-)-camphor-10-sulfonic acid monohydrate (0.5-1.0 eq) portion-wise to the solution at room temperature.

  • Crystallization:

    • Heat the mixture to 50 °C and stir for 1 hour.

    • Cool the mixture slowly to room temperature and stir for an extended period (e.g., 24-48 hours) to allow for equilibration and complete crystallization. Seeding may be employed at this stage.

  • Isolation and Liberation:

    • Filter the solid precipitate, wash with a small amount of cold toluene, and dry.

    • Liberate the free amine from the CSA salt using the same basic workup procedure described for the tartrate salt.

Enzymatic Resolution: A Highly Selective Alternative

Enzymatic resolution offers an alternative strategy that operates under very different principles. Instead of forming diastereomeric salts, enzymes like penicillin G acylase can selectively acylate or deacylate one enantiomer of a racemic mixture.[11] For example, in the presence of an acylating agent, the enzyme might selectively acylate the (S)-amine, allowing the unreacted (R)-amine to be separated. Conversely, an enzyme could selectively hydrolyze the N-acetyl group from the (R)-enantiomer of N-acetyl-4-chlorophenylglycine, leaving the (S)-enantiomer untouched.[12]

Causality of Experimental Choices:

  • Immobilization: Immobilizing the enzyme on a solid support (e.g., Eupergit C) is crucial for industrial applications. It simplifies the separation of the enzyme from the reaction mixture and allows for its recycling over many batches, which is essential for cost-effectiveness.[11]

  • pH and Temperature Control: Enzymatic reactions are highly sensitive to pH and temperature. Maintaining the optimal pH (often around 7-8) with a buffer system is critical for enzyme activity and stability.[13]

Experimental Protocol: Conceptual Enzymatic Resolution [11][12]

  • Enzymatic Reaction:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • Suspend the racemic N-acetyl-methyl-2-amino-2-(4-chlorophenyl)acetate and the immobilized penicillin G acylase in the buffer.

    • Stir the mixture at a controlled temperature (e.g., 25-30 °C). The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer.

  • Monitoring and Workup:

    • Monitor the reaction progress by HPLC until ~50% conversion is achieved.

    • Stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).

  • Separation:

    • Adjust the pH of the filtrate to separate the hydrolyzed amine from the unreacted N-acetylated amine. For instance, acidifying the solution may precipitate the unreacted N-acetylated compound.

    • The desired enantiomer can then be isolated from the remaining solution by adjusting the pH to its isoelectric point or by extraction.

Conclusion

The resolution of methyl 2-amino-2-(4-chlorophenyl)acetate is a critical step in the synthesis of Clopidogrel. While several methods exist, resolution via diastereomeric salt formation with L-(+)-tartaric acid remains a highly effective, economical, and industrially scalable option.[8] It consistently provides the desired (S)-enantiomer in high purity. Stronger acids like L-camphorsulfonic acid also present a powerful alternative, potentially offering advantages in specific solvent systems.[1]

Enzymatic resolution stands out for its exceptional selectivity and mild operating conditions, though it requires a different process setup and economic consideration regarding enzyme cost and stability.[11] The optimal choice of resolving agent and conditions will ultimately depend on factors such as production scale, cost constraints, and desired purity levels. The protocols and comparative data provided in this guide serve as a robust starting point for process development and optimization.

References

  • Benchchem.
  • Tóth, G., et al. (2020). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules, 25(22), 5498. [Link]

  • Li, Y., et al. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development, 11(6), 999-1001. [Link]

  • Barbaro, P., et al. (2013). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. New Journal of Chemistry, 37(11), 3745-3752. [Link]

  • Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(7), 2749-2752. [Link]

  • Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Earth and Environmental Science, 100, 012117. [Link]

  • Zhang, J., et al. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 11(54), 34164-34171. [Link]

  • Reddy, B. R., et al. (2014). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 6(1), 241-246. [Link]

  • Wang, J. (2014). Preparation method of clopidogrel and intermediate thereof.
  • Quick Company. (n.d.). New Process For Preparation Of Clopidogrel. [Link]

  • Berg, G. J. (1981). Process for resolving D, L-leucine.
  • Fadnavis, N. W., et al. (2008). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Tetrahedron: Asymmetry, 19(15), 1801-1804. [Link]

  • Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(21), 7439-7489. [Link]

  • Adlon, P., et al. (2012). Process for racemisation and acetylation of leucine.
  • Shandong Xinhua Pharmaceutical Co Ltd. (2024). Detection method of N-acetyl-L-leucine related substances.
  • Schultze, B., et al. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Al-Saeed, F. A., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(17), 6296. [Link]

  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Klett, J., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology, 4, 933. [Link]

  • Chosun University. (n.d.). Untitled. [Link]

  • Gries, A., et al. (2005). Racemization of optically active 2-substituted phenylglycine esters.
  • Benchchem. Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC.
  • Witczuk, B., et al. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 32(2), 187-96. [Link]

  • Vlieg, E., et al. (2009). Complete chiral symmetry breaking of an amino acid derivative directed by circularly polarized light. Nature Chemistry, 1(9), 726-730. [Link]

  • Pereira, A. C., et al. (2020). Enantiomers and Their Resolution. Encyclopedia, 1(1), 1-15. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-Enantiomers of Methyl 2-Amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different interactions with the chiral environment of biological systems, such as receptors and enzymes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, the precise characterization and differentiation of enantiomers are paramount for ensuring the safety and efficacy of chiral drugs.

Methyl 2-amino-2-(4-chlorophenyl)acetate is a chiral molecule and a key building block in the synthesis of various pharmaceutical compounds. The ability to distinguish between its (R)- and (S)-enantiomers is crucial for both synthetic process control and final product characterization. This guide provides an in-depth comparison of advanced spectroscopic techniques for the unambiguous differentiation of these enantiomers, drawing upon established principles and illustrative data from closely related analogs, given the limited availability of published spectra for the specific target molecule. We will delve into the theoretical underpinnings and practical applications of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

Vibrational Circular Dichroism (VCD): A Fingerprint of Absolute Configuration

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2][3] This technique provides a rich, fingerprint-like spectrum that is exquisitely sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral molecules in solution.[4]

Theoretical Principles

Enantiomers, having mirror-image structures, will exhibit VCD spectra that are also mirror images of each other—equal in magnitude but opposite in sign. In contrast, their standard infrared (IR) absorption spectra are identical. This unique property of VCD allows for the direct and unambiguous assignment of the absolute configuration of a chiral molecule by comparing the experimental spectrum to that predicted by quantum chemical calculations.[3]

Illustrative VCD Data

Table 1: Expected VCD and IR Data for (R)- and (S)-Methyl 2-Amino-2-(4-chlorophenyl)acetate

Wavenumber (cm⁻¹)Vibrational ModeExpected IR AbsorbanceExpected VCD Signal (ΔA x 10⁻⁵) for (R)-enantiomerExpected VCD Signal (ΔA x 10⁻⁵) for (S)-enantiomer
~3400N-H stretchMedium(+)(-)
~3000C-H stretch (aromatic)Strong(+)(-)
~2950C-H stretch (methyl)Strong(-)(+)
~1740C=O stretch (ester)Strong(-)(+)
~1600C=C stretch (aromatic)Medium(+)(-)
~1250C-O stretch (ester)Strong(-)(+)

Note: The signs (+) and (-) in the VCD columns are illustrative and represent the expected mirror-image relationship between the enantiomers. The exact signs and magnitudes would need to be confirmed by experimental measurement and comparison with theoretical calculations.

Experimental Protocol: VCD Analysis

The determination of absolute configuration by VCD is a comparative method that requires both experimental measurement and computational modeling.

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling exp_sample Dissolve enantiomer in suitable solvent (e.g., CDCl3) vcd_spec Acquire VCD and IR spectra exp_sample->vcd_spec compare Compare experimental and theoretical spectra vcd_spec->compare dft_calc Perform DFT calculations for one enantiomer (e.g., R) vcd_predict Predict theoretical VCD and IR spectra dft_calc->vcd_predict vcd_predict->compare assign Assign absolute configuration compare->assign

Figure 1: Workflow for absolute configuration determination using VCD.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known concentration of the enantiomerically pure sample (e.g., 5-10 mg/mL) in a suitable deuterated solvent, such as chloroform-d (CDCl₃), that has minimal absorption in the infrared region of interest.

  • Spectra Acquisition: Acquire the VCD and IR spectra of the sample using a VCD spectrometer. Data collection typically involves multiple scans to achieve a good signal-to-noise ratio.

  • Computational Modeling: Perform quantum chemical calculations, typically using Density Functional Theory (DFT), to predict the VCD and IR spectra for one of the enantiomers (e.g., the (R)-enantiomer).

  • Spectral Comparison: Compare the experimentally measured VCD spectrum with the computationally predicted spectrum.

  • Configuration Assignment: If the experimental and predicted spectra show a good correlation in terms of sign and relative intensity, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region.[6][7] It is particularly useful for molecules containing chromophores, which are light-absorbing functional groups.

Theoretical Principles

The ECD spectrum of a chiral molecule is sensitive to its stereochemistry.[8] Enantiomers exhibit ECD spectra that are mirror images of each other, while their standard UV-Vis spectra are identical. The aromatic phenyl ring in methyl 2-amino-2-(4-chlorophenyl)acetate acts as a chromophore, making ECD a suitable technique for its chiral analysis. The sign and intensity of the Cotton effects in the ECD spectrum are dependent on the spatial arrangement of the substituents around the chromophore.[9]

Illustrative ECD Data

Based on studies of aromatic amino acids and their derivatives, we can predict the general features of the ECD spectra for the enantiomers of methyl 2-amino-2-(4-chlorophenyl)acetate.[7][10] The π-π* transitions of the chlorophenyl ring are expected to give rise to distinct Cotton effects.

Table 2: Expected ECD and UV-Vis Data for (R)- and (S)-Methyl 2-Amino-2-(4-chlorophenyl)acetate

Wavelength (nm)Electronic TransitionExpected UV-Vis Absorbance (ε)Expected ECD Signal (Δε) for (R)-enantiomerExpected ECD Signal (Δε) for (S)-enantiomer
~260-280¹Lₑ (π → π)Low(+)(-)
~210-230¹Lₐ (π → π)High(-)(+)
~190-210¹B (π → π*)Very High(+)(-)

Note: The signs (+) and (-) in the ECD columns are illustrative and represent the expected mirror-image relationship. The exact positions and signs of the Cotton effects depend on the conformation of the molecule and the solvent used.

Experimental Protocol: ECD Analysis

ECD_Workflow sample_prep Dissolve enantiomer in a UV-transparent solvent (e.g., Methanol) spec_acq Acquire ECD and UV-Vis spectra sample_prep->spec_acq data_analysis Analyze Cotton effects (sign and magnitude) spec_acq->data_analysis comparison Compare spectra of (R)- and (S)-enantiomers data_analysis->comparison NMR_Workflow racemate_prep Prepare solution of racemic analyte in deuterated solvent racemate_nmr Acquire ¹H NMR spectrum of racemate racemate_prep->racemate_nmr csa_add Add chiral solvating agent (CSA) racemate_prep->csa_add complex_nmr Acquire ¹H NMR spectrum of the mixture csa_add->complex_nmr analyze_split Analyze signal splitting and integrate complex_nmr->analyze_split

Figure 3: Workflow for enantiomeric discrimination by NMR using a CSA.

Step-by-Step Methodology:

  • Initial Spectrum: Dissolve the racemic methyl 2-amino-2-(4-chlorophenyl)acetate in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum. This will serve as a reference.

  • Addition of CSA: To the NMR tube containing the analyte solution, add a specific amount of the chiral solvating agent. The optimal molar ratio of CSA to analyte often needs to be determined empirically but typically ranges from 0.5 to 2 equivalents.

  • Spectrum of the Mixture: Acquire the ¹H NMR spectrum of the mixture.

  • Data Analysis: Compare the spectrum of the mixture to the initial spectrum. Look for splitting of signals, particularly those of the protons nearest to the chiral center. The ratio of the integrals of the separated signals corresponds to the enantiomeric ratio of the sample.

Conclusion: A Multi-faceted Approach to Chiral Analysis

The spectroscopic comparison of the (R)- and (S)-enantiomers of methyl 2-amino-2-(4-chlorophenyl)acetate requires a suite of advanced analytical techniques. Vibrational Circular Dichroism stands out as a definitive method for the determination of absolute configuration, provided that computational resources are available. Electronic Circular Dichroism offers a sensitive probe of the chiral environment around the aromatic chromophore. NMR spectroscopy with chiral solvating agents provides a convenient and quantitative method for determining enantiomeric purity.

The choice of technique will depend on the specific analytical question being addressed, the availability of instrumentation, and the stage of drug development. For unambiguous assignment of absolute configuration, VCD is the gold standard. For routine quality control and enantiomeric excess determination, ECD and NMR with chiral solvating agents are powerful and practical tools. By employing these spectroscopic methods, researchers and drug development professionals can ensure the stereochemical integrity of chiral molecules, a critical step in the development of safe and effective medicines.

References

  • Li, W., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Available at: [Link]

  • Gualdani, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

  • Meinert, C., et al. (2022). Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. Nature Communications. Available at: [Link]

  • Park, H., et al. (2015). NMR studies of chiral discrimination relevant to the enantioseparation of N-acylarylalkylamines by an (R)-phenylglycinol-derived chiral selector. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • American Chemical Society Publications. (n.d.). Vibrational circular dichroism. Journal of the American Chemical Society. Retrieved from [Link]

  • Yabuuchi, T., & Kusumi, T. (2000). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Yamamoto, S., et al. (2007). Electronic and vibrational circular dichroism of aromatic amino acids by density functional theory. Chirality. Available at: [Link]

  • Vesga, Y., et al. (2014). Theoretical study of two-photon circular dichroism on molecular structures simulating aromatic amino acid residues in proteins with secondary structures. RSC Advances. Available at: [Link]

  • Werońska-Zaręba, M., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules. Available at: [Link]

  • Vargas-Garcés, V. M., & Jaramillo-Botero, A. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. The Journal of Physical Chemistry B. Available at: [Link]

  • ResearchGate. (n.d.). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. Retrieved from [Link]

  • Sampedro, D., et al. (2024). Strong chiroptical properties from thin films of chiral imidazole derivatives allowing for easy detection of circularly polarized luminescence. Journal of Materials Chemistry C. Available at: [Link]

  • Bouř, P., et al. (2014). Multi-scale modeling of electronic spectra of three aromatic amino acids. Physical Chemistry Chemical Physics. Available at: [Link]

  • JASCO. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. Retrieved from [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • Wadhwa, S., et al. (2023). Direct Chiral Discrimination with NMR. ChemPhysChem. Available at: [Link]

  • Kazantsev, R. V., et al. (2009). Electronic structure of aromatic amino acids studied by soft x-ray spectroscopy. The Journal of Chemical Physics. Available at: [Link]

  • Thallmair, S., et al. (2021). A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen. Symmetry. Available at: [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]

  • Van der Veken, P., et al. (2023). Impact of conformation and intramolecular interactions on vibrational circular dichroism spectra identified with machine learning. Communications Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The calculated single conformer VCD spectra of the dimer of... Retrieved from [Link]

  • Birse, E. F., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience. Available at: [Link]

  • Jane, D. E., et al. (1995). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

In-Depth Analysis of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate and Its Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the biological landscape of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate and its structural analogs remains a subject of limited public domain data. Extensive searches for direct comparative studies on the biological activity of this specific compound and its close positional isomers (ortho- and meta-chloro substituted analogs) and ester variations have yielded insufficient experimental data to construct a detailed comparative guide as originally envisioned.

While specific bioactivity data for the target molecule is scarce, we can infer potential areas of interest and structure-activity relationships (SAR) by examining related compounds and broader chemical classes. This guide will, therefore, focus on the known chemical properties of this compound, its role as a synthetic intermediate, and the biological activities of structurally related phenylglycine derivatives to provide a foundational understanding for researchers.

Chemical Profile of this compound

This compound is a chiral amino acid ester. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid methyl ester, a hydrogen atom, and a 4-chlorophenyl group.

PropertyValueSource
CAS Number 43189-43-1[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance White to off-white powderInferred from related compounds
Chirality (R)-enantiomer[1]

The presence of the chlorine atom on the phenyl ring and the chiral center are key structural features that are expected to significantly influence its biological activity and interactions with biomolecules.

Structural Analogs of Interest

For a comprehensive comparative analysis, the following analogs would be of primary interest:

  • (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate: The ortho-chloro positional isomer.

  • (R)-Methyl 2-amino-2-(3-chlorophenyl)acetate: The meta-chloro positional isomer.

  • (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate: The corresponding (S)-enantiomer.

  • Ethyl 2-amino-2-(4-chlorophenyl)acetate: The ethyl ester analog.

  • 2-Amino-2-(4-chlorophenyl)acetic acid: The corresponding carboxylic acid.

Understanding the shifts in biological activity resulting from these subtle structural modifications is fundamental to establishing a clear structure-activity relationship.

Inferred Biological Significance and Structure-Activity Relationship (SAR) Insights

Although direct experimental data is lacking for our target compound, we can draw inferences from related structures:

  • Phenylglycine Derivatives: This class of compounds is known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The specific substitutions on the phenyl ring and modifications to the amino and carboxyl groups are critical determinants of their activity. For instance, certain phenylglycine derivatives are integral components of peptide natural products with antibacterial and anti-inflammatory effects[2].

  • Role as a Synthetic Intermediate: The ortho-substituted analog, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate, is a known key intermediate in the synthesis of the antiplatelet drug Clopidogrel. This implies that while the intermediate itself may not be the active pharmacological agent, its structural scaffold is amenable to further modification to achieve potent and specific biological activity.

  • Influence of the Chloro-Substituent: The position of the chlorine atom on the phenyl ring can dramatically alter the electronic properties and steric profile of the molecule. This, in turn, affects its binding affinity to biological targets. Generally, halogen substitutions can enhance membrane permeability and metabolic stability. A comparative study of the ortho-, meta-, and para-isomers would be crucial to understand the optimal substitution pattern for a desired biological effect.

  • Importance of Chirality: The stereochemistry at the alpha-carbon is critical for biological activity. Enantiomers of a chiral drug often exhibit different pharmacological, pharmacokinetic, and toxicological properties. It is highly probable that the (R) and (S) enantiomers of methyl 2-amino-2-(4-chlorophenyl)acetate would display distinct biological profiles.

Postulated Experimental Workflows for Biological Characterization

To elucidate the biological activity of this compound and its analogs, a tiered screening approach would be necessary.

A primary screen against a panel of common biological targets would be a logical starting point. This could include assays for:

  • Antimicrobial Activity: Testing against a panel of Gram-positive and Gram-negative bacteria and fungi.

  • Cytotoxicity: Evaluating the effect on various cancer cell lines and a non-cancerous control cell line.

  • Enzyme Inhibition: Screening against a panel of common enzymes, such as kinases, proteases, and metabolic enzymes.

  • Receptor Binding: Assessing affinity for a range of G-protein coupled receptors (GPCRs) and ion channels.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Hit Identification & SAR Analysis Target_Compound (R)-Methyl 2-amino-2- (4-chlorophenyl)acetate Antimicrobial_Assays Antimicrobial Assays Target_Compound->Antimicrobial_Assays Cytotoxicity_Assays Cytotoxicity Assays Target_Compound->Cytotoxicity_Assays Enzyme_Inhibition_Assays Enzyme Inhibition Assays Target_Compound->Enzyme_Inhibition_Assays Receptor_Binding_Assays Receptor Binding Assays Target_Compound->Receptor_Binding_Assays Analogs Structural Analogs (ortho-, meta-, esters, etc.) Analogs->Antimicrobial_Assays Analogs->Cytotoxicity_Assays Analogs->Enzyme_Inhibition_Assays Analogs->Receptor_Binding_Assays Identify_Hits Identify Active Compounds Antimicrobial_Assays->Identify_Hits Cytotoxicity_Assays->Identify_Hits Enzyme_Inhibition_Assays->Identify_Hits Receptor_Binding_Assays->Identify_Hits SAR_Analysis Structure-Activity Relationship Analysis Identify_Hits->SAR_Analysis

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.

1. Preparation of Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth).
  • Sterile 96-well microtiter plates.
  • Spectrophotometer for measuring optical density at 600 nm (OD₆₀₀).

2. Inoculum Preparation:

  • Dilute the overnight bacterial culture in fresh broth to achieve a starting OD₆₀₀ of approximately 0.08-0.1.
  • Further dilute the culture to achieve a final inoculum density of 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

3. Assay Procedure:

  • In the 96-well plate, perform serial two-fold dilutions of the test compounds in broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
  • Add the prepared bacterial inoculum to each well.
  • Include positive controls (bacteria with no compound) and negative controls (broth only).
  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀.

G A Prepare stock solutions of This compound and its analogs. B Perform serial dilutions of compounds in a 96-well plate. A->B D Add bacterial inoculum to each well containing the diluted compounds. B->D C Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL). C->D E Incubate at 37°C for 18-24 hours. D->E F Visually inspect or measure OD600 to determine the Minimum Inhibitory Concentration (MIC). E->F

Conclusion and Future Directions

The biological activity of this compound and its close analogs remains an underexplored area in publicly accessible scientific literature. While its structural similarity to precursors of pharmacologically active agents and other bioactive phenylglycine derivatives suggests potential for interesting biological properties, a definitive comparative analysis is not possible at this time.

Future research should focus on the systematic synthesis and biological evaluation of this compound and its key analogs as outlined in this guide. Such studies would be invaluable in establishing a clear structure-activity relationship and could potentially uncover novel lead compounds for drug discovery efforts. The lack of current data represents a significant knowledge gap and a promising opportunity for original research in the field of medicinal chemistry.

References

  • Cetirizine - Wikipedia. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate is a critical chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of the potent antiplatelet agent, Clopidogrel. The stereochemistry at the α-carbon is paramount; only the (R)-enantiomer leads to the desired pharmacological activity, making enantioselective synthesis a crucial aspect of its production.

For researchers and process chemists, selecting the optimal synthetic route involves a trade-off between yield, enantiomeric purity, cost, scalability, and environmental impact. This guide provides an in-depth comparison of the two predominant strategies for obtaining this valuable intermediate: Classical Resolution of a racemic mixture and Catalytic Asymmetric Synthesis . We will delve into the mechanistic rationale, provide validated experimental protocols, and present a clear cost-benefit analysis to inform your synthetic strategy.

Route 1: Classical Resolution via Diastereomeric Salt Formation

This is the traditional and most widely documented method for producing enantiomerically pure α-amino acids on an industrial scale. The strategy involves the straightforward synthesis of the racemic amino ester, followed by separation of the enantiomers using a chiral resolving agent.

Core Principle & Causality

The principle hinges on the reaction of a racemic amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities. This difference allows for their separation by fractional crystallization. The choice of resolving agent and solvent system is critical; it must provide a significant solubility differential between the two diastereomeric salts to ensure efficient separation. For the resolution of methyl 2-amino-2-(4-chlorophenyl)acetate, L-(+)-tartaric acid is a proven and cost-effective choice.[1][2][3]

Experimental Workflow

cluster_0 Part A: Racemate Synthesis cluster_1 Part B: Resolution cluster_2 Part C: Liberation racemate_start 2-(4-chlorophenyl)glycine esterification Esterification (MeOH, SOCl₂) racemate_start->esterification racemate_product Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate esterification->racemate_product resolution Diastereomeric Salt Formation (L-(+)-Tartaric Acid, Acetone/Methanol) racemate_product->resolution filtration Fractional Crystallization & Filtration resolution->filtration r_salt (R)-Amine-(+)-Tartrate Salt (Less Soluble Solid) filtration->r_salt Isolate s_mother (S)-Amine-(+)-Tartrate Salt (Soluble in Mother Liquor) filtration->s_mother Separate basification Basification (e.g., aq. NH₃) r_salt->basification extraction Solvent Extraction (e.g., CH₂Cl₂) basification->extraction final_product This compound extraction->final_product

Caption: Workflow for Classical Resolution.

Detailed Experimental Protocol

Part A: Synthesis of Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate

  • Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-(4-chlorophenyl)glycine (185.6 g, 1.0 mol) and methanol (500 mL).

  • Esterification: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (130.9 g, 1.1 mol) dropwise over 1 hour, maintaining the temperature below 10 °C. Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This is a standard and highly effective method for esterification.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and HCl. The resulting crude solid is the hydrochloride salt of the racemic ester.

Part B: Resolution with L-(+)-Tartaric Acid [3]

  • Preparation: Dissolve the crude racemic ester hydrochloride in water (500 mL) and cool to 15 °C. Adjust the pH to 7.0-7.5 with aqueous ammonia to liberate the free amine. Extract the free amine into dichloromethane (2 x 250 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the racemic methyl 2-amino-2-(4-chlorophenyl)acetate as an oil (approx. 199.5 g, assuming near-quantitative yield).

  • Salt Formation: In a separate 2 L flask, prepare a solution of L-(+)-tartaric acid (142.5 g, 0.95 mol) in methanol (800 mL) at 20 °C.

  • Crystallization: To the tartaric acid solution, add a solution of the racemic ester (199.5 g, 1.0 mol) in acetone (960 mL). Stir the mixture at 20 °C for 30 minutes. Causality: The choice of a mixed solvent system (methanol/acetone) is crucial. The desired (R)-amine-(+)-tartrate salt is significantly less soluble in this mixture than its (S)-amine diastereomer, allowing it to selectively precipitate.

  • Maturation & Isolation: A thick slurry will form. Raise the temperature to 30 °C and stir for an additional 20 hours to allow the crystallization to equilibrate, maximizing yield and diastereomeric purity. Filter the solid precipitate and wash the cake with a cold 1:1 methanol/acetone mixture (200 mL). Dry the solid under vacuum to yield the this compound L-(+)-tartrate salt.

Part C: Liberation of the (R)-Enantiomer [1]

  • Suspension: Suspend the dried tartrate salt in a mixture of water (500 mL) and dichloromethane (500 mL).

  • Basification: Cool the mixture to 15 °C and adjust the pH to 7.0 with aqueous ammonia, stirring vigorously. This neutralizes the tartaric acid and deprotonates the ammonium salt to liberate the free amine.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer again with dichloromethane (200 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Route 2: Catalytic Asymmetric Synthesis

Modern synthetic chemistry increasingly favors catalytic asymmetric methods, which construct the desired chiral center directly rather than separating a pre-formed mixture. This approach offers significant advantages in atom economy and potential yield. For α-amino esters, the asymmetric hydrogenation of a prochiral imine precursor is a powerful and industrially scalable strategy.[4][5]

Core Principle & Causality

This route involves the synthesis of a prochiral N-protected α-imino ester. This substrate is then hydrogenated using a chiral transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand. The chiral ligand creates a specific three-dimensional environment around the metal center. When the imine coordinates to the metal, the ligand directs the hydrogen delivery to one face of the C=N double bond, preferentially forming one enantiomer of the product. The high efficiency and selectivity stem from the catalyst's ability to repeatedly perform this transformation (high turnover number) with high fidelity.

Experimental Workflow

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Hydrogenation cluster_2 Part C: Deprotection keto_ester Methyl 2-(4-chlorophenyl)-2-oxoacetate condensation Condensation (e.g., Benzylamine, TiCl₄) keto_ester->condensation imine Prochiral N-benzyl α-imino ester condensation->imine hydrogenation Asymmetric Hydrogenation (H₂, Chiral Ir-catalyst) imine->hydrogenation protected_amine N-benzyl-(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrogenation->protected_amine deprotection Hydrogenolysis (H₂, Pd/C) protected_amine->deprotection final_product This compound deprotection->final_product

Caption: Workflow for Catalytic Asymmetric Synthesis.

Representative Experimental Protocol

Note: The following is a representative protocol for the asymmetric hydrogenation of N-aryl α-imino esters, which serves as a state-of-the-art template for the synthesis of the target molecule.[5]

Part A: Synthesis of Prochiral N-benzyl α-imino ester

  • Setup: To a flame-dried, argon-purged flask, add methyl 2-(4-chlorophenyl)-2-oxoacetate (21.6 g, 0.1 mol) and anhydrous dichloromethane (400 mL).

  • Condensation: Add benzylamine (10.7 g, 0.1 mol). Cool the solution to 0 °C and add titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂, 110 mL, 0.11 mol) dropwise. Causality: TiCl₄ is a powerful Lewis acid that activates the keto group towards nucleophilic attack by the amine and acts as a dehydrating agent to drive the formation of the imine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by carefully pouring it into a saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude imine, which is used directly in the next step.

Part B: Catalytic Asymmetric Hydrogenation [5]

  • Catalyst Preparation: In a glovebox, charge an autoclave with the crude imine (0.1 mol), [Ir(COD)Cl]₂ (0.0005 mol), and a suitable chiral ligand (e.g., a derivative of SPINOL-phosphoramidite, 0.0011 mol).

  • Hydrogenation: Add degassed anhydrous solvent (e.g., toluene or THF, 200 mL). Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 50 bar.

  • Reaction: Heat the reaction to 50 °C and stir for 24 hours. Causality: The combination of pressure and temperature facilitates the catalytic cycle. The chiral ligand ensures that the hydrogenation occurs enantioselectively, producing the desired (R)-enantiomer in high excess.

  • Workup: Cool the autoclave, vent the hydrogen, and concentrate the reaction mixture under reduced pressure. The crude product is the N-benzylated (R)-amino ester.

Part C: Deprotection

  • Setup: Dissolve the crude N-benzyl amino ester in methanol (300 mL).

  • Hydrogenolysis: Add 10% Palladium on carbon (Pd/C, 2.0 g, wet) to the solution. Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (1-5 bar) at room temperature for 12 hours. Causality: The palladium catalyst facilitates the cleavage of the C-N benzyl bond via hydrogenolysis, a clean and efficient deprotection method that releases the free amine.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Quantitative Comparison and Cost-Benefit Analysis

The choice between these two routes is not merely academic; it has significant implications for process efficiency, cost of goods, and environmental footprint.

ParameterRoute 1: Classical ResolutionRoute 2: Catalytic Asymmetric Synthesis
Theoretical Max. Yield 50% (without racemization/recycling of the unwanted enantiomer)~100%
Typical Overall Yield 35-45%70-85%
Enantiomeric Excess (ee) >99% (after crystallization)90-99% (dependent on catalyst/conditions)
Number of Steps 3 (Esterification, Resolution, Liberation)3 (Imine formation, Hydrogenation, Deprotection)
Key Reagent Cost Low: L-(+)-Tartaric acid is an inexpensive, bulk chemical derived from natural sources.High: Chiral phosphine ligands and Iridium/Rhodium precursors are expensive specialty chemicals.
Process Complexity Medium: Requires careful control of crystallization conditions (temperature, solvent ratio, time). Can be labor-intensive.High: Requires specialized equipment (autoclave), inert atmosphere techniques, and rigorous optimization of catalyst systems.
Scalability Excellent: Fractional crystallization is a well-established and robust industrial process.Good to Excellent: Homogeneous catalysis is highly scalable, but requires significant capital investment in high-pressure equipment.
Waste Generation High: Generates at least 50% of the unwanted enantiomer as waste unless a recycling process is implemented. Uses large volumes of solvents.Low: High atom economy. The primary byproduct is from the deprotection step. Catalyst loading is very low (0.1-1 mol%).

Conclusion and Recommendation

Route 1 (Classical Resolution) remains a viable and often preferred method for several reasons. Its primary advantages are the low cost of the resolving agent and the robustness of the crystallization process. For organizations without significant investment in asymmetric catalysis infrastructure or for initial scale-up campaigns where cost of goods is the dominant driver, this route is highly attractive. However, its inherent 50% yield ceiling is a major drawback, making it less "green" and economically inefficient without an effective strategy to racemize and recycle the unwanted (S)-enantiomer.

Route 2 (Catalytic Asymmetric Synthesis) represents a more elegant and modern approach. Its main advantage is the significantly higher potential yield, which directly translates to better atom economy, reduced waste, and a lower environmental footprint. While the initial investment in catalysts and specialized equipment is high, the long-term benefits in efficiency and throughput can outweigh these costs for large-scale, continuous manufacturing. This route is recommended for organizations prioritizing green chemistry, high-throughput production, and long-term cost efficiency, provided the process development resources are available to optimize the catalytic system.

Ultimately, the choice depends on the specific context of the manufacturing campaign: scale, budget, available equipment, and strategic priorities regarding sustainability and process efficiency.

References

  • CN101747219A - Synthesis of clopidogrel impurity intermedi
  • Der Pharma Chemica - An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Link]

  • KR100681512B1 - Novel Intermediates for Clopidogrel Production and Clopidogrel Manufacturing Method Using the Same.
  • CN101747219A on Eureka | Patsnap - Synthesis of clopidogrel impurity intermediate. [Link]

  • CN103509037A - Preparation method of clopidogrel and intermedi
  • PMC - NIH - Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • The Journal of Organic Chemistry - Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]

  • Chemical Reviews - ACS Publications - Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)

Sources

A Senior Application Scientist's Guide to Selecting a Chiral Column for the Enantioseparation of Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] The tragic case of Thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.[1] Methyl 2-amino-2-(4-chlorophenyl)acetate is a critical chiral intermediate, notably in the synthesis of antiplatelet agents like clopidogrel.[2][3][4] Therefore, robust and reliable analytical methods for resolving its enantiomers are not merely a matter of quality control, but a fundamental requirement for ensuring safety and efficacy.

This guide provides an in-depth comparison of different chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of methyl 2-amino-2-(4-chlorophenyl)acetate enantiomers. Drawing from established principles of chiral recognition and extensive application data, we will explore the underlying mechanisms of different chiral stationary phases (CSPs), compare their performance characteristics, and provide a detailed protocol for method development.

Pillar 1: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the undisputed workhorses of chiral chromatography, resolving over 80% of all enantiomers.[5] Their success lies in the complex three-dimensional structure of the polysaccharide backbone, which is coated or immobilized on a high-quality silica support.[5][6]

Mechanism of Chiral Recognition: The chiral recognition mechanism is a multifactorial process. The helical grooves of the cellulose or amylose polymer create a sterically defined environment.[7] Enantiomers differentially fit into these chiral cavities. This primary steric interaction is enhanced by a combination of secondary interactions with the carbamate derivatives on the sugar backbone, including:

  • Hydrogen Bonding: Between the analyte's amino and ester groups and the carbamate moieties of the CSP.

  • π-π Interactions: Between the analyte's chlorophenyl ring and the aromatic groups of the CSP.[8]

  • Dipole-Dipole Interactions: Resulting from polar functional groups on both the analyte and the CSP.[7]

These combined interactions lead to the formation of transient diastereomeric complexes with different stability constants, resulting in different retention times and, thus, separation.

Featured Polysaccharide Columns:
  • Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)): This CSP is an essential tool for any chiral screening process and is known for its broad enantioselectivity.[6][7] As a dimethylphenylcarbamate derivative of cellulose, it is particularly effective for separating aromatic and conjugated chiral compounds, making it an excellent starting point for an analyte containing a chlorophenyl group.[9] It is a proven alternative to columns like CHIRALCEL® OD.[7]

  • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): While also a dimethylphenylcarbamate derivative, the amylose backbone of the AD-H provides a different helical structure and groove geometry compared to its cellulose counterparts.[5] This often results in complementary or even inverted elution orders, making it a critical component of a comprehensive screening strategy.[1][10]

  • Lux i-Amylose-1 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)): The key advantage of this column is the immobilization of the chiral selector onto the silica surface.[11] Unlike coated phases, which are susceptible to damage from aggressive organic solvents, immobilized phases exhibit exceptional stability.[11][12] This expands the range of possible mobile phases to include solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, providing powerful tools for optimizing challenging separations.[11]

Pillar 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Macrocyclic glycopeptides represent a distinct and powerful class of CSPs. Based on molecules like teicoplanin and vancomycin, these phases possess a complex basket-like structure with multiple stereogenic centers and a variety of functional groups.[13]

Mechanism of Chiral Recognition: Their versatility stems from the ability to engage in multiple types of interactions simultaneously.[14] For an amino acid ester like methyl 2-amino-2-(4-chlorophenyl)acetate, these interactions include:

  • Ionic Interactions: The primary amine of the analyte can interact with the acidic carboxyl groups on the glycopeptide. This is a dominant mechanism for retaining and separating polar, ionizable compounds.

  • Inclusion: The chlorophenyl group can fit into the hydrophobic "basket" of the macrocycle.

  • Hydrogen Bonding: A network of hydrogen bonds can form between the analyte and the numerous hydroxyl, amide, and carbonyl groups on the CSP.[14]

This unique combination makes them exceptionally well-suited for separating underivatized amino acids and their derivatives, often under reversed-phase or polar-ionic conditions that are highly compatible with mass spectrometry (LC-MS).[14]

Featured Macrocyclic Glycopeptide Columns:
  • Astec® CHIROBIOTIC® T (Teicoplanin): The teicoplanin selector is particularly successful for resolving the enantiomers of underivatized amino acids. Its array of functional groups provides the necessary polarity and ionic character to interact effectively with the analyte without prior derivatization.

  • Astec® CHIROBIOTIC® V2 (Vancomycin): Based on the vancomycin macrocycle, this CSP offers complementary selectivity to teicoplanin.[15] The subtle structural differences between vancomycin and teicoplanin can often be exploited to resolve enantiomers that are difficult to separate on other phases.

Performance Comparison Summary

The choice of a chiral column is a balance between broad applicability, specific interaction potential, and method constraints such as solvent compatibility and detection method.

Chiral Stationary Phase (CSP)Column ExamplesPrimary Interaction MechanismsTypical Mobile PhasesProsCons
Cellulose Phenylcarbamate Lux Cellulose-1, CHIRALCEL® OD-HSteric Fit, H-Bonding, π-π Interactions[7][8]Normal Phase, Polar OrganicBroad applicability[6], excellent for aromatic compounds[9]Coated versions have solvent limitations[5][16]
Amylose Phenylcarbamate CHIRALPAK® AD-H, Lux Amylose-2Steric Fit, H-Bonding, π-π InteractionsNormal Phase, Polar OrganicComplementary selectivity to cellulose phases[1]Coated versions have solvent limitations[16]
Immobilized Polysaccharide Lux i-Amylose-1, CHIRALPAK® IASteric Fit, H-Bonding, π-π InteractionsNormal, Reversed, Polar Organic, SFCExpanded solvent compatibility[11], enhanced robustness[12]May exhibit different selectivity than coated versions
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® T, V2Ionic, H-Bonding, Inclusion, Dipole[14]Reversed Phase, Polar IonicExcellent for polar/ionic analytes, LC-MS compatible modes[14]May have lower sample loading capacity than polysaccharide phases

Experimental Protocols & Method Development

A systematic screening approach is the most efficient path to a successful chiral separation. The following protocol outlines a robust workflow for separating the enantiomers of methyl 2-amino-2-(4-chlorophenyl)acetate.

Step 1: Analyte & Sample Preparation
  • Analyte: Methyl 2-amino-2-(4-chlorophenyl)acetate.

  • Sample Solvent: The sample should be dissolved in the initial mobile phase or a solvent miscible with it (e.g., ethanol or isopropanol). A typical concentration is 0.5 - 1.0 mg/mL.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to prevent column blockage.

Step 2: Primary Column Screening
  • Rationale: The goal is to quickly identify which type of CSP shows promise. A polysaccharide-based column is the logical starting point.

  • Columns:

    • Lux Cellulose-1 (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase)

    • CHIRALPAK® AD-H (or equivalent amylose tris(3,5-dimethylphenylcarbamate) phase)

  • Justification: These two columns offer broad, complementary selectivity and represent the most successful class of CSPs.[6][17]

Step 3: Initial Mobile Phase Conditions
  • Rationale: Screen under both Normal Phase (NP) and Polar Organic (PO) conditions, as selectivity can change dramatically with the solvent system.

  • Condition A (Normal Phase):

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA).

    • Justification: The amine group on the analyte is basic and can cause severe peak tailing on the silica surface. DEA is a basic additive that competes for active sites, dramatically improving peak shape and efficiency.[9][16]

  • Condition B (Polar Organic):

    • Mobile Phase: Acetonitrile / Isopropanol (95:5, v/v) + 0.1% Diethylamine (DEA).

    • Justification: PO mode offers a different selectivity profile and is useful if the analyte has poor solubility in hexane.

Step 4: Chromatographic Parameters
  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at 220 nm or a wavelength appropriate for the chlorophenyl chromophore.

  • Injection Volume: 5 µL.

Step 5: Data Analysis and Optimization
  • Evaluation: Calculate the selectivity (α) and resolution (Rs) for any separation observed. A resolution of Rs > 1.5 is considered baseline separation.

  • Optimization Strategy:

    • If partial separation is observed (1.5 > Rs > 1.0), adjust the ratio of the alcohol modifier (e.g., change from 10% IPA to 15% or 5%). Lowering the alcohol content generally increases retention and can improve resolution.

    • If no separation is observed, consider switching the alcohol (e.g., from IPA to ethanol).

    • If polysaccharide columns fail, proceed to a secondary screening with a macrocyclic glycopeptide column like Astec® CHIROBIOTIC® T using a reversed-phase mobile phase (e.g., Water:Methanol with 0.1% Formic Acid).

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams outline the experimental workflow and the core differences in chiral recognition mechanisms.

G cluster_prep Preparation cluster_screen Primary Screening cluster_eval Evaluation cluster_result Outcome prep Prepare 1 mg/mL Analyte Solution in Mobile Phase screen_np Condition A: Normal Phase Hex/IPA/DEA (90:10:0.1) prep->screen_np screen_po Condition B: Polar Organic ACN/IPA/DEA (95:5:0.1) eval Resolution Rs > 1.5? screen_po->eval success Method Optimized eval->success Yes optimize Optimize Alcohol % or Type eval->optimize No (Partial Separation) secondary Proceed to Secondary Screen (e.g., CHIROBIOTIC T) eval->secondary No (No Separation) optimize->eval G cluster_poly Polysaccharide CSPs cluster_macro Macrocyclic Glycopeptide CSPs poly_node Polysaccharide CSP (e.g., Lux Cellulose-1) Helical Groove (Steric Fit) H-Bonding π-π Stacking macro_node Macrocyclic CSP (e.g., Astec CHIROBIOTIC T) Hydrophobic Cavity (Inclusion) Ionic Interaction H-Bonding Network analyte Methyl 2-amino-2-(4-chlorophenyl)acetate analyte->poly_node:f1 analyte->poly_node:f2 analyte->poly_node:f3 analyte->macro_node:f1 analyte->macro_node:f2 analyte->macro_node:f3

Caption: Comparison of chiral recognition mechanisms.

References

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex.
  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART. HPLC-MART.
  • Lux Cellulose-1. Phenomenex.
  • Amino Acid and Peptide Chiral Separ
  • Lux i-Amylose-1 Chiral LC Columns. Phenomenex.
  • Lux™. Phenomenex.
  • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chrom
  • Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm. Daicel.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone.
  • CHIRALPAK AD-H Instruction Manual.
  • CHIRAL COLUMNS. imChem.
  • Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
  • Problem With CHIRAL PAK AD-H Column - Can anyone help?
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.
  • (S)-(+)
  • Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • CHIRAL SEPAR

Sources

The-Resolution-of-Chlorophenylglycine-Esters-A-Comparative-Guide-to-Chemical-and-Enzymatic-Methods

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure compounds is a critical challenge in the pharmaceutical industry. The stereochemistry of a drug can profoundly influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. (R)-4-chlorophenylglycine, for instance, is a key chiral intermediate in the synthesis of numerous pharmaceutical compounds, making its efficient and scalable production a significant focus of process chemistry research.[1] This guide provides a comparative analysis of two primary methods for obtaining single-enantiomer chlorophenylglycine esters: classical chemical resolution and modern enzymatic resolution.

At a Glance: Chemical vs. Enzymatic Resolution

ParameterChemical ResolutionEnzymatic Resolution
Resolving Agent Chiral acids (e.g., D-camphor sulfonic acid, tartaric acid)Enzymes (e.g., lipases, penicillin G acylase)
Selectivity Often lower, may require multiple recrystallizationsHigh stereoselectivity
Reaction Conditions Can be harsh (e.g., elevated temperatures, extreme pH)Mild (e.g., room temperature, near-neutral pH)
Environmental Impact Often involves organic solvents and stoichiometric reagentsGenerally greener, uses biodegradable catalysts in aqueous media
Yield Theoretically limited to 50% for the desired enantiomer in kinetic resolutionCan approach 100% with dynamic kinetic resolution
Cost Can be lower for simple resolving agentsEnzyme cost can be a factor, but recyclability improves economics
Process Complexity Can involve multiple steps and purificationsOften simpler, with easier product isolation

The Classical Approach: Chemical Resolution

Chemical resolution has been a long-standing method for separating enantiomers. The fundamental principle involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization.

A common approach for resolving racemic 2-chlorophenylglycine involves the use of chiral acids like D-camphor sulfonic acid or tartaric acid.[2][3] The process typically involves dissolving the racemic amino acid ester and the chiral acid in a suitable solvent, such as methanol.[3] Upon stirring and cooling, the less soluble diastereomeric salt crystallizes out, allowing for its separation by filtration. The desired enantiomer is then liberated from the salt by treatment with a base.

While effective, chemical resolution has its drawbacks. The enantiomeric excess (e.e.) of the desired product after a single crystallization may not be sufficient, often necessitating multiple recrystallization steps, which can significantly reduce the overall yield. Furthermore, the process can be sensitive to various parameters such as temperature, concentration, pH, and solvent, all of which can influence the enantiomeric excess.[2]

Experimental Protocol: Chemical Resolution of 2-Chlorophenylglycine using D-Camphor Sulfonic Acid
  • Salt Formation: A solution of racemic 2-chlorophenylglycine and D-camphor sulfonic acid is prepared in water.

  • Heating and Stirring: The solution is stirred at an elevated temperature (e.g., 85°C) for a period of time (e.g., 30 minutes) to ensure complete salt formation.[2]

  • Crystallization: The solution is cooled to allow for the crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of the Enantiomer: The purified salt is treated with a base to liberate the free amino acid, which can then be isolated.

Chemical_Resolution_Workflow cluster_racemic Racemic Mixture cluster_reagent Resolving Agent cluster_process Process cluster_products Products Racemic\nChlorophenylglycine\nEster Racemic Chlorophenylglycine Ester Diastereomer\nFormation Diastereomer Formation Racemic\nChlorophenylglycine\nEster->Diastereomer\nFormation Chiral Acid\n(e.g., D-Camphor\nSulfonic Acid) Chiral Acid (e.g., D-Camphor Sulfonic Acid) Chiral Acid\n(e.g., D-Camphor\nSulfonic Acid)->Diastereomer\nFormation Fractional\nCrystallization Fractional Crystallization Diastereomer\nFormation->Fractional\nCrystallization Separation Separation Fractional\nCrystallization->Separation Liberation Liberation Separation->Liberation Unwanted\nEnantiomer Unwanted Enantiomer Separation->Unwanted\nEnantiomer Enantiopure\nEster Enantiopure Ester Liberation->Enantiopure\nEster

Caption: Workflow for Chemical Resolution.

The Biocatalytic Alternative: Enzymatic Resolution

Enzymatic resolution has emerged as a powerful and often superior alternative to chemical methods.[] This technique leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other unreacted.[5] The resulting product and the unreacted starting material can then be easily separated due to their different chemical properties.

For the resolution of chlorophenylglycine esters, lipases and penicillin G acylase are commonly employed enzymes.[6][7][8] The process typically involves the hydrolysis of an ester or the acylation of an amine. For example, a racemic N-acyl-chlorophenylglycine can be treated with penicillin G acylase, which will selectively hydrolyze the N-acyl group from the (S)-enantiomer, yielding the free (S)-amino acid and the unreacted (R)-N-acyl-amino acid.[9]

The key advantages of enzymatic resolution include:

  • High Enantioselectivity: Enzymes can often achieve enantiomeric excesses greater than 99%.[6]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, which minimizes side reactions and degradation of sensitive molecules.[]

  • Environmental Friendliness: The use of biodegradable enzymes as catalysts and water as a solvent makes this a greener technology compared to many chemical processes.[]

  • Potential for High Yields: While a standard kinetic resolution is limited to a 50% theoretical yield for each enantiomer, this can be overcome by implementing a dynamic kinetic resolution (DKR). In DKR, the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired product.[5][10]

Experimental Protocol: Enzymatic Resolution of (R,S)-N-phenylacetyl-o-chlorophenylglycine
  • Reaction Setup: (R,S)-N-phenylacetyl-o-chlorophenylglycine is added to water, and the pH is adjusted to 8.0 with ammonia water.[9]

  • Enzyme Addition: Immobilized penicillin acylase is added to the solution.[9]

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 12 hours).[9]

  • Enzyme Removal: The immobilized enzyme is removed by filtration for potential reuse.[9]

  • Product Isolation:

    • The filtrate is acidified to precipitate the (R)-N-phenylacetyl-o-chlorophenylglycine, which is collected by filtration.[9]

    • The remaining filtrate is concentrated, and the pH is adjusted to the isoelectric point to precipitate the (S)-o-chlorophenylglycine, which is then isolated.[9]

Enzymatic_Resolution_Workflow cluster_racemic Racemic Substrate cluster_enzyme Biocatalyst cluster_process Process cluster_products Products Racemic\nN-Acyl-Chlorophenylglycine Racemic N-Acyl-Chlorophenylglycine Enantioselective\nHydrolysis Enantioselective Hydrolysis Racemic\nN-Acyl-Chlorophenylglycine->Enantioselective\nHydrolysis Immobilized\nPenicillin G\nAcylase Immobilized Penicillin G Acylase Immobilized\nPenicillin G\nAcylase->Enantioselective\nHydrolysis Separation Separation Enantioselective\nHydrolysis->Separation Desired\nEnantiomer\n(Free Amino Acid) Desired Enantiomer (Free Amino Acid) Separation->Desired\nEnantiomer\n(Free Amino Acid) Unreacted\nEnantiomer\n(N-Acyl Form) Unreacted Enantiomer (N-Acyl Form) Separation->Unreacted\nEnantiomer\n(N-Acyl Form)

Caption: Workflow for Enzymatic Resolution.

Concluding Remarks for the Practicing Scientist

The choice between chemical and enzymatic resolution for the production of enantiomerically pure chlorophenylglycine esters depends on a variety of factors, including the desired scale of production, cost considerations, and environmental regulations.

For large-scale industrial applications, the high selectivity, mild reaction conditions, and potential for high yields through dynamic kinetic resolution make enzymatic methods an increasingly attractive option. The ability to immobilize and recycle enzymes further enhances their economic viability. While the initial investment in enzymes may be higher, the overall process efficiency and reduced environmental footprint often justify the cost.

Chemical resolution, while a well-established technique, may be more suitable for smaller-scale laboratory syntheses where the cost and availability of specific enzymes might be a limiting factor. However, the often lower yields and the need for potentially harsh conditions and organic solvents are significant disadvantages.

Ultimately, a thorough evaluation of both methods, including process optimization and economic analysis, is crucial for selecting the most appropriate strategy for a given application. The continuous development of new and more robust enzymes, along with advances in enzyme immobilization and dynamic kinetic resolution processes, suggests that biocatalysis will play an ever-expanding role in the synthesis of chiral pharmaceuticals.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine.
  • Google Patents. (2004). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • BOC Sciences. (n.d.). Amino Acid Enzymatic Resolution Service.
  • ResearchGate. (n.d.). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase.
  • PubMed. (n.d.). Enzymatic resolution of amino acids via ester hydrolysis.
  • Benchchem. (n.d.). Efficacy comparison between enzymatic resolution and chemical resolution with chiral amines.
  • Patsnap Eureka. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
  • Google Patents. (n.d.). DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
  • SpringerLink. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds.
  • ACS Publications. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution.
  • PubMed. (n.d.). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases.
  • Google Patents. (n.d.). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.

Sources

Benchmarking the purity of commercially available (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Introduction: The Critical Role of Enantiopurity in Drug Development

This compound is a key chiral building block in the synthesis of various pharmaceuticals. Its stereochemical configuration is paramount, as the biological activity and pharmacological profile of a drug substance are often intrinsically linked to the specific arrangement of atoms in three-dimensional space. The presence of the undesired (S)-enantiomer, even in minute quantities, can lead to reduced efficacy, altered metabolic pathways, or unforeseen toxicological effects. Consequently, the rigorous assessment of both chemical and enantiomeric purity of this starting material is a non-negotiable aspect of quality control in the pharmaceutical industry.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of commercially available this compound. We will delve into the critical analytical techniques, present detailed experimental protocols, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies are robust, reproducible, and adhere to regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[1][2][3]

Understanding Potential Impurities: A Synthesis-Based Perspective

To effectively benchmark the purity of a commercial product, one must first understand the potential impurities that may be present. These impurities can arise from the synthetic route employed by the manufacturer. A common route to this compound involves the resolution of a racemic mixture of methyl 2-amino-2-(4-chlorophenyl)acetate.[4][5][6] This process, while effective, can lead to several potential impurities:

  • The (S)-enantiomer: The most critical impurity, arising from incomplete resolution or racemization during synthesis or storage.[4][7]

  • Starting materials: Residual unreacted starting materials such as 2-chlorobenzaldehyde, or reagents from the resolution process like D-camphorsulfonic acid or tartaric acid.[4][8]

  • By-products of synthesis: These can include products from side reactions or degradation of the desired product.

  • Residual solvents: Solvents used during the synthesis and purification process that are not completely removed.

A thorough purity assessment must therefore employ a combination of techniques capable of identifying and quantifying each of these potential impurities.

Experimental Workflow for Purity Benchmarking

Our benchmarking strategy employs a multi-pronged analytical approach to provide a holistic view of the compound's purity. The workflow is designed to first establish the chemical identity and overall purity, followed by a specific and sensitive method for determining the enantiomeric excess.

experimental_workflow cluster_0 Sample Preparation cluster_1 Chemical Purity & Identity cluster_2 Enantiomeric Purity cluster_3 Data Analysis & Comparison prep Weigh and dissolve commercial samples in appropriate deuterated solvent (for NMR) or mobile phase (for HPLC) qnmr Quantitative ¹H NMR (qNMR) prep->qnmr chiral_hplc Chiral High-Performance Liquid Chromatography (HPLC) prep->chiral_hplc ms Mass Spectrometry (MS) qnmr->ms Confirm Molecular Weight analysis Integrate data to compare suppliers based on chemical purity, enantiomeric excess, and impurity profile qnmr->analysis ms->analysis chiral_hplc->analysis

Figure 1: Overall experimental workflow for benchmarking the purity of this compound.

Part 1: Chemical Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.[9][10][11] The principle lies in the direct proportionality between the integrated signal area of a specific proton and the number of nuclei contributing to that signal.[11]

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

    • Accurately weigh (to 0.01 mg) a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The chosen standard should have a known purity and signals that do not overlap with the analyte signals.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to allow for full magnetization recovery.

    • Use a 90° pulse angle and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:[10]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte refers to this compound

    • std refers to the internal standard

Why qNMR? The Rationale Behind the Choice

qNMR is chosen for its high precision and accuracy, providing a direct measure of the molar quantity of the analyte.[11] It is a non-destructive technique and can simultaneously provide structural confirmation and identify organic impurities with proton signals. This makes it an efficient first-pass analysis for overall chemical purity.

Part 2: Enantiomeric Purity Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[12][13] The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification.[14]

Experimental Protocol: Chiral HPLC
  • Chromatographic System:

    • Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Lux® Cellulose-1), is often a good starting point for method development for amino acid esters.[15]

    • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation (Resolution > 1.5).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 230 nm) where the compound exhibits significant absorbance.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a racemic standard of methyl 2-amino-2-(4-chlorophenyl)acetate in the mobile phase to establish the retention times of both the (R) and (S) enantiomers.

    • Prepare solutions of the commercial samples at a known concentration in the mobile phase.

  • Method Validation (abbreviated):

    • Specificity: Demonstrate that the method can resolve the (R) and (S) enantiomers from each other and from any known impurities.

    • Limit of Quantification (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be reliably quantified.

    • Linearity: Establish a linear relationship between the peak area of the (S)-enantiomer and its concentration over a defined range.

    • Accuracy and Precision: Assess the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Enantiomeric Excess (ee) Calculation:

    • Inject the sample solutions and integrate the peak areas for both the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the following formula:

    ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

chiral_hplc_mechanism cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) R_enantiomer (R)-enantiomer CSP_site Chiral Selector R_enantiomer->CSP_site Stronger Interaction (Longer Retention Time) S_enantiomer (S)-enantiomer S_enantiomer->CSP_site Weaker Interaction (Shorter Retention Time)

Figure 2: Simplified mechanism of chiral separation by HPLC.

Comparative Data Summary

The following table presents a hypothetical comparison of this compound from three different commercial suppliers, based on the analytical methods described above. This data is for illustrative purposes to demonstrate how the results of the benchmarking study can be presented.

Parameter Supplier A Supplier B Supplier C Method
Appearance White to off-white solidWhite crystalline powderOff-white solidVisual Inspection
Chemical Purity (by qNMR) 99.5%99.8%98.9%¹H qNMR
Enantiomeric Excess (ee) 99.2%>99.9%98.5%Chiral HPLC
(S)-Enantiomer Content 0.4%<0.05% (Below LOQ)0.75%Chiral HPLC
Major Identified Impurity Residual Toluene (0.1%)None detectedUnidentified impurity at 0.5%¹H NMR
Certificate of Analysis (CoA) Provided YesYesYesDocumentation Review

Discussion and Interpretation of Results

Based on the illustrative data, Supplier B provides the highest quality material with excellent chemical and enantiomeric purity. The (S)-enantiomer content is below the limit of quantification, making it the most suitable choice for applications where stereochemical purity is paramount. Supplier A's product is of good quality, although with a slightly lower enantiomeric excess and a detectable level of residual solvent. Supplier C's product shows lower chemical and enantiomeric purity, with a significant unidentified impurity, warranting further investigation or disqualification for cGMP applications.

It is crucial to not solely rely on the supplier's Certificate of Analysis (CoA). A CoA is a snapshot of the quality of a specific batch, and independent verification is a cornerstone of robust quality control.[16]

Conclusion: An Evidence-Based Approach to Supplier Selection

The selection of a raw material supplier in the pharmaceutical industry must be a data-driven decision. By implementing a systematic benchmarking program utilizing orthogonal analytical techniques like qNMR and chiral HPLC, researchers and quality control professionals can objectively assess the purity of commercially available this compound. This rigorous approach not only ensures the quality and consistency of the starting material but also mitigates risks associated with impurities in the final drug product, ultimately contributing to the development of safer and more effective medicines.

References

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Purity by absolute qNMR. Journal of Medicinal Chemistry.
  • DE10348674B4. (2005). Racemization of optically active 2-substituted phenylglycine esters.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • CN101864464B. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
  • Rahman, M. M., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Scientific Research, 6(1), 163-174.
  • Unknown. (2018). Development and Validation of Chiral HPLC Method for the Identification and Quantification of Enantiomer in Posaconazole Drug Substance. Amanote Research. [Link]

  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(1-3), 127-135.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]

  • US20040176637A1. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • Patsnap Eureka. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. [Link]

  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63. [Link]

  • Li, Z., et al. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 10(1), 146-152. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Lee, K. C., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-174. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • WO2006003671A1. (2006). A process for resolution of methylamino(2-chlorophenyl)acetate.
  • Sharma, M., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]

  • Li, G., & Patel, H. H. (2002). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis and Application of α-Amino Acids (pp. 225-248). American Chemical Society.
  • Chen, J., et al. (2019). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 7, 483. [Link]

  • Al-Obaidi, A. S. M., et al. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. Vavilovskii Zhurnal Genetiki i Selektsii, 26(3), 241-250. [Link]

  • ResearchGate. (n.d.). Selected methods for the asymmetric synthesis of chiral γ‐amino esters and γ‐lactams with two chiral centers and our proposed synthetic strategy. [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate. [Link]

  • Wells, R. J., et al. (2002). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 50(12), 3366-3374. [Link]

  • WO2000043365A1. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • The Royal Society of Chemistry. (2018). Supporting Information. [Link]

  • ResearchGate. (2015). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate, a compound of interest in synthetic chemistry, is not merely a regulatory hurdle but a critical component of our commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its responsible disposal, grounded in scientific principles and established safety practices.

Understanding the Hazard Profile: Why Caution is Paramount

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound hydrochloride is classified with the following hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling within a controlled environment to mitigate exposure risks.

Immediate Safety and Handling Protocols

Prior to waste consolidation, adhere to these immediate safety measures:

  • Engineering Controls: All handling of this compound, including weighing and transferring to a waste container, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[2][3].

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities[4].

    • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

    • Body Protection: A lab coat or chemical-resistant apron.

    • Respiratory Protection: For situations with a potential for significant aerosolization, a NIOSH-approved respirator may be necessary[3].

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization and segregation to prevent dangerous chemical reactions and ensure compliance with disposal regulations[5][6].

This compound waste should be classified as hazardous chemical waste.

Segregation is key:

  • Solid Waste: Collect un- or partially-used solid this compound in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, must also be disposed of as hazardous waste in the solid waste container.

Table 1: Waste Segregation for this compound

Waste TypeContainer TypeLabeling Requirements
Solid Waste (unused compound, contaminated consumables)Sealable, chemical-resistant container (e.g., HDPE)"Hazardous Waste," "this compound," and associated hazard symbols.
Liquid Waste (solutions containing the compound)Sealable, chemical-resistant container (e.g., HDPE or glass)"Hazardous Waste," "this compound," approximate concentration, solvent system, and associated hazard symbols.

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the disposal of this compound.

Experimental Protocol: Waste Consolidation
  • Container Preparation: Select a clean, dry, and appropriate hazardous waste container as specified in Table 1. Ensure the container is in good condition with a secure lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the full chemical name, accumulation start date, and associated hazards.

  • Waste Transfer:

    • Solids: Carefully transfer the solid waste into the designated container using a powder funnel to minimize dust generation. This should be performed in a chemical fume hood.

    • Liquids: Use a funnel to transfer liquid waste into the appropriate container, avoiding splashes.

  • Container Sealing: Securely close the waste container after each addition to prevent the release of vapors.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated, away from incompatible materials, and have secondary containment to capture any potential leaks[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Disposal start Identify Waste (R)-Methyl 2-amino-2- (4-chlorophenyl)acetate ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize segregate Segregate Solid & Liquid Waste characterize->segregate label_container Label Waste Container segregate->label_container collect Collect Waste label_container->collect store Store in Satellite Accumulation Area collect->store disposal_request Request Waste Pickup from Licensed Disposal Service store->disposal_request end Complete Disposal Documentation disposal_request->end

Caption: Disposal workflow for this compound.

Final Disposal and Regulatory Compliance

The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company. It is the responsibility of the waste generator to ensure that the disposal vendor is compliant with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6][8].

Key Regulatory Considerations:

  • EPA Regulations: As a chlorinated organic compound, the disposal of this compound falls under the purview of EPA regulations governing hazardous waste[9].

  • OSHA Standards: OSHA's Hazard Communication Standard (HazCom) and regulations for hazardous waste operations (HAZWOPER) dictate the requirements for employee training, labeling, and safe handling of chemical waste[10][11].

Documentation and Record-Keeping

Meticulous record-keeping is a cornerstone of regulatory compliance and laboratory safety. Maintain a detailed inventory of all hazardous waste, including the chemical name, quantity, and date of accumulation. All documentation related to the transfer and disposal of the waste, including manifests from the disposal vendor, should be retained according to your institution's policies and regulatory requirements.

By adhering to these scientifically sound and procedurally robust guidelines, you can ensure the safe and compliant disposal of this compound, thereby safeguarding yourself, your colleagues, and the environment.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • DuraLabel Resources. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals working with novel compounds, ensuring personal safety is the bedrock upon which scientific advancement is built. This guide provides an in-depth, experience-driven framework for the safe handling of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific personal protective equipment (PPE) is essential, thereby fostering a proactive safety culture within your laboratory.

This compound is a fine chemical that demands respect. Based on its known hazard profile, it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] While a specific Occupational Exposure Limit (OEL) has not been formally established for this compound, the principles of prudent laboratory practice and control banding dictate a conservative approach to minimize all potential routes of exposure.[4][5][6]

Core Principles of Protection: A Risk-Based Approach

The selection of PPE is not a static, one-size-fits-all protocol. It is a dynamic risk assessment that considers the physical form of the chemical, the scale of the operation, and the potential for aerosolization. For this compound, the primary risks are dermal contact with the solid or solutions, ocular exposure to dust or splashes, and inhalation of airborne particles.

Essential Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the recommended PPE for handling this compound. The subsequent sections will elaborate on the rationale and specific selection criteria for each.

Protection Type Minimum Requirement Recommended for High-Energy Operations
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Nitrile or Neoprene Gloves (double-gloving)
Eye Protection ANSI Z87.1-rated safety glasses with side shieldsANSI Z87.1-rated chemical splash goggles
Body Protection Flame-resistant laboratory coatDisposable chemical-resistant gown over laboratory coat
Respiratory Protection Not required for small-scale solution handling in a well-ventilated areaNIOSH-approved N95 or higher particulate respirator
Hand Protection: The First Line of Defense

Given that this compound is a skin irritant, robust hand protection is non-negotiable. The chemical structure, an aromatic amine and an ester, guides our selection of appropriate glove materials.

  • Recommended Glove Types: Nitrile and neoprene gloves offer good to excellent resistance against aromatic amines and esters.[7][8][9] Natural rubber (latex) gloves are not recommended due to their poor resistance to many organic solvents and the potential for allergic reactions.

  • Double-Gloving: For all handling procedures, it is best practice to wear two pairs of gloves. This significantly reduces the risk of exposure in the event of a tear or puncture in the outer glove. The outer glove should be removed immediately upon any known or suspected contamination.

  • Inspection and Donning: Always inspect gloves for any signs of degradation or perforation before use. Don clean, dry hands before donning gloves.

Eye and Face Protection: Shielding Against Irritation

The potential for this compound to cause serious eye irritation necessitates stringent eye protection.

  • Minimum Requirement: When handling solutions or small quantities of the solid where the risk of aerosolization is low, ANSI Z87.1-rated safety glasses with permanently affixed side shields are mandatory.

  • High-Risk Operations: For tasks involving the transfer of the powdered solid, or any operation with a high potential for splashing (e.g., rotary evaporation, quenching a reaction), a switch to chemical splash goggles is required. For large-scale operations, a face shield worn over chemical splash goggles provides the highest level of protection.

Body Protection: Preventing Dermal Exposure

A standard flame-resistant laboratory coat is the minimum requirement for body protection. It should be fully buttoned with the sleeves rolled down. For procedures involving larger quantities of the compound or a heightened risk of spills, a disposable chemical-resistant gown worn over the lab coat is recommended.

Respiratory Protection: A Precautionary Approach

In the absence of a specific OEL, a conservative approach to respiratory protection is warranted, particularly when handling the powdered form of the compound. The decision to use respiratory protection is guided by a risk assessment of the specific procedure.

  • Low-Risk Scenarios: Handling of dilute solutions or very small quantities of the solid (milligram scale) in a certified chemical fume hood may not require respiratory protection.

  • High-Risk Scenarios: Any procedure that could generate dust, such as weighing and transferring the solid, sonicating a suspension, or scraping a solid from a flask, requires the use of a NIOSH-approved particulate respirator.[1][4][10] An N95 respirator is the minimum level of protection. For higher-risk or longer-duration tasks, a P100 respirator or a powered air-purifying respirator (PAPR) may be more appropriate. All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Operational and Disposal Plans: A Step-by-Step Guide

Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Laboratory Coat/Gown

  • Inner Gloves

  • Outer Gloves

  • Respiratory Protection (if required)

  • Eye/Face Protection

Doffing Sequence:

  • Outer Gloves (peel off without touching the outside)

  • Laboratory Coat/Gown (peel off from the shoulders, turning it inside out)

  • Eye/Face Protection (handle by the earpieces or strap)

  • Respiratory Protection (handle by the straps)

  • Inner Gloves (peel off without touching the outside)

  • Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE: Ensuring a Safe Waste Stream

All PPE that has come into contact with this compound must be treated as hazardous waste.

  • Segregation: Establish a designated, clearly labeled, and sealed hazardous waste container for all contaminated PPE.[3][11][12][13]

  • Glove Disposal: After each use, and immediately upon any contamination, the outer gloves should be removed and placed in the designated hazardous waste container. The inner gloves should be removed before leaving the laboratory.

  • Gown and Other Solid Waste Disposal: Disposable gowns, weigh papers, and any other solid materials contaminated with the compound should be placed in the same hazardous waste container.

  • Waste Collection: The sealed hazardous waste container must be collected by a licensed hazardous waste management company for proper disposal, typically via incineration.[11]

Visualizing the PPE Decision Process

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Start: Handling (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate Task What is the task? Start->Task Solid Handling Solid (Powder) Task->Solid Solid Solution Handling Solution Task->Solution Solution Weighing Weighing/Transferring? Solid->Weighing HighEnergy High-Energy Operation? (e.g., sonicating, scraping) Solution->HighEnergy EyeProtection Required: - Safety Glasses with Side Shields - Double Nitrile/Neoprene Gloves - Lab Coat Solution->EyeProtection Low-energy mixing EnhancedEye Required: - Chemical Splash Goggles - Double Nitrile/Neoprene Gloves - Lab Coat Solution->EnhancedEye Potential for splashing RespProtection Required: - NIOSH N95 Respirator (or higher) - Chemical Splash Goggles - Double Nitrile/Neoprene Gloves - Lab Coat/Gown HighEnergy->RespProtection Yes HighEnergy->EyeProtection No Weighing->HighEnergy No Weighing->RespProtection Yes End Dispose of all contaminated PPE as hazardous waste RespProtection->End EyeProtection->End EnhancedEye->End

Caption: PPE selection workflow for this compound.

References

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information.
  • NIOSH. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Respiratory Protection eTool. U.S. Department of Labor.
  • Capot Chemical. (2025, January 6). Material Safety Data Sheet.
  • Wikipedia. (n.d.). Control banding. Retrieved from [Link]

  • Hazmat School. (2025, September 3). How to dispose of contaminated PPE.
  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • Shoreditch Skip Hire. (n.d.). Best Practices for Disposing of PPE Waste Safely.
  • Responsible PPE Waste Disposal. (n.d.). Best Practices for Responsible PPE Waste Disposal.
  • Flat Clearance Blackfriars. (n.d.). Best Practices for Handling and Disposing PPE Waste.
  • Advanced Photon Source. (2024, February 22). Safety Glove Selection Guide. Argonne National Laboratory.
  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Emergency & Safety Services.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.